Product packaging for Butyl lactate(Cat. No.:CAS No. 138-22-7)

Butyl lactate

Cat. No.: B089738
CAS No.: 138-22-7
M. Wt: 146.18 g/mol
InChI Key: MRABAEUHTLLEML-UHFFFAOYSA-N
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Description

Butyl lactate appears as a clear colorless liquid with a mild odor. Flash point 168°F. Less dense than water and insoluble in water. Vapors heavier than air. Used as a solvent, and to make other chemicals.
This compound, also known as butyl lactic acid or fema 2205, belongs to the class of organic compounds known as carboxylic acid esters. These are carboxylic acid derivatives in which the carbon atom from the carbonyl group is attached to an alkyl or an aryl moiety through an oxygen atom (forming an ester group). This compound exists as a liquid, soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. This compound has a creamy, fermented, and fruity taste. This compound is a potentially toxic compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O3 B089738 Butyl lactate CAS No. 138-22-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butyl 2-hydroxypropanoate
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InChI

InChI=1S/C7H14O3/c1-3-4-5-10-7(9)6(2)8/h6,8H,3-5H2,1-2H3
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InChI Key

MRABAEUHTLLEML-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCOC(=O)C(C)O
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Molecular Formula

C7H14O3
Record name BUTYL LACTATE
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Related CAS

475096-62-9
Record name Poly[oxy[(1S)-1-methyl-2-oxo-1,2-ethanediyl]], α-hydro-ω-butoxy-
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DSSTOX Substance ID

DTXSID7042196
Record name Butyl lactate
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Molecular Weight

146.18 g/mol
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Physical Description

Butyl lactate appears as a clear colorless liquid with a mild odor. Flash point 168 °F. Less dense than water and insoluble in water. Vapors heavier than air. Used as a solvent, and to make other chemicals., Clear, colorless to white liquid with a mild, transient odor; [NIOSH], Liquid, colourless liquid with a faint, sweet, buttery odour, Clear, colorless to white liquid with a mild, transient odor.
Record name BUTYL LACTATE
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Boiling Point

370 °F at 760 mmHg (USCG, 1999), 77 °C at 10 mm Hg, 186.00 °C. @ 760.00 mm Hg, 370 °F
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Flash Point

160 °F (USCG, 1999), 160 °F, 160 °F (closed cup)
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Solubility

Slight (NIOSH, 2023), Miscible with many lacquer solvents, diluents, oils, slightly soluble in water, Very soluble in ethyl ether, ethanol, In water, 3.846X10+4 mg/L at 20 °C, 40 mg/mL at 20 °C, slightly soluble in water; soluble in organic solvents, oils, miscible (in ethanol), Slight
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Density

0.98 (USCG, 1999) - Less dense than water; will float, 0.9744 g/cu cm at 27 °C, 0.974-0.984, 0.98
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Vapor Density

5.04 (USCG, 1999) - Heavier than air; will sink (Relative to Air), 5.04
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Vapor Pressure

0.4 mmHg (NIOSH, 2023), 0.4 [mmHg], 0.4 mm Hg at 20 °C, 0.4 mmHg
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Color/Form

Water-white, stable liquid, Clear, colorless to white liquid

CAS No.

138-22-7
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Record name n-Butyl lactate
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7905
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Butyl lactate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040254
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Record name N-BUTYL LACTATE (BUTYL LACTATE)
Source Occupational Safety and Health Administration (OSHA)
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Record name Lactic acid, butyl ester
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/OD3D6AA8.html
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Melting Point

-45 °F (NIOSH, 2023), Freezing point: -43 °C, -28 °C, -45 °F
Record name BUTYL LACTATE
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Record name n-Butyl lactate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7905
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Butyl lactate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040254
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name N-BUTYL LACTATE (BUTYL LACTATE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/255
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name n-Butyl lactate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0082.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Foundational & Exploratory

Butyl lactate synthesis and characterization for research applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Characterization of Butyl Lactate for Research Applications

Introduction

This compound (C₇H₁₄O₃) is an ester of lactic acid and n-butanol, recognized for its utility as a green, high-boiling point solvent.[1][2] It is a colorless, stable liquid with a mild, pleasant odor.[3][4] Due to its favorable properties, including biodegradability and miscibility with many organic solvents, this compound finds extensive application in the coatings, paints, inks, food, cosmetic, and pharmaceutical industries.[1][2][5] In research and drug development, it is used as a solvent, a co-surfactant in microemulsions, and in the synthesis of nanoparticles.[3][5] This guide provides a comprehensive overview of the primary synthesis routes and characterization techniques for this compound for researchers, scientists, and drug development professionals.

Synthesis of this compound

The most common method for synthesizing this compound is the direct esterification of lactic acid with n-butanol. Other notable methods include enzymatic synthesis and transesterification.

Esterification of Lactic Acid with n-Butanol

This reaction involves heating lactic acid and n-butanol in the presence of an acid catalyst. To drive the equilibrium towards the product, water is continuously removed, often through azeotropic distillation using an entrainer like cyclohexane or toluene.[6][7][8]

dot

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Purification LacticAcid Lactic Acid ReactionVessel Esterification Reaction LacticAcid->ReactionVessel Butanol n-Butanol Butanol->ReactionVessel Catalyst Acid Catalyst (e.g., H₂SO₄, NaHSO₄) Catalyst->ReactionVessel Entrainer Entrainer (e.g., Cyclohexane) Entrainer->ReactionVessel Heat Heating / Reflux Heat->ReactionVessel Distillation Azeotropic Distillation (Water Removal) ReactionVessel->Distillation Reaction Mixture Evaporation Evaporation (Solvent/Excess Reactant Removal) Distillation->Evaporation Crude Product Filtration Catalyst Removal Evaporation->Filtration FinalDistillation Vacuum Distillation Filtration->FinalDistillation Product High-Purity This compound FinalDistillation->Product

Caption: General workflow for the synthesis of this compound via esterification.

Experimental Protocol: Esterification with NaHSO₄ Catalyst

This protocol is adapted from a study optimizing esterification conditions using Response Surface Methodology (RSM).[6][9]

  • Materials: Lactic acid, n-butanol, sodium bisulfate (NaHSO₄) as a catalyst, and cyclohexane as a water entrainer.

  • Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • Procedure:

    • Charge the flask with lactic acid, n-butanol, and cyclohexane. A highly efficient molar ratio is 5:1 for n-butanol to lactic acid and 1:1 for cyclohexane to lactic acid.[6][9]

    • Add the NaHSO₄ catalyst. An optimal catalyst loading is 1.5% of the total reactant weight.[6][9]

    • Heat the mixture to reflux and maintain for approximately 3 hours, continuously removing the water collected in the Dean-Stark trap.[6][9]

    • After the reaction is complete, cool the mixture to room temperature.

  • Purification:

    • Remove the catalyst by filtration.[8]

    • Use vacuum distillation to remove the excess n-butanol and the cyclohexane entrainer.[8]

    • Further vacuum distillation of the residue can yield high-purity this compound.[10]

Synthesis Data

The yield of this compound is highly dependent on the reaction conditions, including the molar ratio of reactants, catalyst type and concentration, temperature, and reaction time.

CatalystReactant Ratio (Butanol:Lactic Acid)ConditionsYield / ConversionReference(s)
NaHSO₄5:13h, Reflux, 1.5% catalyst, Cyclohexane entrainer99.8% Yield[6][9]
Active Argil Supported1.8:14h, Reflux, Toluene entrainer98.6% Yield[8]
H₂SO₄2.5:12h at 100°C, then 2h water separation~74.6% Yield[11]
PW₁₁Cu(H₂O)2:12h at 105°C, 0.125g catalyst, Cyclohexane entrainer85.9% Conversion[12]
Amberlyst-152:18h at 100°C, 10% w/w catalyst~85% Conversion[7]

Characterization of this compound

Proper characterization is crucial to confirm the identity, purity, and quality of the synthesized this compound. This involves a combination of spectroscopic, chromatographic, and physical property measurements.

dot

G cluster_synthesis Synthesis Output cluster_analysis Characterization Methods cluster_results Analysis Results CrudeProduct Synthesized this compound NMR NMR Spectroscopy (¹H, ¹³C) CrudeProduct->NMR IR IR Spectroscopy CrudeProduct->IR GC Gas Chromatography (GC) CrudeProduct->GC Physical Physical Properties CrudeProduct->Physical Structure Structural Confirmation NMR->Structure IR->Structure Functional Groups Purity Purity Assessment GC->Purity Identity Identity Confirmation Physical->Identity Boiling Point, etc.

Caption: Workflow for the analytical characterization of synthesized this compound.

Spectroscopic Characterization

NMR spectroscopy is used to elucidate the molecular structure of this compound.

  • ¹H NMR: Provides information on the number and types of protons. A typical spectrum in CDCl₃ shows distinct signals for the methyl, methylene, and methine protons.[13]

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference(s)
-CH(OH)-CH~1.23Doublet (d)~6.8[13]
-O-CH₂-CH₂-CH ₂-CH₃~1.40Sextet--
-O-CH₂-CH ₂-CH₂-CH₃~1.62Quintet--
-CH (OH)-~4.04Quartet (q)~6.8[13]
-O-CH ₂-~4.15Triplet (t)--
-CH~0.82Triplet (t)~6.8[13]
  • ¹³C NMR: Provides information on the carbon skeleton.

IR spectroscopy identifies the functional groups present in the molecule.

Functional GroupWavenumber (cm⁻¹)DescriptionReference(s)
O-H (Alcohol)3200 - 3600Broad peak, indicates hydroxyl group[14][15]
C-H (Alkane)2850 - 3000Sharp peaks, indicates sp³ C-H stretching[14][15]
C=O (Ester)~1735Strong, sharp peak, indicates ester carbonyl stretch[14][15]
C-O (Ester/Alcohol)1000 - 1300Strong peaks, indicates C-O stretching[14][15]
Chromatographic Analysis

GC is the primary method for assessing the purity of this compound and quantifying any residual starting materials or byproducts.

Experimental Protocol: GC-FID Analysis

This protocol is based on the OSHA method for this compound analysis.[16]

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A 60-m x 0.32-mm i.d. Rtx-volatiles column with a 1.5 µm film thickness is suitable.[16]

  • Sample Preparation: Prepare a stock standard by diluting a known quantity of this compound in a desorbing solution (e.g., 95/5 (v/v) methylene chloride/methanol).[16]

  • GC Conditions:

    • Carrier Gas: Helium.

    • Injection Volume: 1.0 µL.

    • Temperature Program: An example program is an initial temperature of 40°C (held for 5 min), followed by a ramp of 5°C/min to 200°C.[17]

    • Detector: FID at 250°C.[17]

  • Analysis: Run the prepared sample and analyze the resulting chromatogram. The peak corresponding to this compound can be identified by its retention time compared to a standard. Purity is determined by the relative area of the this compound peak.

Physical Properties

Measurement of physical constants provides a straightforward method for identity confirmation and quality control.

PropertyValueReference(s)
Molecular Weight 146.18 g/mol [1][4]
Boiling Point ~188 °C[1][2]
Melting Point -43 °C[4][5]
Density 0.974 - 0.984 g/mL at 20°C[1][2]
Refractive Index 1.419 - 1.426 at 20°C[1][4]
Flash Point ~71 °C (168 °F)[2][3][4]
Solubility Slightly soluble in water; miscible with most organic solvents[2][3]
Appearance Clear, colorless liquid[2][4]

Conclusion

This guide outlines the essential methodologies for the synthesis and characterization of this compound for research purposes. The direct esterification of lactic acid with n-butanol remains the most prevalent and high-yielding synthetic route. A comprehensive characterization, employing NMR and IR spectroscopy for structural verification and GC for purity assessment, is critical to ensure the quality of the final product. The data and protocols presented herein serve as a valuable resource for researchers requiring high-purity this compound for their applications.

References

Spectroscopic Profile of Butyl Lactate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This technical guide provides a comprehensive overview of the spectroscopic data for Butyl Lactate (n-butyl 2-hydroxypropanoate), a widely used solvent and chemical intermediate. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, facilitating easy reference and comparison for analytical and research purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound provides detailed information about the hydrogen atoms within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

Proton Assignment Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz
Ha4.04Quartet (q)6.8
Hb1.23Doublet (d)6.8
Hc2.76Broad Singlet (br)-
Hd3.82Quartet (q)6.8
He0.82Triplet (t)6.8

Note: Data acquired in C₆D₆ at 400 MHz.[1]

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the this compound molecule.

Carbon Assignment Chemical Shift (δ) in ppm
C1175.86
C266.90
C320.44
C465.36
C530.7 (predicted)
C619.1 (predicted)
C713.67

Note: Data acquired in CDCl₃ at 25.16 MHz.[2]

Infrared (IR) Spectroscopy

The IR spectrum of this compound highlights the characteristic vibrational frequencies of its functional groups. The following are the major absorption peaks.

Wavenumber (cm⁻¹) Functional Group Assignment
~3450 (broad)O-H stretch (alcohol)
~2960C-H stretch (aliphatic)
~1735C=O stretch (ester)
~1180, ~1130C-O stretch (ester and alcohol)

Note: Data is indicative and sourced from typical values for similar functional groups and publicly available spectra.

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern under electron ionization (EI).

Mass-to-Charge Ratio (m/z) Relative Intensity (%) Possible Fragment
45100[CH₃CH(OH)]⁺
5624[CH₂=CH-O-CH₃]⁺ or Butene fragment
5728.5Butyl cation [C₄H₉]⁺
755.0[M - C₄H₉O]⁺
856.4[M - C₂H₅O₂]⁺
1011.6[M - C₂H₅O]⁺

Note: Data obtained from electron ionization mass spectrometry.[3]

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol (¹H and ¹³C)
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

    • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

    • The final volume of the solution in the NMR tube should be approximately 4-5 cm in height.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

    • Place the sample into the NMR probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution. This can be done manually or automatically.

    • Tune and match the probe to the desired nucleus (¹H or ¹³C).

    • For ¹H NMR, a standard single-pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum.

    • Set appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.

    • Initiate data acquisition.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

    • Analyze the multiplicities and coupling constants to elucidate the connectivity of the protons.

IR Spectroscopy Protocol
  • Sample Preparation (Neat Liquid):

    • Place a single drop of this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film. Avoid introducing air bubbles.

  • Instrument Setup and Data Acquisition:

    • Place the salt plate assembly into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty beam path to subtract atmospheric and instrumental interferences.

    • Acquire the spectrum of the this compound sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the wavenumbers of the significant absorption bands.

Mass Spectrometry Protocol (Electron Ionization)
  • Sample Introduction:

    • For a volatile and thermally stable liquid like this compound, direct injection via a heated probe or gas chromatography (GC-MS) are common methods.

    • For GC-MS, a small volume of a dilute solution of this compound in a volatile solvent (e.g., dichloromethane or ether) is injected into the GC. The GC separates the compound from the solvent and any impurities before it enters the mass spectrometer.

  • Instrument Setup and Data Acquisition:

    • The sample is introduced into the ion source, which is under high vacuum.

    • In the ion source, the this compound molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

    • The resulting positively charged ions are accelerated into the mass analyzer (e.g., a quadrupole).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion.

  • Data Processing:

    • The mass spectrum is plotted as relative intensity versus m/z.

    • Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of this compound (146.18 g/mol ).

    • Analyze the fragmentation pattern to identify characteristic fragment ions, which can aid in structure elucidation.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis cluster_results Results Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_Acq IR_Acq FT-IR Spectrometer Prep_IR->IR_Acq MS_Acq GC-MS System Prep_MS->MS_Acq NMR_Proc Fourier Transform, Phasing, Calibration NMR_Acq->NMR_Proc IR_Proc Background Subtraction, Peak Identification IR_Acq->IR_Proc MS_Proc Spectrum Generation, Fragment Analysis MS_Acq->MS_Proc NMR_Data NMR Spectra & Chemical Shifts NMR_Proc->NMR_Data IR_Data IR Spectrum & Absorption Bands IR_Proc->IR_Data MS_Data Mass Spectrum & m/z Values MS_Proc->MS_Data

Caption: Workflow for spectroscopic analysis of this compound.

References

Physicochemical Properties of Butyl Lactate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of butyl lactate, a versatile and biodegradable solvent with applications across various industries, including pharmaceuticals and drug development. The information presented herein is a synthesis of data from scholarly articles and established testing standards, designed to be a valuable resource for laboratory professionals.

Core Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of this compound, providing a consolidated view of data from multiple sources.

Table 1: Fundamental Properties of this compound

PropertyValueUnits
Molecular FormulaC₇H₁₄O₃-
Molecular Weight146.18 g/mol
IUPAC NameButyl 2-hydroxypropanoate-
CAS Number138-22-7-
AppearanceClear, colorless liquid-
OdorMild, fruity-

Table 2: Thermodynamic and Physical Properties of this compound

PropertyValue (Range)UnitsTemperature (°C)Pressure
Boiling Point185 - 195°C-760 mmHg
Melting Point-43 to -28°C-760 mmHg
Density0.974 - 1.04g/cm³20 - 25Ambient
Refractive Index (nD)1.418 - 1.424-20Ambient
Kinematic Viscosity4.9mPa·s20Ambient
Vapor Pressure0.4mmHg20-
Flash Point65 - 75.5°C--
Heat of Vaporization77.4cal/g20-

Table 3: Solubility Profile of this compound

SolventSolubility
WaterSlightly soluble / Partially soluble
EthanolMiscible
EtherMiscible
AcetoneMiscible
KetonesMiscible
OilsMiscible
HydrocarbonsMiscible

Experimental Protocols

The following sections detail the standardized methodologies for determining the key physicochemical properties of this compound. These protocols are based on internationally recognized standards to ensure accuracy and reproducibility.

Determination of Boiling Point (Based on ASTM D1120)

This method covers the determination of the equilibrium boiling point of liquid chemicals.

Apparatus:

  • 100-mL round-bottom, short-neck, heat-resistant glass flask

  • Water-cooled, reflux, glass-tube condenser

  • Boiling stones (silicon carbide, grit No. 8)

  • Calibrated partial immersion thermometer or thermocouple

  • Electric heating mantle

Procedure:

  • Add 60 mL of the this compound sample to the 100-mL flask.

  • Add three to four boiling stones to the flask.

  • Position the thermometer or thermocouple so that the sensing element is centered in the liquid, approximately 6.5 mm from the bottom of the flask.

  • Connect the flask to the reflux condenser.

  • Turn on the cooling water for the condenser.

  • Apply heat to the flask using the electric heating mantle at a controlled rate.

  • Observe the liquid and vapor, and record the temperature when the liquid is boiling and a steady reflux is established.

  • The equilibrium boiling point is the constant temperature observed.

  • Correct the observed boiling point for barometric pressure.

Determination of Melting Point (Based on OECD Guideline 102)

This guideline describes methods for determining the melting point/melting range of chemical substances. For a liquid at room temperature like this compound, the freezing point is determined.

Apparatus:

  • Capillary tube apparatus (e.g., Thiele tube or automated instrument)

  • Calibrated thermometer or temperature sensor

  • Cooling bath (if determining freezing point)

Procedure (for Freezing Point):

  • Place a sample of this compound in a sample tube.

  • Place the sample tube in a cooling bath.

  • Insert a calibrated thermometer or temperature sensor into the sample.

  • Gently stir the sample as it cools to prevent supercooling.

  • Record the temperature at regular intervals.

  • The freezing point is the temperature at which the temperature remains constant while the liquid solidifies.

Determination of Density (Based on ASTM D4052)

This test method covers the determination of the density and relative density of liquids by a digital density meter.

Apparatus:

  • Digital density meter with an oscillating U-tube

  • Thermostatically controlled sample cell

  • Syringe or autosampler for sample injection

Procedure:

  • Calibrate the digital density meter with dry air and a certified reference standard (e.g., pure water).

  • Set the temperature of the sample cell to the desired measurement temperature (e.g., 20 °C or 25 °C).

  • Inject a small volume of the this compound sample into the U-tube, ensuring no air bubbles are present.

  • Allow the instrument to stabilize and record the oscillation period.

  • The instrument calculates the density based on the oscillation period and the calibration data.

  • Clean the U-tube with appropriate solvents and dry it before the next measurement.

Determination of Refractive Index (Based on ASTM D1218)

This test method covers the measurement of the refractive index of transparent hydrocarbon liquids.

Apparatus:

  • Abbe refractometer or a digital refractometer

  • Constant temperature bath to circulate water through the prisms

  • Light source (sodium D line, 589 nm)

  • Dropper or pipette

Procedure:

  • Turn on the refractometer and the light source.

  • Circulate water from the constant temperature bath through the refractometer prisms to bring them to the desired temperature (e.g., 20 °C).

  • Calibrate the instrument using a standard of known refractive index.

  • Open the prisms and clean them with a suitable solvent (e.g., ethanol or acetone) and a soft, lint-free tissue.

  • Apply a few drops of the this compound sample to the surface of the lower prism.

  • Close the prisms firmly.

  • Allow a few minutes for the sample to reach thermal equilibrium.

  • Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

  • Read and record the refractive index from the scale.

Determination of Kinematic Viscosity (Based on ASTM D445)

This test method specifies a procedure for the determination of the kinematic viscosity of liquid petroleum products, which is applicable to other liquids like this compound.

Apparatus:

  • Calibrated glass capillary viscometer (e.g., Ubbelohde type)

  • Constant temperature viscosity bath

  • Timer or stopwatch accurate to 0.1 seconds

  • Pipette or syringe for sample introduction

Procedure:

  • Select a clean, dry, calibrated viscometer of the appropriate size for the expected viscosity of this compound.

  • Charge the viscometer with the sample by inverting it and immersing the wider tube into the sample, then drawing the liquid by suction to a point above the upper timing mark.

  • Mount the viscometer vertically in the constant temperature bath, ensuring the upper meniscus is below the top of the bath liquid.

  • Allow the sample to reach thermal equilibrium (typically 30 minutes).

  • Using suction or pressure, adjust the volume of the sample in the viscometer so that the bottom of the meniscus is at the starting mark.

  • Measure the time required for the meniscus to flow from the upper to the lower timing mark.

  • Repeat the measurement at least twice.

  • Calculate the kinematic viscosity by multiplying the average flow time by the viscometer calibration constant.

Determination of Water Solubility (Based on OECD Guideline 105 - Flask Method)

This method is suitable for determining the water solubility of substances with a solubility of ≥ 10⁻² g/L.

Apparatus:

  • Mechanical shaker or magnetic stirrer with temperature control

  • Glass flasks with stoppers

  • Centrifuge or filtration apparatus

  • Analytical instrument for concentration determination (e.g., GC, HPLC)

Procedure:

  • Add an excess amount of this compound to a flask containing a known volume of water (at the desired temperature, e.g., 20 °C).

  • Seal the flask and agitate it at a constant temperature for a sufficient time to reach equilibrium (preliminary tests can determine this, often 24-48 hours).

  • After agitation, allow the mixture to stand to let the phases separate. If an emulsion forms, centrifugation or filtration may be necessary.

  • Carefully take an aliquot of the aqueous phase, ensuring no undissolved this compound is included.

  • Determine the concentration of this compound in the aqueous sample using a validated analytical method.

  • Repeat the determination at least twice.

Visualized Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the logical flow of the experimental protocols described above.

Boiling_Point_Determination cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measurement Measurement cluster_result Result A Add 60 mL this compound to Flask B Add Boiling Stones A->B C Position Thermometer B->C D Connect Reflux Condenser C->D E Start Cooling Water D->E F Apply Heat E->F G Observe for Steady Reflux F->G H Record Constant Temperature G->H I Correct for Barometric Pressure H->I J Final Boiling Point I->J

Workflow for Boiling Point Determination.

Density_Determination cluster_setup Instrument Setup cluster_measurement Measurement cluster_result Result cluster_cleanup Cleanup A Calibrate with Air and Water B Set Measurement Temperature A->B C Inject this compound Sample B->C D Ensure No Air Bubbles C->D E Allow Stabilization D->E F Record Oscillation Period E->F G Instrument Calculates Density F->G H Final Density Value G->H I Clean and Dry U-tube H->I

Workflow for Density Determination.

Viscosity_Determination cluster_prep Preparation cluster_equilibration Thermal Equilibration cluster_measurement Measurement cluster_calculation Calculation A Select Calibrated Viscometer B Charge Viscometer with Sample A->B C Mount in Constant Temp Bath B->C D Allow to Equilibrate (30 min) C->D E Adjust Sample to Start Mark D->E F Measure Flow Time E->F G Repeat Measurement F->G H Average Flow Time G->H I Multiply by Viscometer Constant H->I J Final Kinematic Viscosity I->J

Workflow for Kinematic Viscosity Determination.

Butyl lactate CAS number and IUPAC name for chemical databases

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential chemical database information for Butyl lactate, focusing on its CAS number and IUPAC name. The information is intended for researchers, scientists, and drug development professionals who require accurate identification of this chemical compound.

Data Presentation

For clarity and ease of use in chemical databases and research documentation, the primary identifiers for this compound are summarized below.

IdentifierValue
Common Name n-Butyl lactate
IUPAC Name Butyl 2-hydroxypropanoate[1][2][3]
CAS Number 138-22-7[1][2][3]
Molecular Formula C7H14O3[1][2]

Experimental Protocols

The IUPAC name and CAS number are standardized identifiers and are not determined through experimental protocols. They are assigned by the International Union of Pure and Applied Chemistry (IUPAC) and the Chemical Abstracts Service (CAS), respectively, to provide a unique and unambiguous reference for the chemical substance.

Identifier Relationships

The following diagram illustrates the relationship between the common name of the compound and its key standardized identifiers.

ButylLactateIdentifiers main n-Butyl lactate IUPAC Name CAS Number iupac_name Butyl 2-hydroxypropanoate main:iupac->iupac_name cas_number 138-22-7 main:cas->cas_number

Caption: Logical relationship between chemical identifiers for this compound.

References

The Solubility of Polymers in Butyl Lactate: A Technical Guide for Material Science and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth analysis of the solubility of various polymers in butyl lactate, a versatile and increasingly popular bio-based solvent. Aimed at researchers, scientists, and professionals in drug development and material science, this document consolidates qualitative and quantitative solubility data, details experimental protocols for solubility determination, and presents theoretical models for predicting polymer-solvent interactions. The information is structured to facilitate easy comparison and application in laboratory and industrial settings.

Introduction to this compound

This compound is a high-boiling point, colorless to light-yellow liquid with a mild, pleasant odor.[1] It is an ester of lactic acid and butanol, and is considered a "green solvent" due to its biodegradability and low toxicity.[2] Its favorable environmental profile, coupled with its excellent solvency for a range of organic materials, has led to its widespread use in coatings, inks, and as a specialty solvent in various industrial applications.[3][4] In the realm of material science and pharmaceuticals, this compound's ability to dissolve key polymers makes it a solvent of interest for film casting, nanoparticle formulation, and drug delivery systems.[3]

Polymer Solubility in this compound: A Tabulated Summary

The solubility of a polymer in a given solvent is a critical parameter for many applications. This section provides a summary of the known solubility of various polymers in this compound. Where specific quantitative data is available, it is presented. In other cases, qualitative solubility is noted.

PolymerChemical NameCAS NumberQualitative Solubility in this compoundQuantitative Solubility in this compound
Cellulose Derivatives
NitrocelluloseCellulose nitrate9004-70-0Soluble[3][5][6]Data not available
EthylcelluloseEthylcellulose9004-57-3Soluble[5][6][7][8]Data not available
Vinyl Polymers
Polyvinyl Acetate (PVAc)Poly(ethenyl acetate)9003-20-7Soluble[3][9]Data not available
Polyesters
Poly(lactic-co-glycolic acid) (PLGA)Poly(lactic-co-glycolic acid)26780-50-7Soluble (depends on L:G ratio)Data not available
Other Polymers
Alkyd Resins--Used as a solvent in formulations[3][10][11]Formulation dependent
Polyurethanes--Used as a solvent in some formulations[12]Formulation dependent

Theoretical Prediction of Polymer Solubility using Hansen Solubility Parameters (HSP)

The Hansen Solubility Parameter (HSP) theory provides a powerful tool for predicting the solubility of a polymer in a solvent. The theory is based on the principle that "like dissolves like." HSP decomposes the total Hildebrand solubility parameter into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[13][14] A polymer is likely to be soluble in a solvent if their HSP values are similar.

The distance (Ra) between the HSP of a polymer and a solvent in the three-dimensional Hansen space can be calculated using the following equation:

Ra = [4(δD_polymer - δD_solvent)² + (δP_polymer - δP_solvent)² + (δH_polymer - δH_solvent)²]⁰.⁵

A smaller Ra value indicates a higher likelihood of solubility. Generally, an Ra value below a certain interaction radius (R0) for the polymer suggests good solubility.

The following table presents the Hansen Solubility Parameters for this compound and several common polymers. The Ra value has been calculated to predict their solubility in this compound.

MaterialδD (MPa⁰.⁵)δP (MPa⁰.⁵)δH (MPa⁰.⁵)Ra (relative to this compound)Predicted Solubility
This compound 15.8[15]6.5[15]10.2[15]--
Polylactic Acid (PLA) 18.6[16]9.9[16]6.0[16]7.2Moderate to Good
Polymethyl Methacrylate (PMMA) 18.6[16]10.5[16]5.1[16]8.2Moderate
Polystyrene (PS) 18.5[16]4.5[16]2.9[16]8.8Moderate to Poor
Polycarbonate (PC) 18.2[16]5.9[16]6.9[16]5.6Good

Disclaimer: These are theoretical predictions. Experimental verification is always recommended.

Experimental Protocols for Determining Polymer Solubility

A standardized and reproducible experimental protocol is essential for accurately determining the solubility of a polymer. The following section outlines a general gravimetric method, which is a fundamental and widely used technique. This protocol is based on principles described in various sources and the now-withdrawn ASTM D3132 standard.[14][15][17][18]

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution of the polymer in the solvent at a specific temperature, and then determining the concentration of the dissolved polymer by evaporating the solvent and weighing the residue.

Materials and Equipment:

  • Analytical balance (accurate to ±0.1 mg)

  • Temperature-controlled shaker or incubator

  • Vials with airtight caps

  • Volumetric flasks

  • Pipettes

  • Drying oven (vacuum oven preferred)

  • Desiccator

  • Polymer of interest (in powder or pellet form)

  • This compound (analytical grade)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of the polymer to a known volume of this compound in a vial. The exact amount will depend on the expected solubility, but enough should be added to ensure that some undissolved polymer remains.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. It is crucial to visually confirm that undissolved polymer is still present.

  • Sample Collection and Filtration:

    • Once equilibrium is reached, stop the agitation and allow the undissolved polymer to settle.

    • Carefully pipette a known volume of the supernatant (the clear, saturated solution) into a pre-weighed, clean, and dry weighing dish. Avoid transferring any undissolved solid.

    • Alternatively, the solution can be filtered through a syringe filter compatible with this compound to remove any suspended particles.

  • Solvent Evaporation and Weighing:

    • Place the weighing dish containing the polymer solution in a drying oven. A vacuum oven is recommended to facilitate solvent removal at a lower temperature, which minimizes the risk of polymer degradation.

    • Dry the sample until a constant weight is achieved. This is confirmed by periodically removing the dish from the oven, allowing it to cool to room temperature in a desiccator, and weighing it. The process is complete when consecutive weighings are within an acceptable tolerance (e.g., ±0.2 mg).

    • Record the final weight of the dish with the dried polymer.

  • Calculation of Solubility:

    • Calculate the weight of the dissolved polymer by subtracting the initial weight of the empty dish from the final weight of the dish with the dried polymer.

    • The solubility can then be expressed in various units, such as grams per liter (g/L) or weight percent (wt%).

    Solubility (g/L) = (Weight of dried polymer in g) / (Volume of supernatant taken in L)

    Solubility (wt%) = [(Weight of dried polymer in g) / (Weight of polymer solution taken in g)] x 100

Visualizing Experimental and Logical Workflows

The following diagrams, created using the DOT language, illustrate the key workflows and logical relationships in determining and predicting polymer solubility.

Experimental_Workflow_for_Gravimetric_Solubility_Determination cluster_prep 1. Sample Preparation cluster_sampling 2. Sampling cluster_analysis 3. Analysis A Add excess polymer to known volume of this compound B Seal vial and place in temperature-controlled shaker A->B C Agitate until equilibrium (e.g., 24-48 hours) B->C D Allow undissolved polymer to settle C->D E Pipette known volume of supernatant into pre-weighed dish D->E F Dry in oven until constant weight is achieved E->F G Cool in desiccator and weigh F->G H Calculate solubility (g/L or wt%) G->H

Gravimetric method workflow.

HSP_Prediction_Workflow cluster_data 1. Data Input cluster_calc 2. Calculation cluster_eval 3. Evaluation A Obtain Hansen Solubility Parameters (HSP) for Polymer (δD_p, δP_p, δH_p) C Calculate Hansen Distance (Ra): Ra = [4(δD_p-δD_s)² + (δP_p-δP_s)² + (δH_p-δH_s)²]⁰.⁵ A->C B Obtain HSP for this compound (δD_s, δP_s, δH_s) B->C D Compare Ra to Polymer's Interaction Radius (R0) C->D E Ra < R0? D->E F Good Solubility Predicted E->F Yes G Poor Solubility Predicted E->G No

HSP solubility prediction workflow.

Conclusion

This compound is a promising green solvent with the potential for broad applicability in material science and drug development. Its ability to dissolve a range of polymers, including key biodegradable polyesters and cellulose derivatives, makes it a valuable tool for researchers. This guide has provided a consolidated overview of the current knowledge on the solubility of various polymers in this compound, a theoretical framework for predicting these interactions, and a practical experimental protocol for their determination. As the demand for sustainable and effective solvent systems continues to grow, a thorough understanding of the interactions between polymers and green solvents like this compound will be increasingly crucial for innovation in these fields. Further research to generate more quantitative solubility data will be invaluable to the scientific community.

References

Butyl Lactate: A Comprehensive Technical Guide to a Green Solvent for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the burgeoning role of butyl lactate as a sustainable and efficient solvent in organic synthesis. Derived from renewable resources, this bio-based solvent is gaining significant traction as an environmentally benign alternative to traditional volatile organic compounds (VOCs). This document provides a technical overview of its properties, applications in various pivotal organic reactions, detailed experimental protocols, and a comparative analysis of its performance.

Introduction to this compound as a Green Solvent

This compound, the ester of lactic acid and butanol, is a colorless liquid with a mild, fruity odor.[1][2][3] Its classification as a "green solvent" stems from several key attributes that align with the principles of green chemistry:

  • Renewable Feedstock: this compound is produced from the fermentation of carbohydrates, positioning it as a sustainable, bio-derived chemical.[4][5][6]

  • Biodegradability: It is readily biodegradable, breaking down into harmless products and minimizing its environmental persistence.[7][8]

  • Low Toxicity: Compared to many conventional organic solvents, this compound exhibits low toxicity, enhancing workplace safety.[7][9][10]

  • High Boiling Point and Low Volatility: With a high boiling point, this compound reduces the risk of exposure through inhalation and minimizes evaporative losses, contributing to a safer laboratory and industrial environment.[11][12]

These characteristics make this compound an attractive solvent for a wide range of applications, including coatings, inks, cleaning agents, and notably, as a reaction medium in organic synthesis.[1][7][9][12]

Physicochemical Properties of this compound

A thorough understanding of a solvent's physical and chemical properties is paramount for its effective application in synthesis. The key properties of this compound are summarized in the table below.

PropertyValueReferences
Molecular Formula C₇H₁₄O₃[2]
Molecular Weight 146.18 g/mol [2]
Appearance Clear, colorless liquid[1][2]
Odor Mild, fruity[1]
Boiling Point 185–190 °C[1]
Melting Point -32 °C to -43 °C[1][13]
Flash Point 65–71 °C[1][13]
Density 0.974–1.04 g/cm³ at 20 °C[1][13]
Vapor Pressure 0.4 mmHg at 20 °C[11]
Solubility in Water Partially soluble/Slightly soluble[1][11][13]
Solubility in Organic Solvents Miscible with most organic solvents, including alcohols, ketones, and oils.[3][11][13]
Refractive Index 1.419–1.421 at 20 °C[1]
Viscosity 4.9 mPa·s at 20 °C[1]

Applications in Organic Synthesis: A Focus on Multicomponent Reactions

This compound has demonstrated significant promise as a solvent for various organic transformations, particularly in multicomponent reactions (MCRs). MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, adhering to the principles of atom and step economy.

Biginelli Reaction for the Synthesis of Dihydropyrimidinones

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with diverse pharmacological activities. This compound has been investigated as a green solvent for this important reaction.

Comparative Performance in Biginelli Reaction

SolventCatalystTime (h)Yield (%)
This compoundLactic Acid2.5 - 4High (unspecified)
EthanolLactic Acid2.5 - 4High (unspecified)
AcetonitrileBismuth Nitrate--
DichloromethaneBismuth Nitrate--
MethanolBismuth Nitrate--
TolueneBismuth Nitrate--
WaterBismuth Nitrate--
Solvent-freeLayered Double Hydroxide-Good to High

Note: Specific yield percentages for this compound were not available in the searched literature, but it is presented as a viable green alternative.

Hantzsch Synthesis of Polyhydroquinolines

The Hantzsch reaction is another significant MCR used for the synthesis of dihydropyridines and their derivatives, such as polyhydroquinolines. These compounds are of interest due to their potential biological activities.

Experimental Protocols

This section provides detailed methodologies for key organic synthesis reactions where this compound can be utilized as a green solvent.

General Protocol for the Synthesis of this compound (Esterification)

This protocol describes the synthesis of this compound itself, which can then be used as a solvent in other reactions.

Materials:

  • Lactic acid

  • n-Butanol

  • Toluene (as a water-carrying agent)

  • Active argil supported catalyst[14] or a composite catalyst of potassium hydrogen sulfate and ferric trichloride[15]

Procedure: [14][15]

  • In a flask equipped with a water knockout vessel (e.g., Dean-Stark apparatus) and a reflux condenser, add lactic acid, n-butanol (in a molar ratio of 1.5-3.3:1 to lactic acid), toluene, and the catalyst.[16]

  • Heat the mixture to reflux and continue for a specified period (e.g., 4-8 hours). Water will be azeotropically removed and collected in the water trap.

  • After the reaction is complete (monitored by the cessation of water collection), cool the reaction mixture to room temperature.

  • If using a solid catalyst, remove it by filtration.

  • Perform vacuum distillation to remove the toluene and excess n-butanol, which can be recycled.

  • Further purify the crude this compound by vacuum distillation to obtain the final product.

General Protocol for the One-Pot Synthesis of Polyhydroquinolines in this compound

Materials: [17]

  • Aromatic aldehyde (1 mmol)

  • Dimedone (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Ammonium acetate (1.2 mmol)

  • This compound (as solvent)

Procedure: [17]

  • In a round-bottom flask, combine the aromatic aldehyde, dimedone, ethyl acetoacetate, and ammonium acetate.

  • Add this compound as the solvent.

  • Stir the mixture at a specified temperature (e.g., 80 °C) for the required reaction time.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture.

  • Isolate the product by filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure polyhydroquinoline derivative.

General Protocol for the Biginelli Reaction for Dihydropyrimidinone Synthesis

While a specific protocol using this compound as the primary solvent was not detailed in the search results, a general procedure often involves the following steps which can be adapted for this compound, especially given its successful use in other MCRs.

Materials:

  • Aldehyde (1 mmol)

  • β-Ketoester (e.g., ethyl acetoacetate) (1 mmol)

  • Urea or Thiourea (1.5 mmol)

  • Catalyst (e.g., Lactic Acid)[18]

  • This compound (as solvent)

Procedure:

  • To a mixture of the aldehyde, β-ketoester, and urea/thiourea in a reaction vessel, add this compound.

  • Add the catalyst to the mixture.

  • Heat the reaction mixture with stirring for the required duration, monitoring the progress by TLC.

  • After completion, cool the reaction to room temperature.

  • Pour the reaction mixture into crushed ice or cold water to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent like ethanol to afford the pure dihydropyrimidinone.

Visualization of Green Synthesis Workflow

The following diagram illustrates a generalized workflow for conducting organic synthesis using a green solvent like this compound, emphasizing the principles of sustainability.

Green_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis & Evaluation Reactant_Selection Select Bio-based Reactants Reaction_Setup Set up Reaction (One-pot, MCR) Reactant_Selection->Reaction_Setup Solvent_Choice Choose Green Solvent (this compound) Solvent_Choice->Reaction_Setup Catalysis Use Efficient Catalyst Reaction_Setup->Catalysis Energy_Input Minimize Energy (e.g., Reflux) Catalysis->Energy_Input Product_Isolation Isolate Product (Filtration/Crystallization) Energy_Input->Product_Isolation Solvent_Recovery Recover & Recycle Solvent Product_Isolation->Solvent_Recovery Yield_Calculation Calculate Yield & Purity Product_Isolation->Yield_Calculation Green_Metrics Assess Green Metrics (Atom Economy, E-Factor) Yield_Calculation->Green_Metrics

Caption: A generalized workflow for green organic synthesis using this compound.

Conclusion

This compound is emerging as a highly promising green solvent for organic synthesis. Its favorable physicochemical properties, coupled with its sustainable origins and low environmental impact, make it an excellent alternative to conventional volatile organic solvents. While its application is still an active area of research, its demonstrated efficacy in multicomponent reactions highlights its potential to facilitate cleaner and more efficient chemical processes. Further exploration into a broader range of organic transformations is warranted to fully realize the potential of this compound in advancing the goals of green chemistry in both academic and industrial settings. This guide serves as a foundational resource for researchers and professionals looking to incorporate this versatile and eco-friendly solvent into their synthetic methodologies.

References

Enzymatic Synthesis of Butyl Lactate: A Technical Guide for Biocatalysis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the enzymatic synthesis of butyl lactate, a versatile ester with growing applications in the pharmaceutical, cosmetic, and food industries. The focus is on providing actionable information for biocatalysis research, including detailed experimental protocols, comparative data, and visual representations of key processes and pathways. The use of enzymes, particularly lipases, offers a green and highly selective alternative to traditional chemical synthesis, enabling milder reaction conditions and reducing byproduct formation.

Introduction to this compound and Enzymatic Synthesis

This compound is an ester of lactic acid and butanol, valued for its properties as a biodegradable solvent, flavoring agent, and formulating ingredient.[1] The enzymatic route to its synthesis is gaining prominence due to its sustainability and specificity. Lipases (EC 3.1.1.3) are the most commonly employed enzymes for this transformation, catalyzing the reaction with high efficiency and selectivity under mild conditions. This guide will explore the two primary enzymatic pathways: direct esterification of lactic acid with butanol and transesterification of a lactate ester (e.g., ethyl lactate) with butanol.

Enzymatic Synthesis Pathways

The two main enzymatic routes for this compound synthesis are direct esterification and transesterification. The choice between these pathways often depends on factors such as substrate cost, enzyme stability, and desired reaction conditions.[2][3]

Direct Esterification

Direct esterification involves the reaction of lactic acid with n-butanol to produce this compound and water.

Reaction: Lactic Acid + n-Butanol ⇌ this compound + Water

While this is a direct approach, it presents challenges. The presence of lactic acid and the production of water can lead to reduced stability and activity of the lipase, especially in solvent-free systems.[2] Polar solvents may be required to solubilize the lactic acid, which can further impact enzyme performance.[2]

Transesterification

Transesterification, also known as alcoholysis, involves the reaction of a lactate ester (commonly ethyl lactate) with n-butanol. This reaction yields this compound and a different alcohol (ethanol in the case of ethyl lactate).

Reaction: Ethyl Lactate + n-Butanol ⇌ this compound + Ethanol

This route is often preferred due to its advantages in terms of enzyme stability. The absence of acidic substrates and the production of a less inhibitory co-product (ethanol) generally lead to better operational stability for the lipase.[2] Transesterification also offers greater flexibility in the choice of reaction conditions, including the feasibility of solvent-free systems.[2][4]

Key Factors Influencing Enzymatic Synthesis

Several parameters critically affect the efficiency and yield of the enzymatic synthesis of this compound. Optimization of these factors is crucial for developing a robust and economically viable process.

  • Enzyme Selection: The most widely reported and effective biocatalyst for this compound synthesis is the immobilized lipase B from Candida antarctica (commercially available as Novozym 435).[5] This enzyme exhibits high activity and stability under various conditions. Other lipases have been investigated, but Novozym 435 consistently demonstrates superior performance for this specific transformation.[5]

  • Temperature: Temperature significantly influences the reaction rate. For Novozym 435, the optimal temperature for the transesterification synthesis of this compound is approximately 70°C.[5] However, temperatures exceeding this optimum can lead to enzyme denaturation and reduced stability.[5]

  • Water Activity (aw): In non-aqueous enzymatic catalysis, water activity is a critical parameter. For the transesterification reaction catalyzed by Novozym 435, an optimal water activity of 0.060 has been reported to maximize catalytic activity while maintaining enzyme stability.[5]

  • Substrate Molar Ratio: The molar ratio of the alcohol (n-butanol) to the lactate source (lactic acid or ethyl lactate) can influence the reaction equilibrium and yield. An excess of the alcohol is often used to shift the equilibrium towards product formation.

  • Solvent System: The reaction can be carried out in organic solvents, in a solvent-free system, or using supercritical fluids like carbon dioxide (scCO₂). Solvent-free systems are economically and environmentally advantageous. Supercritical CO₂ offers benefits such as high diffusivity and ease of product separation.[6]

  • Enzyme Immobilization: Immobilization of the lipase is crucial for its stability, reusability, and ease of separation from the reaction mixture. Novozym 435 is a commercially available immobilized enzyme. Various immobilization techniques, such as adsorption on hydrophobic supports, can be employed to enhance enzyme performance.[7][8]

Data Presentation: Optimized Reaction Conditions

The following tables summarize the optimized conditions and results for the enzymatic synthesis of this compound from various studies.

Table 1: Optimized Conditions for Transesterification Synthesis of this compound

EnzymeSubstrateSolventTemperature (°C)Water Activity (aw)Yield/ConversionReference
Novozym 435 (Candida antarctica)Ethyl Lactate, n-ButanolSolvent-free~700.060High[5]
Novozym 435 (Candida antarctica)α-butylglucoside, this compoundSolvent-free50Not specified67% (40h)[9]

Table 2: Conditions for Direct Esterification in Supercritical Carbon Dioxide

EnzymeSubstratesCo-solventPressure (MPa)Temperature (°C)Reaction Time (h)ResultReference
Novozym 435 (Candida antarctica)Lactic Acid, n-ButanolNone3055-Optimal conditions[6]
Novozym 435 (Candida antarctica)Lactic Acid, n-Butanoln-Hexane405526Highest conversion[6]

Experimental Protocols

General Protocol for Enzymatic Synthesis of this compound (Transesterification)

This protocol is a general guideline based on common laboratory practices for the synthesis of this compound via transesterification using Novozym 435.

  • Substrate Preparation: Prepare a mixture of ethyl lactate and n-butanol in the desired molar ratio (e.g., 1:2 to 1:5) in a sealed reaction vessel. If a solvent is used, add it at this stage. For solvent-free synthesis, the substrates themselves form the reaction medium.

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435) to the substrate mixture. The enzyme loading is typically between 5-10% (w/w) of the total substrate mass.

  • Reaction: Place the reaction vessel in a temperature-controlled shaker or a stirred reactor set to the optimal temperature (e.g., 70°C). Maintain constant agitation to ensure proper mixing.

  • Monitoring the Reaction: Periodically withdraw small aliquots of the reaction mixture. Analyze the samples by gas chromatography (GC) to determine the concentration of this compound and the consumption of substrates.

  • Reaction Termination and Enzyme Recovery: Once the desired conversion is achieved, stop the reaction. Separate the immobilized enzyme from the reaction mixture by filtration or centrifugation. The enzyme can be washed with a suitable solvent (e.g., n-hexane) and reused.

  • Product Purification: The resulting mixture contains this compound, unreacted substrates, and the co-product (ethanol). Purify the this compound by vacuum distillation or other suitable chromatographic techniques.

Protocol for Analysis of this compound by Gas Chromatography (GC-FID)

This protocol is based on established methods for the quantification of this compound.[1]

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., Porapack-Q).

  • GC Conditions:

    • Injector Temperature: 200°C

    • Detector Temperature: 225°C

    • Oven Temperature Program: 50°C to 170°C at a rate of 10°C/min

    • Carrier Gas: Hydrogen or Nitrogen

    • Flow Rates (mL/min):

      • Nitrogen (make-up): 30

      • Hydrogen (carrier): 3.0

      • Hydrogen (detector): 30

      • Air: 400

    • Injection Volume: 1 µL

  • Sample Preparation: Dilute the reaction aliquots in a suitable solvent (e.g., 95/5 (v/v) methylene chloride/methanol) to a concentration within the calibrated range of the instrument.

  • Calibration: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for sample dilution. Inject the standards to create a calibration curve of peak area versus concentration.

  • Analysis and Quantification: Inject the prepared samples and measure the peak area corresponding to this compound. Calculate the concentration of this compound in the samples using the calibration curve.

Visualizations: Pathways and Workflows

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and workflows in the enzymatic synthesis of this compound.

Enzymatic_Synthesis_Pathways cluster_esterification Direct Esterification cluster_transesterification Transesterification LA Lactic Acid BL1 This compound LA->BL1 + n-Butanol Lipase Lipase (e.g., Novozym 435) BuOH1 n-Butanol H2O Water EL Ethyl Lactate BL2 This compound EL->BL2 + n-Butanol BuOH2 n-Butanol EtOH Ethanol

Caption: Reaction pathways for the enzymatic synthesis of this compound.

Experimental_Workflow start Start sub_prep Substrate Preparation (Lactate Source + n-Butanol) start->sub_prep reaction Enzymatic Reaction (Controlled Temp. & Agitation) sub_prep->reaction immobilization Enzyme Immobilization (e.g., Adsorption) immobilization->reaction monitoring Reaction Monitoring (GC Analysis) reaction->monitoring separation Enzyme Separation (Filtration/Centrifugation) reaction->separation monitoring->reaction purification Product Purification (Vacuum Distillation) separation->purification reuse Enzyme Reuse separation->reuse product Pure this compound purification->product reuse->reaction

Caption: General experimental workflow for enzymatic this compound synthesis.

Ping_Pong_Bi_Bi E Lipase (E) E_Ac Acyl-Enzyme Intermediate (E-Ac) E->E_Ac k1 Q Second Product (Q) (this compound) E_Ac->E k4 P First Product (P) (e.g., Ethanol) E_Ac->P k2 A Acyl Donor (A) (e.g., Ethyl Lactate) A->E B Acyl Acceptor (B) (n-Butanol) B->E_Ac k3

Caption: The Ping-Pong Bi-Bi kinetic mechanism for lipase-catalyzed transesterification.

Conclusion

The enzymatic synthesis of this compound represents a significant advancement in green chemistry, offering a highly efficient and selective method for producing this valuable ester. By leveraging robust biocatalysts like immobilized Candida antarctica lipase B (Novozym 435) and optimizing key reaction parameters, researchers can achieve high yields and develop sustainable manufacturing processes. This guide provides a foundational understanding and practical protocols to aid scientists and professionals in the field of biocatalysis and drug development in their research endeavors. Further exploration into novel enzyme sources, advanced immobilization techniques, and integrated reaction and separation systems will continue to enhance the industrial viability of this important biotransformation.

References

The Nexus of Nature and Novelty: A Technical Guide to the Natural Occurrence and Biosynthesis of Butyl Lactate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl lactate, a naturally occurring ester, has garnered significant interest across various scientific and industrial domains. Its favorable properties, including its role as a green solvent and its contribution to the flavor and fragrance profiles of various foods and beverages, have positioned it as a molecule of considerable importance. This technical guide provides an in-depth exploration of the natural occurrence of this compound and the burgeoning field of its biosynthesis, offering valuable insights for researchers, scientists, and professionals in drug development.

Natural Occurrence of this compound

This compound is a volatile organic compound found in a variety of fermented foods and beverages, where it contributes to their characteristic aroma and flavor profiles.[1] Its presence is a testament to the complex biochemical transformations that occur during fermentation processes.

Quantitative Data on Natural Occurrence

While the qualitative presence of this compound is well-documented, comprehensive quantitative data across a wide range of products remains an area of ongoing research. The following table summarizes the available quantitative information and provides context based on related lactate esters.

Food/BeverageCompoundConcentration RangeReference/Notes
Apple Brandy (Calvados)This compoundPresent (quantification not specified)[1]
Cider (Apple Wine)This compoundPresent (quantification not specified)[1]
Ethyl Lactate0.0634 mg/L (before MLF) - 0.2291 mg/L (after MLF)[2] (Malolactic Fermentation)
Grape BrandyThis compoundPresent (quantification not specified)[1]
Guava WineThis compoundPresent (quantification not specified)[1]
WineThis compoundPresent (quantification not specified)[1][3]
TequilaPropyl Lactate0.77 - 12.14 mg/L[4] (Suggests potential for this compound presence)
BeerPropyl Lactate0.49 - 3.99 µg/L[4] (Suggests potential for this compound presence)

Biosynthesis of this compound

The synthesis of this compound can be achieved through two primary biological routes: enzymatic synthesis and microbial fermentation. These methods offer a sustainable alternative to traditional chemical synthesis.

Enzymatic Synthesis

The enzymatic production of this compound typically involves the use of lipases to catalyze either the esterification of lactic acid with butanol or the transesterification of a lactate ester with butanol.[5]

The most commonly employed enzyme for this purpose is the immobilized lipase B from Candida antarctica, commercially known as Novozym 435.[6][7][8]

  • Esterification: Lactic Acid + Butanol ⇌ this compound + Water

  • Transesterification: Ethyl Lactate + Butanol ⇌ this compound + Ethanol

The transesterification route is often preferred due to the higher stability of the lipase in the absence of acidic substrates and the ease of product removal.[5]

This protocol outlines a general procedure for the lipase-catalyzed synthesis of this compound.

Materials:

  • Lactic acid or Ethyl lactate

  • n-Butanol

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Organic solvent (e.g., hexane, optional for solvent-based reaction)

  • Molecular sieves (for water removal in esterification)

  • Shaking incubator or magnetic stirrer with heating

  • Reaction vessel (e.g., sealed flask)

  • Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

  • Reaction Setup (Solvent-Free Transesterification):

    • In a sealed reaction vessel, combine ethyl lactate and n-butanol. A molar ratio of 1:1 to 1:5 (ethyl lactate:butanol) can be explored.

    • Add Novozym 435 to the mixture. A typical enzyme loading is 5-10% (w/w) of the total substrate weight.

  • Reaction Conditions:

    • Incubate the reaction mixture at a controlled temperature, typically between 50°C and 70°C.[6]

    • Provide constant agitation using a shaking incubator or magnetic stirrer.

    • The reaction time can vary from a few hours to over 24 hours, depending on the desired conversion. Monitor the progress by taking small aliquots for GC-MS analysis.

  • Product Purification:

    • After the reaction, separate the immobilized enzyme from the liquid mixture by filtration or centrifugation. The enzyme can be washed with a solvent and reused.[9]

    • The product mixture can be purified by vacuum distillation to remove unreacted substrates and byproducts.[10]

Microbial Biosynthesis

Metabolic engineering of microorganisms, particularly Escherichia coli, has enabled the de novo synthesis of this compound from simple carbon sources like glucose.

The biosynthesis of this compound in engineered E. coli involves the introduction of a synthetic pathway that converts pyruvate, a central metabolite, into the final product.

Microbial Production Workflow Strain_Construction Strain Construction (Plasmid transformation into E. coli BL21(DE3)) Inoculum_Prep Inoculum Preparation (Overnight culture in LB medium) Strain_Construction->Inoculum_Prep Fermentation Fermentation (Culture in defined medium with glucose) Inoculum_Prep->Fermentation Induction Induction (Addition of IPTG at mid-log phase) Fermentation->Induction Production Production Phase (Incubation for 24-48h) Induction->Production Extraction Extraction (Solvent extraction of fermentation broth) Production->Extraction Analysis Analysis (GC-MS quantification) Extraction->Analysis

References

Butyl Lactate: A Technical Guide to its Environmental Profile and Biodegradability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental impact and biodegradability of butyl lactate, a versatile and increasingly popular green solvent. Citing data from numerous studies, this document details the compound's ecotoxicity, environmental fate, and biodegradation pathways. Methodologies for key experimental protocols are described to provide a complete picture for researchers in the field.

Executive Summary

This compound is an ester of lactic acid and butanol, valued for its excellent solvency power, low toxicity, and favorable environmental profile.[1][2] It is considered a green solvent, readily biodegradable, and derived from renewable resources.[3][4] Its use spans various industries, including coatings, inks, cosmetics, and agrochemicals, where it serves as a safer, more sustainable alternative to traditional petrochemical-based solvents.[1][3] This guide synthesizes the available scientific data on its environmental characteristics to support its safe and responsible use.

Environmental Fate and Transport

The environmental fate of a chemical describes its transport and transformation in various environmental compartments. This compound exhibits properties that suggest a low environmental persistence.

Key parameters indicate that if released into the environment, this compound is not expected to adsorb significantly to soil or sediment and has a low potential for bioaccumulation in aquatic organisms.[3] Hydrolysis and volatilization are identified as important fate processes. Furthermore, environmental assessments have shown that this compound does not meet the criteria to be classified as Persistent, Bioaccumulative, and Toxic (PBT).[5]

Table 1: Environmental Fate and Transport Parameters for this compound

ParameterValueInterpretationSource
Bioconcentration Factor (BCF)3Low potential for bioaccumulation in aquatic organisms.
Soil Adsorption Coefficient (Koc)10 (estimated)Very high mobility in soil.
Hydrolysis Half-Life85 days (pH 7), 8.5 days (pH 8)Hydrolysis is a significant degradation pathway, especially in alkaline conditions.
Volatilization Half-Life (Water)23 days (model river), 170 days (model lake)Volatilization is an important fate process from water surfaces.

Biodegradability

This compound is consistently reported as a readily biodegradable substance.[3][6] The primary mechanism of its biodegradation is hydrolysis, where it breaks down into naturally occurring and easily metabolized compounds: lactic acid and n-butanol.[1][7]

Studies following OECD (Organisation for Economic Co-operation and Development) guidelines confirm its capacity for rapid and complete biodegradation in aquatic environments under aerobic conditions.[3][6]

Table 2: Biodegradability of this compound

Test MethodResultConclusionSource
OECD 301 Guideline (General)Degraded >60%Readily Biodegradable[3][6]
Closed Bottle Test (e.g., OECD 301D)22-39% degradation in 5 daysSuggests biodegradation is an important environmental fate process.[8]
Biodegradation Pathway

The biodegradation of this compound is initiated by enzymatic or chemical hydrolysis, which cleaves the ester bond. This process yields lactic acid and n-butanol, both of which are common, simple organic molecules that are readily mineralized by a wide variety of microorganisms in the environment.

G cluster_biodegradation Biodegradation via Hydrolysis ButylLactate This compound Water + Water Products Water->Products Hydrolysis LacticAcid Lactic Acid Products->LacticAcid Butanol n-Butanol Products->Butanol

Caption: Hydrolytic degradation pathway of this compound.

Ecotoxicity

Ecotoxicity studies evaluate the potential adverse effects of a substance on aquatic organisms. This compound demonstrates minimal to low toxicity to fish, aquatic invertebrates, and algae.[3] The reported effect concentrations are generally well above 1 mg/L, indicating it is not classified as toxic to aquatic life under most regulatory frameworks.

Table 3: Aquatic Ecotoxicity of this compound

Trophic LevelSpeciesEndpointValue (mg/L)ExposureSource
FishDanio rerio (Zebrafish)96h LC₅₀7596 hours[9][10]
InvertebrateDaphnia magna (Water Flea)48h EC₅₀32048 hours[10]
AlgaePseudokirchneriella subcapitata72-96h EC₅₀32972-96 hours[11]

LC₅₀ (Lethal Concentration, 50%): The concentration of a chemical which kills 50% of the test animals in a given time. EC₅₀ (Effective Concentration, 50%): The concentration of a chemical which causes a 50% reduction in a measured effect (e.g., immobilization or growth inhibition) in a given time.

Experimental Protocols

The data presented in this guide are derived from standardized test methods, primarily those established by the OECD. These protocols ensure data quality, consistency, and comparability.

Protocol: Ready Biodegradability - OECD 301D (Closed Bottle Test)

This test assesses the ready biodegradability of a substance in an aerobic aqueous medium by measuring oxygen consumption over a 28-day period.

  • Principle: A solution of the test substance in a mineral medium is inoculated with microorganisms (typically from a wastewater treatment plant) and incubated in completely filled, sealed bottles in the dark at a constant temperature. The depletion of dissolved oxygen is measured periodically and is an indirect measure of biodegradation.[7][12]

  • Test Setup:

    • Preparation: A mineral salt medium is prepared and saturated with air.[12]

    • Inoculum: An inoculum, such as the supernatant from settled domestic activated sludge, is added to the mineral medium.[13]

    • Test Vessels: The inoculated medium is dispensed into a series of biochemical oxygen demand (BOD) bottles.

    • Dosing: The test substance is added to the test bottles at a concentration that does not inhibit microbial activity (typically 2-5 mg/L).[12]

    • Controls: Several control sets are run in parallel:

      • Blank Control: Inoculum only, to measure the background respiration of the microorganisms.

      • Reference Control: A readily biodegradable substance (e.g., sodium benzoate) is tested to confirm the viability and activity of the inoculum.[12]

      • Toxicity Control: Test substance plus the reference substance, to check for potential inhibitory effects of the test substance on the microorganisms.

  • Incubation: Bottles are sealed and incubated in the dark at 20-22°C for 28 days.[12]

  • Measurement: Dissolved oxygen concentration is measured in replicate bottles at the start and at regular intervals (e.g., days 7, 14, 21, and 28) using an oxygen electrode.[12]

  • Data Analysis: The percentage of biodegradation is calculated based on the total oxygen consumed by the test substance (corrected for the blank) relative to its Theoretical Oxygen Demand (ThOD).[7]

  • Pass Criteria: A substance is considered "readily biodegradable" if it achieves ≥60% biodegradation within the 28-day test period and this level is reached within a "10-day window" that begins when 10% biodegradation is first observed.[14]

G A Prepare Mineral Medium + Inoculum B Dispense into BOD Bottles A->B C Dose Bottles: - Test Substance - Reference Control - Blank Control B->C D Seal Bottles & Incubate at 22°C in Dark for 28 Days C->D E Measure Dissolved Oxygen (DO) at Time 0, 7, 14, 21, 28 D->E F Calculate % Biodegradation vs. Theoretical Oxygen Demand (ThOD) E->F G Result: Readily Biodegradable? (>60% in 10d window) F->G

Caption: Experimental workflow for the OECD 301D Closed Bottle Test.

Protocol: Aquatic Toxicity Testing

Protocols for fish, daphnia, and algae toxicity testing follow similar principles, exposing organisms to a range of concentrations of the test substance under controlled laboratory conditions.

  • OECD 203: Fish, Acute Toxicity Test: Fish (e.g., Danio rerio) are exposed to the test substance for 96 hours.[9][15] Mortalities are recorded at 24, 48, 72, and 96 hours to determine the LC₅₀.[1][9] The test is typically run with at least five concentrations in a geometric series and a control group.[1]

  • OECD 202: Daphnia sp., Acute Immobilisation Test: Young daphnids (<24 hours old) are exposed to the test substance for 48 hours.[5] Immobilisation (the inability to swim) is observed at 24 and 48 hours compared to a control group to calculate the EC₅₀.[6]

  • OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: Exponentially growing cultures of algae (e.g., Pseudokirchneriella subcapitata) are exposed to the test substance for 72 hours.[3][16] The inhibition of growth (measured by cell count or biomass) is compared to a control to determine the EC₅₀.[3][17]

Conclusion

The available scientific literature and standardized test data indicate that this compound has a favorable environmental profile. It is readily biodegradable, breaking down into simple, non-harmful substances.[1][6] It exhibits low potential for bioaccumulation and low toxicity to aquatic organisms.[3][8] These characteristics, combined with its derivation from renewable resources, solidify its classification as a green solvent, making it a scientifically sound and environmentally responsible choice for a wide range of applications.[3][18]

References

Methodological & Application

Application Notes and Protocols for Butyl Lactate in Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of nanoparticles using butyl lactate as a versatile and effective solvent. The following sections outline methodologies for the preparation of Solid Lipid Nanoparticles (SLNs) and drug nanosuspensions, summarize key quantitative data, and provide visual workflows for the experimental processes.

I. Synthesis of Solid Lipid Nanoparticles (SLNs) via Solvent Emulsification-Diffusion

The solvent emulsification-diffusion technique is a reliable method for producing solid lipid nanoparticles, particularly for encapsulating lipophilic drugs. This compound, a partially water-miscible solvent, serves as an excellent organic phase. The fundamental mechanism involves the diffusion of this compound from the emulsion droplets into the excess aqueous phase, leading to the precipitation of the lipid and the formation of nanoparticles.[1]

A. Quantitative Data Summary

The concentration of the lipid matrix is a critical parameter that influences the final particle size of the SLNs. The following table summarizes the effect of glyceryl monostearate (GMS) concentration on the mean diameter of SLNs synthesized using this compound.

Lipid Concentration (GMS, %)Mean Nanoparticle Diameter (nm)Reference
2.5320[2]
10368[2]
B. Experimental Protocol

This protocol is a comprehensive guide for the synthesis of SLNs using this compound.

Materials:

  • Lipid: Glyceryl monostearate (GMS)

  • Organic Solvent: this compound

  • Aqueous Phase: Purified water

  • Emulsifiers: Lecithin and Sodium taurodeoxycholate (TDC)

  • Drug: (If applicable) Lipophilic drug of choice

Equipment:

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Magnetic stirrer

  • Water bath or heating mantle

  • Beakers and other standard laboratory glassware

Procedure:

  • Preparation of the Organic Phase:

    • Dissolve the desired amount of glyceryl monostearate (e.g., 2.5% to 10% w/v) and the lipophilic drug (if applicable) in this compound.

    • To ensure complete dissolution, the mixture can be heated to approximately 47°C.[2]

  • Preparation of the Aqueous Phase:

    • In a separate beaker, dissolve the emulsifiers (lecithin and sodium taurodeoxycholate) in purified water.

    • Heat the aqueous phase to the same temperature as the organic phase (47°C).[2]

  • Emulsification:

    • Add the organic phase to the aqueous phase under continuous stirring with a high-shear homogenizer.

    • Homogenize the mixture for a specified period (e.g., 5-10 minutes) to form a coarse oil-in-water (o/w) emulsion. The homogenization speed should be optimized for the specific formulation.

  • Nanoparticle Formation by Diffusion:

    • Rapidly add a large volume of purified water (at the same temperature) to the emulsion under gentle magnetic stirring. A typical dilution ratio is 1:5 to 1:10 (emulsion to water).[3]

    • The addition of excess water causes the this compound to diffuse from the emulsion droplets into the continuous aqueous phase.

    • This solvent diffusion leads to the precipitation of the lipid, forming solid lipid nanoparticles.

  • Solvent Removal and Nanoparticle Recovery:

    • The resulting nanoparticle dispersion can be stirred at room temperature to allow for the evaporation of residual this compound.

    • For complete solvent removal, techniques such as vacuum distillation or lyophilization can be employed.[3]

    • The final SLN suspension can be stored for further characterization.

C. Experimental Workflow

G cluster_prep Phase Preparation cluster_synthesis Nanoparticle Synthesis prep_organic 1. Prepare Organic Phase - Dissolve Lipid (GMS) & Drug in this compound - Heat to 47°C emulsification 3. Emulsification - Add Organic Phase to Aqueous Phase - High-Shear Homogenization prep_organic->emulsification prep_aqueous 2. Prepare Aqueous Phase - Dissolve Emulsifiers (Lecithin, TDC) in Water - Heat to 47°C prep_aqueous->emulsification diffusion 4. Nanoparticle Formation - Dilute Emulsion with Water - this compound Diffuses emulsification->diffusion recovery 5. Solvent Removal & Recovery - Evaporation / Lyophilization diffusion->recovery

Workflow for SLN Synthesis via Solvent Emulsification-Diffusion.

II. Synthesis of Griseofulvin Nanoparticles from Water-Dilutable Microemulsions

This method utilizes a microemulsion system where this compound acts as the oil phase to dissolve the poorly water-soluble drug, griseofulvin. The subsequent dilution with water triggers the diffusion of this compound, leading to the precipitation of the drug as a nanosuspension.[4][5]

A. Quantitative Data Summary

The composition of the microemulsion is a key determinant of the final nanoparticle size. Formulations containing dipotassium glycyrrhizinate (KG) as a surfactant have been shown to produce griseofulvin nanoparticles with low polydispersity.

Surfactant SystemMean Nanoparticle Diameter (nm)Reference
Lecithin and Dipotassium Glycyrrhizinate (KG)< 100[4][5]
B. Experimental Protocol

This protocol provides a detailed procedure for the synthesis of griseofulvin nanoparticles.

Materials:

  • Drug: Griseofulvin

  • Oil Phase: this compound

  • Primary Surfactant: Lecithin

  • Co-surfactant: Taurodeoxycholate sodium salt (TDC) or Dipotassium glycyrrhizinate (KG)

  • Co-solvent: 1,2-Propanediol or Ethanol

  • Aqueous Phase: Purified water

Equipment:

  • Magnetic stirrer

  • Vortex mixer

  • Standard laboratory glassware

Procedure:

  • Microemulsion Formulation:

    • Prepare a series of formulations by varying the ratios of this compound (oil phase), lecithin/co-surfactant mixture, and the co-solvent to construct a pseudo-ternary phase diagram and identify the microemulsion region.[4][5]

    • A typical starting point would be to dissolve griseofulvin in this compound.

    • In a separate container, prepare the surfactant mixture by combining lecithin and the chosen co-surfactant (TDC or KG).

    • Add the co-solvent (1,2-propanediol or ethanol) to the surfactant mixture.

    • Gradually add the drug-containing this compound to the surfactant/co-solvent mixture under constant stirring to form a clear and transparent microemulsion.

  • Nanoparticle Precipitation:

    • Rapidly inject a predetermined volume of the griseofulvin-loaded microemulsion into a larger volume of purified water under vigorous stirring.

    • The excess water acts as a displacing agent, causing the this compound to diffuse from the internal phase of the microemulsion into the external aqueous phase.[4][5]

    • This rapid solvent displacement leads to the supersaturation and subsequent precipitation of griseofulvin as nanoparticles.

  • Nanoparticle Suspension Characterization:

    • The resulting nanosuspension can be characterized for particle size, polydispersity index (PDI), and drug content.

    • The nanosuspension can be used directly or further processed (e.g., lyophilized) to obtain a dry powder.

C. Experimental Workflow

G cluster_prep Microemulsion Preparation cluster_synthesis Nanoparticle Precipitation dissolve_drug 1. Dissolve Griseofulvin in this compound form_microemulsion 3. Form Microemulsion - Add Drug/Solvent to Surfactant Mixture - Stir until clear dissolve_drug->form_microemulsion prep_surfactant 2. Prepare Surfactant Mixture - Lecithin + Co-surfactant (e.g., KG) - Add Co-solvent (e.g., Ethanol) prep_surfactant->form_microemulsion precipitation 4. Nanoparticle Precipitation - Inject Microemulsion into Water - Vigorous Stirring form_microemulsion->precipitation diffusion 5. Solvent Diffusion - this compound diffuses into water - Griseofulvin precipitates precipitation->diffusion nanosuspension 6. Final Nanosuspension diffusion->nanosuspension

Workflow for Griseofulvin Nanoparticle Synthesis.

III. Role of this compound in Nanoparticle Synthesis

In the described protocols, this compound primarily functions as a biocompatible and partially water-miscible organic solvent. Its key role is to effectively dissolve the lipid matrix (in the case of SLNs) or the hydrophobic drug (in the case of griseofulvin nanoparticles) to form the organic phase of an emulsion or microemulsion. The subsequent diffusion of this compound into the aqueous phase upon dilution is the critical step that induces the precipitation and formation of the nanoparticles. The rate of this diffusion can influence the size and polydispersity of the resulting nanoparticles. No evidence was found in the reviewed literature to suggest a role for this compound in any specific signaling pathways related to nanoparticle formation.

Disclaimer: These protocols provide a general framework. The optimal parameters, including component concentrations, processing times, and temperatures, may vary depending on the specific drug, lipid, and equipment used. Therefore, it is recommended to perform optimization studies for each specific formulation.

References

Application Notes and Protocols for Butyl Lactate as a Solvent in Drug Delivery System Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of butyl lactate as a versatile, biodegradable solvent in the formulation of various drug delivery systems. The information is intended to guide researchers and drug development professionals in harnessing the beneficial properties of this compound for the encapsulation and controlled release of therapeutic agents.

Introduction to this compound in Drug Delivery

This compound is an ester of lactic acid and butanol, characterized by its low toxicity, biodegradability, and favorable solvency for a range of active pharmaceutical ingredients (APIs) and polymers.[1][2][3] Its properties make it an attractive green solvent alternative to more traditional, and potentially more toxic, organic solvents used in pharmaceutical manufacturing.[4] this compound is particularly well-suited for the formulation of poorly water-soluble drugs, a common challenge in drug development.

Key Advantages of this compound:

  • Biocompatibility and Biodegradability: this compound is considered a safe and environmentally friendly solvent.[2][3]

  • Good Solvency: It can dissolve a variety of lipophilic drugs and biodegradable polymers, such as poly(lactic-co-glycolic acid) (PLGA).[1][5]

  • High Boiling Point and Low Volatility: This allows for more controlled solvent removal during formulation processes.[5]

  • Use in Various Formulation Techniques: It has been successfully employed in solvent emulsification-diffusion for nanoparticle preparation and has potential for use in in-situ forming implants and microemulsions.[5][6][7]

Application: Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)

This compound is an effective solvent for the preparation of SLNs and NLCs using the solvent emulsification-diffusion technique.[6][7] This method is suitable for thermolabile drugs as it avoids the use of high temperatures.

Experimental Protocol: Preparation of Drug-Loaded Solid Lipid Nanoparticles using Solvent Emulsification-Diffusion

This protocol provides a general method for the preparation of drug-loaded SLNs using this compound as the organic solvent.

Materials:

  • Lipid (e.g., Glyceryl monostearate - GMS)

  • Drug (a poorly water-soluble API)

  • This compound

  • Aqueous surfactant solution (e.g., Poloxamer 188, Lecithin, or a combination)

  • Purified water

Equipment:

  • High-shear homogenizer

  • Magnetic stirrer

  • Rotary evaporator (optional, for solvent removal)

  • Particle size analyzer

  • Zeta potential analyzer

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Preparation of the Organic Phase: Dissolve the lipid (e.g., 2.5-10% w/v) and the drug in this compound.[7] The concentration of the drug will depend on its solubility and desired loading.

  • Preparation of the Aqueous Phase: Prepare an aqueous solution of the surfactant. The concentration will need to be optimized for particle stability.

  • Emulsification: Heat both the organic and aqueous phases to a temperature slightly above the melting point of the lipid (e.g., 47 ± 2°C for GMS).[7] Add the organic phase to the aqueous phase under high-shear homogenization to form a coarse oil-in-water (o/w) emulsion.

  • Nanoparticle Formation by Diffusion: Dilute the emulsion with a large volume of cold purified water (e.g., 1:5 or 1:10 emulsion to water ratio) under gentle magnetic stirring. The rapid diffusion of this compound from the emulsion droplets into the aqueous phase leads to the precipitation of the lipid, forming solid nanoparticles.

  • Solvent Removal and Nanoparticle Collection: The residual this compound can be removed by rotary evaporation under reduced pressure or by dialysis. The resulting nanoparticle suspension can then be lyophilized for long-term storage, often with the addition of a cryoprotectant.

Workflow for SLN Preparation

G cluster_prep Phase Preparation cluster_process Nanoparticle Formation cluster_characterization Characterization Organic_Phase Dissolve Drug and Lipid in this compound Emulsification High-Shear Homogenization (o/w emulsion) Organic_Phase->Emulsification Aqueous_Phase Prepare Aqueous Surfactant Solution Aqueous_Phase->Emulsification Diffusion Dilution with Water (Nanoparticle Precipitation) Emulsification->Diffusion Solvent_Removal Solvent Removal (e.g., Rotary Evaporation) Diffusion->Solvent_Removal Characterization Particle Size Zeta Potential Drug Loading In-vitro Release Solvent_Removal->Characterization

Workflow for Solid Lipid Nanoparticle Preparation.
Quantitative Data from Literature

The following table summarizes data from a study that utilized this compound in the preparation of glyceryl monostearate (GMS) SLNs.[7]

Lipid (GMS) Concentration (% w/v)SolventEmulsifiersMean Particle Diameter (nm)
2.5This compoundLecithin and Taurodeoxycholic acid sodium salt320
10This compoundLecithin and Taurodeoxycholic acid sodium salt368

Application: In-Situ Forming Implants (ISFIs)

While specific literature detailing the use of this compound in ISFIs is limited, its properties suggest it as a promising solvent for such systems. ISFIs are liquid formulations of a polymer and a drug in a biocompatible solvent that, upon injection, solidify into a solid or semi-solid depot due to solvent exchange with the surrounding aqueous environment.[8][9]

Hypothetical Protocol: Preparation of an In-Situ Forming Implant

This protocol outlines a hypothetical approach to formulating a PLGA-based ISFI using this compound.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Drug (API)

  • This compound

Equipment:

  • Vortex mixer

  • Syringes

Procedure:

  • Polymer Dissolution: Dissolve the PLGA in this compound to the desired concentration (e.g., 20-40% w/w). This may require gentle heating and vortexing.

  • Drug Incorporation: Once the polymer is fully dissolved, add the drug and mix until a homogenous solution or suspension is formed.

  • Formulation Transfer: The final formulation can be drawn into a syringe for administration.

Workflow for ISFI Formulation and Administration

G Dissolve_Polymer Dissolve PLGA in this compound Incorporate_Drug Incorporate Drug (Dissolve or Suspend) Dissolve_Polymer->Incorporate_Drug Inject Inject Liquid Formulation Incorporate_Drug->Inject Solvent_Exchange Solvent Exchange (this compound out, Water in) Inject->Solvent_Exchange Precipitation Polymer Precipitation (Solid Depot Formation) Solvent_Exchange->Precipitation Release Sustained Drug Release Precipitation->Release

Workflow for In-Situ Forming Implant Formulation.

Application: Microemulsions

This compound has been investigated as a cosurfactant in the preparation of oil-in-water (o/w) microemulsions.[6] Microemulsions are thermodynamically stable, isotropic systems of oil, water, and surfactant, often with a cosurfactant, that can enhance the solubility and bioavailability of poorly water-soluble drugs.

General Protocol: Preparation of a Microemulsion

Materials:

  • Oil phase

  • Aqueous phase

  • Surfactant (e.g., Sodium dodecyl sulfate - SDS)

  • Cosurfactant (this compound)

  • Drug

Procedure:

  • Construct Phase Diagram: Titrate a mixture of oil, surfactant, and cosurfactant with the aqueous phase to determine the microemulsion region.

  • Drug Incorporation: Dissolve the drug in the oil phase.

  • Microemulsion Formation: Combine the oil phase (with drug), surfactant, and cosurfactant (this compound) in the proportions determined from the phase diagram. Add the aqueous phase dropwise with gentle stirring until a clear, transparent microemulsion is formed.

Characterization of this compound-Based Drug Delivery Systems

Table of Characterization Techniques:

ParameterTechnique(s)Purpose
Particle Size and Size DistributionDynamic Light Scattering (DLS)To determine the average particle size and polydispersity index (PDI) of nanoparticles.
Surface ChargeZeta Potential MeasurementTo assess the surface charge of nanoparticles, which influences their stability and interaction with biological membranes.
MorphologyTransmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM)To visualize the shape and surface characteristics of the nanoparticles or implant structure.
Drug Loading and Encapsulation EfficiencyHPLC, UV-Vis SpectroscopyTo quantify the amount of drug encapsulated within the delivery system.
In-vitro Drug ReleaseDialysis Bag Method, Sample and Separate MethodTo evaluate the rate and mechanism of drug release from the formulation over time.

Signaling Pathways in Drug Delivery

The ultimate goal of a drug delivery system is to transport a therapeutic agent to its site of action to modulate a specific cellular signaling pathway. While this compound itself is a carrier, the encapsulated drug is the active component that interacts with cellular targets.

For instance, many anticancer drugs formulated in lipid-based nanoparticles target key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

Illustrative Signaling Pathway: PI3K/Akt/mTOR

The following diagram illustrates a simplified PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer. A drug delivered via a this compound-based nanoparticle system could be designed to inhibit one of the components of this pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Drug Drug Delivered via Nanoparticle Drug->mTOR Inhibition

Simplified PI3K/Akt/mTOR Signaling Pathway.

Conclusion

This compound presents a promising, green alternative to conventional organic solvents in the formulation of drug delivery systems. Its favorable safety profile and versatile solvency make it suitable for a range of applications, particularly for the delivery of poorly water-soluble drugs. Further research is warranted to fully explore its potential in advanced drug delivery systems like in-situ forming implants and to gather more extensive quantitative data on its performance with a wider variety of drugs and polymers.

References

Application of Butyl Lactate as a Green Solvent in Catalysis Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Butyl lactate, a bio-based and biodegradable solvent, is emerging as a sustainable alternative to conventional volatile organic compounds (VOCs) in a variety of chemical processes.[1][2] Derived from the esterification of lactic acid with butanol, it possesses a favorable toxicological profile and is readily biodegradable, making it an attractive medium for green chemistry applications.[3][4] Its properties, including a high boiling point, low vapor pressure, and good solvency for a range of organic molecules, make it a promising candidate for use as a reaction solvent in various catalytic studies.[3][5] This document provides an overview of the applications of this compound as a green solvent in catalysis, including its physicochemical properties, and details experimental protocols for its use in specific catalytic reactions.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a solvent is crucial for its effective application in catalysis. This compound is a colorless to pale yellow liquid with a mild, fruity odor.[2] Key physicochemical properties are summarized in the table below.

PropertyValueReferences
Molecular Formula C₇H₁₄O₃[3]
Molecular Weight 146.18 g/mol [3]
Boiling Point 186–195°C (367–383°F)[2]
Melting Point -43°C (-45°F)[3]
Density ~1.02 g/cm³ at 20°C[2]
Vapor Pressure 0.4 mmHg at 20°C[3]
Flash Point 71°C (160°F)[3]
Solubility in Water Slightly soluble[3][5]
Solubility in Organic Solvents Miscible with alcohols, ketones, and hydrocarbons[2]

The high boiling point and low vapor pressure of this compound make it suitable for reactions requiring elevated temperatures, while its miscibility with a range of organic solvents allows for its use in diverse reaction systems.[2][3]

Logical Workflow for Solvent Selection in Green Catalysis

The selection of a solvent is a critical step in designing a green and sustainable catalytic process. The following diagram illustrates a logical workflow for considering this compound as a green solvent alternative.

G Workflow for Green Solvent Selection A Identify Need for a Greener Solvent B Evaluate Physicochemical Properties (e.g., Boiling Point, Polarity, Solubility) A->B C Consider this compound as a Candidate B->C D Assess Compatibility with Reaction Components (Reactants, Catalyst, Products) C->D E Perform Small-Scale Feasibility Studies D->E F Optimize Reaction Conditions (Temperature, Concentration, Catalyst Loading) E->F G Scale-Up and Process Validation F->G

Caption: Logical workflow for evaluating this compound as a green solvent.

Application in Biocatalysis: Lipase-Catalyzed Reactions

The biodegradable nature and low toxicity of this compound make it a particularly suitable solvent for biocatalytic transformations, where maintaining enzyme activity and stability is paramount.

Lipase-Catalyzed Synthesis of Butyl Dihydrocaffeate

One notable application is in the lipase-catalyzed synthesis of butyl dihydrocaffeate, an ester with potential antioxidant properties. While the primary solvent system in a published study was a mixture of methyl-tert-butyl ether and isooctane, the principles can be adapted for this compound, especially given its favorable properties for enzyme stability.[6]

Experimental Protocol:

  • Reaction Setup: In a conical flask, dissolve dihydrocaffeic acid and 1-butanol (molar ratio 1:1.5) in this compound.

  • Enzyme Addition: Add immobilized lipase B from Candida antarctica (CALB) to the reaction mixture (typically 15% by weight of the substrates).[6]

  • Reaction Conditions: Incubate the mixture at 37°C with shaking (250 rpm) for 72 hours.[6]

  • Work-up and Purification: After the reaction, the enzyme can be recovered by filtration. The product, butyl dihydrocaffeate, can be purified from the reaction mixture using column chromatography.

The use of this compound as a solvent in such a system could potentially enhance the solubility of the reactants and facilitate product formation while maintaining the enzyme's catalytic activity.

Potential Applications in Organocatalysis and Metal-Catalysis

While specific documented examples of this compound as a solvent in organocatalysis and transition metal-catalyzed reactions are still emerging, its properties suggest significant potential. Its polarity and ability to dissolve a wide range of organic compounds make it a candidate for reactions such as aldol condensations, Michael additions, and palladium-catalyzed cross-coupling reactions.

Generalized Experimental Workflow for Catalytic Reactions in this compound

The following diagram outlines a general workflow for conducting a catalytic reaction using this compound as the solvent.

G General Catalytic Reaction Workflow in this compound A Reactant and Catalyst Preparation B Dissolution in this compound A->B C Reaction under Optimized Conditions (Temperature, Time, Atmosphere) B->C D Reaction Monitoring (TLC, GC, HPLC) C->D E Product Isolation and Purification D->E F Solvent and Catalyst Recovery/Recycling E->F

Caption: General workflow for catalytic reactions in this compound.

Data Presentation: Synthesis of n-Butyl Lactate

The synthesis of this compound itself is often a catalytic process. Understanding the efficiency of these syntheses provides context for its availability as a green solvent.

CatalystReaction ConditionsConversion Rate (%)Reference
Transition-Metal-Substituted Phosphotungstic Acid Salt (PW₁₁Cu)Molar ratio (butanol:lactic acid) = 2:1, 0.125 g catalyst, 15 mL cyclohexane, 105°C, 2 h85.9[7]
Transition-Metal-Substituted Phosphotungstic Acid Salt (PW₁₁Co)Molar ratio (butanol:lactic acid) = 2:1, 0.125 g catalyst, 15 mL cyclohexane, 105°C, 2 h79.6[7]
Transition-Metal-Substituted Phosphotungstic Acid Salt (PW₁₁Ni)Molar ratio (butanol:lactic acid) = 2:1, 0.125 g catalyst, 15 mL cyclohexane, 105°C, 2 h66.3[7]
Lipase (Novozyme SP435)Transesterification, ~70°C, aw=0.060High Yield (qualitative)[8]

Signaling Pathways in Biocatalysis: A Conceptual Representation

In biocatalysis, the solvent can influence enzyme conformation and substrate/product diffusion, which are critical for catalytic efficiency. The following diagram conceptually illustrates the interaction between the solvent, enzyme, and substrates.

G Conceptual Representation of Solvent-Enzyme Interaction Solvent This compound (Solvent Environment) Enzyme Enzyme (e.g., Lipase) Solvent->Enzyme Maintains Conformation ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Substrate Substrate(s) Substrate->Solvent Solvation Substrate->ES_Complex Product Product(s) Product->Solvent Diffusion ES_Complex->Enzyme ES_Complex->Product Catalysis

Caption: Solvent-enzyme interactions in biocatalysis.

This compound presents a compelling case as a green solvent for a range of catalytic applications. Its favorable physicochemical properties, biodegradability, and low toxicity align with the principles of green chemistry. While its application in biocatalysis is more established, its potential in organo- and metal-catalysis warrants further exploration. The protocols and data presented here provide a foundation for researchers and drug development professionals to consider and implement this compound in their catalytic studies, contributing to the development of more sustainable chemical processes.

References

Application Note: Determination of Butyl Lactate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Butyl lactate is a versatile organic compound with applications across various industries, including its use as a solvent in coatings, inks, and cosmetics, as well as a flavoring agent in the food industry.[1][2] Accurate and reliable quantification of this compound is crucial for quality control, formulation development, and safety assessments.[1] This application note presents a detailed high-performance liquid chromatography (HPLC) method for the analysis of this compound. The described protocol offers a straightforward and robust approach for researchers, scientists, and professionals in drug development and quality control laboratories.

Principle

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from other components in a sample matrix. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of an organic solvent and an aqueous, acidified solution. Detection is performed using an ultraviolet (UV) detector. For applications requiring mass spectrometry (MS) compatibility, the non-volatile acid in the mobile phase can be replaced with a volatile alternative like formic acid.[3]

Chromatographic Conditions

A summary of the recommended HPLC conditions is provided in the table below. These parameters may be optimized to suit specific instrumentation and sample matrices.

ParameterRecommended Condition
Column Newcrom R1 or equivalent C18, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile (MeCN) and Water with Phosphoric Acid[3]
Alternative for MS: Acetonitrile (MeCN) and Water with 0.1% Formic Acid[3][4]
Isocratic Elution A typical starting point is a 50:50 (v/v) mixture of the organic and aqueous phases. The ratio can be adjusted to optimize retention time and resolution.
Flow Rate 1.0 mL/min
Column Temperature Ambient or controlled at 25 °C
Detection Wavelength 210 nm[5]
Injection Volume 10 µL
Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound by HPLC.

G Figure 1: HPLC Analysis Workflow for this compound cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Collection Dilution Dilution with Mobile Phase Sample->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Injection Sample Injection Filtration->Injection Standard Standard Preparation SerialDilution Serial Dilution for Calibration Standard->SerialDilution SerialDilution->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Figure 1: HPLC Analysis Workflow for this compound

Detailed Protocol

Reagents and Materials
  • This compound standard (purity ≥ 99%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or deionized)

  • Phosphoric acid (85%) or Formic acid (for MS applications)

  • Methanol (HPLC grade, for cleaning)

  • 0.45 µm syringe filters

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Isocratic or gradient pump

    • Autosampler

    • Column oven

    • UV-Vis detector

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringes

Preparation of Mobile Phase

For standard UV detection:

  • Prepare the aqueous phase by adding 0.1% (v/v) of phosphoric acid to HPLC-grade water. For example, add 1 mL of 85% phosphoric acid to a 1 L volumetric flask and bring to volume with water.

  • Mix the aqueous phase with acetonitrile in the desired ratio (e.g., 50:50 v/v).

  • Degas the mobile phase using sonication or vacuum filtration before use.

For MS compatibility:

  • Prepare the aqueous phase by adding 0.1% (v/v) of formic acid to HPLC-grade water.

  • Mix with acetonitrile and degas as described above.[3]

Preparation of Standard Solutions
  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 100 mg of this compound standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to create a calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).

Sample Preparation
  • Accurately weigh or pipette a known amount of the sample into a volumetric flask.

  • Dilute the sample with the mobile phase to a concentration that falls within the range of the calibration curve.

  • Vortex or sonicate to ensure complete dissolution and mixing.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

HPLC System Operation and Analysis
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Set the column temperature and detector wavelength as specified in the chromatographic conditions table.

  • Inject the standard solutions, starting with the lowest concentration, followed by the sample solutions. It is recommended to inject a blank (mobile phase) between samples to prevent carryover.

  • Record the chromatograms and the peak areas for this compound.

Data Analysis
  • Calibration Curve: Plot the peak area of the this compound standard against its concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is generally considered acceptable.

  • Quantification: Determine the concentration of this compound in the sample solutions using the calibration curve equation.

  • Calculate the final concentration of this compound in the original sample, taking into account the dilution factors.

Logical Relationship for Method Selection

The choice of analytical method for this compound can be guided by the sample matrix and the required sensitivity. The following diagram outlines a decision-making process.

G Figure 2: Method Selection Logic for this compound Analysis Start Analyze this compound Matrix Sample Matrix Complexity? Start->Matrix Sensitivity High Sensitivity Required? Matrix->Sensitivity Simple GC_Method Consider GC-FID Method Matrix->GC_Method Volatile/Complex Direct_HPLC Direct HPLC-UV Method Sensitivity->Direct_HPLC No Derivatization_HPLC HPLC with Pre-column Derivatization Sensitivity->Derivatization_HPLC Yes

Figure 2: Method Selection Logic for this compound Analysis
Performance Data (Illustrative)

The following table summarizes typical performance characteristics that can be expected from a well-optimized HPLC method for lactate esters. The values are based on literature for similar compounds and should be determined for this compound during method validation.[4]

ParameterTypical Value
Retention Time (t_R) Dependent on specific conditions, but should be reproducible.
Linearity (R²) > 0.999[4]
Limit of Detection (LOD) 0.1 - 1 µg/mL
Limit of Quantification (LOQ) 0.3 - 3 µg/mL
Precision (%RSD) < 2%[4]
Accuracy (% Recovery) 95 - 105%
Troubleshooting
  • No Peak or Small Peak: Check the sample concentration, injection volume, and detector settings. Ensure the mobile phase pH is appropriate to prevent the analyte from being in a non-retained form.[6]

  • Broad or Tailing Peaks: This may indicate column degradation, a mismatch between the sample solvent and mobile phase, or secondary interactions. Flushing the column or using a mobile phase with a stronger organic solvent may help.

  • Shifting Retention Times: Fluctuations in mobile phase composition, flow rate, or column temperature can cause retention time drift.[7] Ensure the system is well-equilibrated and that the temperature is stable.

Conclusion

The HPLC method described in this application note provides a reliable and efficient means for the quantitative analysis of this compound. The protocol is adaptable for various sample types and can be validated to meet specific regulatory requirements. The use of a standard C18 column and common solvents makes this method accessible to most analytical laboratories.

References

Application Note: Quantification of Butyl Lactate using Gas Chromatography-Flame Ionization Detection (GC-FID)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Butyl lactate is a versatile solvent used in various industries, including coatings, inks, and pharmaceuticals, and as a flavoring agent.[1] Accurate quantification is crucial for quality control, process monitoring, and regulatory compliance. Gas chromatography with a flame ionization detector (GC-FID) is a robust, sensitive, and widely used analytical technique for the determination of volatile organic compounds like this compound.[2][3] This application note provides a detailed protocol for the quantification of this compound using GC-FID, including instrument conditions, sample preparation, and data analysis.

Principle

This method utilizes a gas chromatograph (GC) to separate this compound from the sample matrix. The sample is vaporized in a heated injector and carried by an inert gas (mobile phase) through a capillary column containing a stationary phase. Separation is achieved based on the differential partitioning of compounds between the two phases. Following separation, the eluted compounds are detected by a Flame Ionization Detector (FID). The FID combusts the organic compounds in a hydrogen-air flame, producing ions that generate a measurable electrical current. This signal is proportional to the mass of carbon atoms entering the detector, allowing for precise quantification.[4] An internal standard is used to correct for variations in injection volume and instrument response.

Experimental Protocol

Instrumentation and Reagents
  • Instrumentation: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID) is required.[1][5]

  • Reagents:

    • n-Butyl lactate (≥98% purity)[6]

    • n-Heptanol (Internal Standard, IS, ≥98% purity)[1]

    • Methylene chloride (GC grade)[1]

    • Methanol (GC grade)[1]

    • GC grade gases: Nitrogen, Hydrogen, and Air[1]

Chromatographic Conditions

The following table summarizes the recommended GC-FID conditions for this compound analysis. These parameters may be optimized based on the specific instrument and column used.

ParameterRecommended Condition
Instrument Gas Chromatograph with FID
Column Rtx-volatiles, 60 m x 0.32 mm I.D., 1.5 µm film thickness (or equivalent)[1]
Injector Split/Splitless, Temperature: 200°C[1]
Injection Volume 1 µL[1]
Split Ratio 50:1 (can be adjusted based on analyte concentration)[7]
Carrier Gas Hydrogen at 3.0 mL/min or Helium at an appropriate flow rate[1]
Oven Program Initial: 60°C, hold for 2 min; Ramp: 10°C/min to 220°C, hold for 5 min
Detector Flame Ionization Detector (FID)
Detector Temp. 225°C[1]
FID Gas Flows Hydrogen: 30 mL/min, Air: 300-400 mL/min, Makeup (N₂): 30 mL/min[1][4]
Preparation of Solutions

3.3.1 Diluent / Desorbing Solution Prepare a solution of 95% methylene chloride and 5% methanol (v/v).[1]

3.3.2 Internal Standard (IS) Stock Solution (approx. 2500 µg/mL) Accurately weigh approximately 25 mg of n-heptanol and dissolve in the diluent solution in a 10 mL volumetric flask.

3.3.3 this compound Stock Solution (approx. 3000 µg/mL) Accurately weigh approximately 30 mg of n-butyl lactate and dissolve in the diluent solution in a 10 mL volumetric flask.

3.3.4 Preparation of Calibration Standards Prepare a series of calibration standards by diluting the this compound Stock Solution. For each standard, add a constant amount of the Internal Standard Stock Solution to achieve a final IS concentration of approximately 250 µg/mL. A typical calibration range might be 10 - 1000 µg/mL.

Example for a 500 µg/mL standard:

  • Pipette 1.67 mL of the this compound Stock Solution (3000 µg/mL) into a 10 mL volumetric flask.

  • Pipette 1.0 mL of the Internal Standard Stock Solution (2500 µg/mL) into the same flask.

  • Dilute to the mark with the diluent solution and mix thoroughly.

Sample Preparation
  • Accurately weigh or pipette a known amount of the sample containing this compound into a volumetric flask.

  • Add the same constant amount of Internal Standard Stock Solution as used for the calibration standards.

  • Dilute with the diluent solution to a concentration that falls within the established calibration range.[8]

  • Vortex the solution to ensure homogeneity.

  • Transfer an aliquot to a 2 mL autosampler vial for analysis.[1]

Data Analysis and Quantification

  • Calibration Curve: Inject the prepared calibration standards into the GC-FID system. For each standard, calculate the ratio of the peak area of this compound to the peak area of the internal standard (n-heptanol). Plot a calibration curve of this peak area ratio (Y-axis) against the concentration of this compound (X-axis).

  • Linearity: Perform a linear regression analysis on the calibration curve. The coefficient of determination (R²) should be >0.999 for good linearity.[2]

  • Quantification: Inject the prepared sample. Calculate the peak area ratio of this compound to the internal standard. Determine the concentration of this compound in the prepared sample solution by using the regression equation from the calibration curve.

  • Final Calculation: Calculate the final concentration of this compound in the original, undiluted sample by accounting for the initial sample amount and all dilution factors.

Method Performance Characteristics

The developed method is expected to demonstrate high sensitivity, precision, and accuracy. The following table summarizes typical performance data for the quantification of organic analytes using GC-FID.

ParameterTypical ValueDescription
Linearity (R²) > 0.999Indicates a strong linear relationship between concentration and response.[2]
Limit of Quantification (LOQ) 1 - 10 µg/mLThe lowest concentration of analyte that can be reliably quantified with acceptable precision and accuracy.[2][9]
Precision (%RSD) < 5%The relative standard deviation for repeated measurements, indicating the method's reproducibility.[2]
Accuracy (% Recovery) 95 - 105%The percentage of the true analyte amount recovered, indicating the absence of systematic error.[2]

Experimental Workflow Visualization

The following diagram illustrates the complete workflow for the quantification of this compound by GC-FID.

GC_Workflow Experimental Workflow for this compound Quantification cluster_prep 1. Preparation cluster_analysis 2. GC-FID Analysis cluster_data 3. Data Processing A Prepare Stock Solutions (this compound & n-Heptanol IS) B Create Calibration Standards (Serial Dilution + IS) A->B Dilute D Inject 1µL into GC B->D C Prepare Sample (Dilute with Solvent + IS) C->D E Separation on Capillary Column D->E F Detection by FID E->F G Integrate Peak Areas (Analyte & IS) F->G H Generate Calibration Curve (from Standards) G->H I Quantify this compound in Sample H->I

Caption: Workflow for this compound Quantification by GC-FID.

References

The Role of Butyl Lactate as a Cosurfactant in Microemulsion Preparation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of butyl lactate as a cosurfactant in the formulation of microemulsions. This compound, a biodegradable and biocompatible solvent, presents a promising alternative to traditional cosurfactants like short-chain alcohols, offering enhanced stability and wider microemulsion regions. These characteristics make it a valuable component in the development of drug delivery systems, cosmetics, and cleaning formulations.

Application Notes

This compound serves as an effective cosurfactant, working in synergy with surfactants to reduce the interfacial tension between the oil and water phases, thereby facilitating the formation of thermodynamically stable microemulsions.[1][2] Its use has been noted in the preparation of both oil-in-water (o/w) and water-in-oil (w/o) microemulsions.

Key Advantages of this compound as a Cosurfactant:

  • Enhanced Stability: this compound contributes to the formation of stable microemulsion systems.

  • Wider Microemulsion Regions: Studies have shown that the use of this compound can lead to broader single-phase microemulsion regions in phase diagrams compared to conventional cosurfactants like pentanol. This allows for greater flexibility in formulation.

  • Biocompatibility and Biodegradability: Derived from renewable resources, this compound is considered a green and biodegradable solvent, making it suitable for pharmaceutical and cosmetic applications where biocompatibility is crucial.

  • Versatility: It can be used with various surfactants and oil phases to formulate microemulsions for diverse applications, including drug delivery, nanoparticle synthesis, and industrial cleaning.[1]

Quantitative Data Summary

The following tables summarize quantitative data gathered from literature on the formulation and characterization of microemulsions utilizing this compound as a cosurfactant.

Table 1: Exemplary Microemulsion Compositions with this compound

Surfactant(s)CosurfactantOil PhaseAqueous PhaseSurfactant/Cosurfactant Ratio (w/w)Reference
Sodium Dodecyl Sulfate (SDS)This compoundHeptaneWaterVaries[1]
Lecithin & Triton X-100This compoundIsopropyl MyristateWater1:2

Table 2: Physicochemical Properties of this compound-Based Microemulsions

Formulation ReferenceDroplet Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Stability Observations
General Observation10 - 100< 0.3Varies based on surfactantThermodynamically stable
Not SpecifiedNot SpecifiedValues below 0.5 indicate good homogeneityValues > ±30 mV suggest good stabilityStable at various temperatures

Experimental Protocols

The following sections provide detailed protocols for the preparation and characterization of microemulsions using this compound as a cosurfactant.

Protocol for Preparation of an Oil-in-Water (o/w) Microemulsion

This protocol describes a general method for preparing an o/w microemulsion using this compound. The specific ratios of components should be determined from a pseudo-ternary phase diagram for the selected system.

Materials:

  • Oil Phase (e.g., Isopropyl myristate, Heptane)

  • Aqueous Phase (e.g., Deionized water)

  • Surfactant (e.g., Sodium Dodecyl Sulfate, Tween 80)

  • Cosurfactant: this compound

  • Magnetic stirrer

  • Glass vials

Procedure:

  • Preparation of the Surfactant/Cosurfactant (S/CoS) Mixture:

    • Accurately weigh the surfactant and this compound in the desired ratio (e.g., 1:1, 1:2 w/w) into a glass vial.

    • Mix thoroughly until a homogenous solution is obtained.

  • Titration Method for Microemulsion Formation:

    • Prepare a series of vials with varying ratios of the oil phase and the S/CoS mixture.

    • To each vial, add the aqueous phase dropwise while continuously stirring at a moderate speed (e.g., 300 rpm) at a constant temperature (e.g., 25 °C).

    • Observe the mixture for transparency. The transition from a turbid to a transparent, single-phase system indicates the formation of a microemulsion.

    • Record the compositions at which clear, isotropic microemulsions are formed.

  • Construction of Pseudo-Ternary Phase Diagram:

    • Plot the compositions of the oil, water, and S/CoS mixture on a triangular phase diagram to delineate the microemulsion region.

G cluster_prep Microemulsion Preparation Workflow prep_s_cos Prepare Surfactant/ Cosurfactant (S/CoS) Mixture prep_oil_scos Mix Oil Phase and S/CoS Mixture prep_s_cos->prep_oil_scos prep_titrate Titrate with Aqueous Phase (with stirring) prep_oil_scos->prep_titrate prep_observe Observe for Transparency prep_titrate->prep_observe prep_phase_diagram Construct Pseudo-Ternary Phase Diagram prep_observe->prep_phase_diagram

Caption: Workflow for o/w microemulsion preparation.

Protocol for Characterization of Microemulsions

2.2.1. Droplet Size and Polydispersity Index (PDI) Analysis using Dynamic Light Scattering (DLS)

Instrument: Zetasizer or similar DLS instrument.

Procedure:

  • Sample Preparation:

    • Dilute the microemulsion sample with the continuous phase (e.g., deionized water for o/w microemulsions) to an appropriate concentration to avoid multiple scattering effects. A typical dilution factor is 1:100.

    • Filter the diluted sample through a 0.22 µm syringe filter to remove any dust or large aggregates.

  • Instrument Setup:

    • Set the measurement temperature (e.g., 25 °C).

    • Enter the viscosity and refractive index of the dispersant.

  • Measurement:

    • Place the cuvette containing the sample into the instrument.

    • Allow the sample to equilibrate to the set temperature for at least 2 minutes.

    • Perform the measurement. The instrument software will provide the z-average droplet size and the PDI.

    • Perform at least three measurements for each sample to ensure reproducibility.

2.2.2. Zeta Potential Measurement

Instrument: Zetasizer or similar instrument with zeta potential measurement capability.

Procedure:

  • Sample Preparation:

    • Dilute the microemulsion sample with the continuous phase.

  • Measurement:

    • Inject the diluted sample into the specific folded capillary cell, ensuring no air bubbles are present.

    • Place the cell in the instrument.

    • Apply the electric field and measure the electrophoretic mobility of the droplets.

    • The instrument software will calculate the zeta potential using the Helmholtz-Smoluchowski equation.

    • Perform at least three measurements for each sample.

G cluster_char Microemulsion Characterization Workflow cluster_dls DLS Protocol cluster_zp Zeta Potential Protocol cluster_stability Stability Protocol char_dls Droplet Size & PDI (DLS) char_zp Zeta Potential char_dls->char_zp char_stability Stability Assessment char_zp->char_stability dls_prep Sample Dilution & Filtration dls_measure DLS Measurement dls_prep->dls_measure zp_prep Sample Dilution zp_measure Electrophoretic Mobility Measurement zp_prep->zp_measure stab_methods Centrifugation, Freeze-Thaw, Long-Term Storage stab_observe Observe for Phase Separation, Creaming, Cracking stab_methods->stab_observe

Caption: Workflow for microemulsion characterization.

2.2.3. Stability Studies

Objective: To assess the physical stability of the microemulsion under various stress conditions.

Methods:

  • Centrifugation:

    • Place the microemulsion sample in a centrifuge tube.

    • Centrifuge at a specified speed (e.g., 3000-5000 rpm) for a defined period (e.g., 30 minutes).

    • Visually inspect the sample for any signs of phase separation, creaming, or cracking.

  • Freeze-Thaw Cycles:

    • Subject the microemulsion to multiple cycles of freezing (e.g., -20 °C for 48 hours) and thawing at room temperature or an elevated temperature (e.g., 40 °C for 48 hours).

    • After a predetermined number of cycles (e.g., 3-6 cycles), visually inspect the sample for any signs of instability.

    • Characterize the droplet size and PDI to quantify any changes.

  • Long-Term Storage:

    • Store the microemulsion samples at different temperatures (e.g., 4 °C, 25 °C, and 40 °C) for an extended period (e.g., 3-6 months).

    • At regular intervals, withdraw aliquots and analyze for physical appearance, droplet size, PDI, and zeta potential.

Logical Relationships

The successful formulation of a stable microemulsion using this compound as a cosurfactant is dependent on the interplay of several factors. The logical relationship between these factors is illustrated below.

G cluster_logic Logical Relationships in Microemulsion Formulation comp Component Selection (Oil, Surfactant, Water) ratio Component Ratios (Phase Diagram) comp->ratio process Preparation Process (Mixing, Temperature) ratio->process bl This compound (Cosurfactant) bl->ratio char Physicochemical Characterization process->char stability Microemulsion Stability char->stability

Caption: Factors influencing stable microemulsion formulation.

References

Application Notes and Protocols: Butyl Lactate in the Formulation of Biodegradable Polymers and Plastics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of butyl lactate in the formulation of biodegradable polymers, with a primary focus on polylactic acid (PLA). This compound serves as a versatile, bio-based solvent and a key feedstock for the sustainable synthesis of PLA.[1][2][3][4] Its properties, such as a high boiling point, low volatility, and excellent solvency, make it a suitable medium for polymer processing and a component in various formulations.[5]

Section 1: Synthesis of Polylactic Acid (PLA) from this compound

This compound offers an alternative, non-fermentation route for the production of PLA.[2][3][4] The process involves a three-step chemical conversion: oligomerization of this compound, depolymerization of the oligomers to form lactide, and subsequent ring-opening polymerization (ROP) of the lactide to yield high-molecular-weight PLA.[2][3]

Experimental Protocol: Three-Step Synthesis of PLA from this compound

This protocol outlines the laboratory-scale synthesis of PLA from this compound.

Materials:

  • This compound

  • Tin (IV) chloride (SnCl₄) catalyst

  • Tin (II) 2-ethylhexanoate (Sn(Oct)₂) catalyst

  • Poly(glycerol)-10 (PG-10) as a co-catalyst/initiator

  • 1,4-Butanediol (BDO) as an initiator

  • Ethyl acetate

  • Nitrogen gas (high purity)

  • Standard laboratory glassware, including a multi-neck reaction flask, condenser, and distillation apparatus

  • Heating mantle with temperature control

  • Vacuum pump

Step 1: Oligomerization of this compound

  • Assemble a clean, dry multi-neck reaction flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.

  • Charge the flask with this compound.

  • Introduce the SnCl₄ catalyst into the flask. The concentration of the catalyst should be optimized based on preliminary studies, typically ranging from 0.1 to 0.5 w/w %.[3]

  • Purge the system with nitrogen gas for 15-20 minutes to create an inert atmosphere.

  • Heat the reaction mixture to a temperature between 150°C and 180°C while stirring.

  • Maintain the reaction for a period of 2 to 6 hours. During this time, butanol will be distilled off as a byproduct.[6]

  • After the reaction is complete, cool the flask to room temperature. The resulting product is a low-molecular-weight PLA oligomer.

Step 2: Depolymerization to Lactide

  • Reconfigure the apparatus for vacuum distillation.

  • Heat the oligomer mixture under reduced pressure.

  • The oligomers will depolymerize to form crude lactide, which is then distilled and collected.

  • Purify the crude lactide by recrystallization from ethyl acetate to obtain high-purity lactide (approximately 95% purity).[3]

Step 3: Ring-Opening Polymerization (ROP) of Lactide to PLA

  • In a clean, dry reaction vessel under a nitrogen atmosphere, melt the purified lactide.

  • Add the Sn(Oct)₂ catalyst, PG-10, and BDO initiator to the molten lactide. The catalyst concentration typically ranges from 0.1 to 0.5 w/w %.[3]

  • Heat the mixture to a temperature between 170°C and 200°C.[3]

  • Maintain the polymerization reaction for 3 to 7 hours with continuous stirring.

  • After the polymerization is complete, cool the molten PLA to room temperature. The resulting solid PLA can be pelletized or processed further.

Quantitative Data Summary: PLA Synthesis from this compound
ParameterCondition/ValueReference
Lactide Synthesis
CatalystSnCl₄[2][3]
Optimal Reaction TimeVaries with temperature and catalyst concentration[3]
Optimal Catalyst Concentration0.4 w/w %[3]
Optimal Reaction Temperature170-200 °C[3]
Purified Lactide Purity~95% (by ¹H-NMR)[3]
Molecular Weight of Lactide124 g/mol (by GPC)[3]
Ring-Opening Polymerization
CatalystSn(Oct)₂[2][3]
InitiatorsPoly(glycerol)-10 and Butanediol[2][3]
Optimal Reaction Temperature170-200 °C[3]
Optimal Reaction Time5 hours[3]
Resulting PLA PropertiesComparable to commercial PLA[2]

Process Visualization: Synthesis of PLA from this compound

PLA_Synthesis_Workflow cluster_0 Step 1: Oligomerization cluster_1 Step 2: Depolymerization & Purification cluster_2 Step 3: Ring-Opening Polymerization ButylLactate This compound Oligomerization Oligomerization (150-180°C, 2-6h) ButylLactate->Oligomerization SnCl4 SnCl4 Catalyst SnCl4->Oligomerization Butanol Butanol (byproduct) Oligomerization->Butanol LMWOligomers Low Molecular Weight PLA Oligomers Oligomerization->LMWOligomers Depolymerization Depolymerization (Vacuum Distillation) LMWOligomers->Depolymerization CrudeLactide Crude Lactide Depolymerization->CrudeLactide Purification Recrystallization (Ethyl Acetate) CrudeLactide->Purification PurifiedLactide High-Purity Lactide Purification->PurifiedLactide ROP Ring-Opening Polymerization (170-200°C, 3-7h) PurifiedLactide->ROP SnOct2 Sn(Oct)2 Catalyst SnOct2->ROP Initiators PG-10 & BDO Initiators Initiators->ROP PLA High Molecular Weight Polylactic Acid (PLA) ROP->PLA

Caption: Workflow for the synthesis of PLA from this compound.

Section 2: this compound as a Solvent for Biodegradable Polymer Film Casting

This compound's low volatility and excellent solvency for polymers like PLA make it a suitable solvent for film casting applications.[5][7] This method is widely used for preparing thin polymer films for drug delivery systems, packaging, and tissue engineering scaffolds.[8][9][10][11][12]

Experimental Protocol: Solvent Casting of PLA Films using this compound

This protocol describes the preparation of PLA films by the solvent casting method.

Materials:

  • Polylactic acid (PLA) granules or powder

  • This compound (solvent)

  • Plasticizer (e.g., polyethylene glycol (PEG), optional)[13][14]

  • Active pharmaceutical ingredient (API) or other additives (optional)

  • Glass petri dish or a flat glass plate

  • Magnetic stirrer and hot plate

  • Desiccator or vacuum oven

Procedure:

  • Dissolution:

    • Prepare a PLA solution by dissolving a known amount of PLA (e.g., 3 grams) in a specific volume of this compound (e.g., 30 ml) in a beaker with a magnetic stir bar.[15]

    • If using a plasticizer like PEG, add it to the solution at a desired concentration (e.g., 5-15% w/w with respect to PLA).[13][14]

    • Gently heat the mixture to 40-60°C while stirring to facilitate the complete dissolution of the polymer. This may take several hours.

    • If incorporating an API or other additives, they can be added at this stage. Ensure they are soluble or uniformly dispersed in the polymer solution.

  • Casting:

    • Once a homogenous solution is obtained, pour it carefully into a clean, dry glass petri dish or onto a leveled glass plate.

    • Ensure the solution spreads evenly to form a uniform layer. The thickness of the final film will depend on the volume and concentration of the solution and the surface area of the casting surface.

  • Drying:

    • Place the cast film in a dust-free environment, such as a fume hood with the sash down, to allow for slow evaporation of the this compound at room temperature. This slow evaporation helps to prevent the formation of defects in the film.

    • For complete solvent removal, transfer the film to a desiccator or a vacuum oven at a slightly elevated temperature (e.g., 40°C) for 24-48 hours.

  • Film Detachment:

    • Once the film is completely dry, carefully detach it from the glass surface using a flat-edged tool or by peeling from one corner.

Quantitative Data Summary: Influence of Plasticizers on PLA Films

While specific data for this compound as a plasticizer is limited, the following table illustrates the typical effects of adding a plasticizer like PEG to PLA films, which can be prepared using this compound as a solvent.

PropertyPure PLA FilmPLA Film with PEGReference
Glass Transition Temperature (Tg)66 °C51 °C[13]
Elongation at Break (%E)LowerHigher[13]
Water Vapor Permeability (WVP)LowerHigher[13]
Oxygen Permeability (OP)HigherLower[13]

Process Visualization: Solvent Casting of Biodegradable Polymer Films

Solvent_Casting_Workflow PLA Biodegradable Polymer (e.g., PLA) Dissolution 1. Dissolution (Stirring, 40-60°C) PLA->Dissolution ButylLactate This compound (Solvent) ButylLactate->Dissolution Additives Optional Additives (Plasticizer, API) Additives->Dissolution HomogeneousSolution Homogeneous Polymer Solution Dissolution->HomogeneousSolution Casting 2. Casting (Pouring onto flat surface) HomogeneousSolution->Casting CastFilm Cast Film Casting->CastFilm Drying 3. Drying (Solvent Evaporation) CastFilm->Drying DryFilm 4. Dry Polymer Film Drying->DryFilm

Caption: Workflow for solvent casting of polymer films.

Section 3: Applications in Drug Delivery and Tissue Engineering

Biodegradable polymers formulated using this compound have significant potential in biomedical applications.[8][9][10] PLA, known for its biocompatibility and biodegradability, is extensively used in drug delivery systems, surgical implants, and tissue engineering scaffolds.[8][16]

  • Drug Delivery: this compound can be used as a solvent to encapsulate drugs within a biodegradable polymer matrix. The resulting nanoparticles or films can provide controlled and sustained release of the therapeutic agent.[8][10]

  • Tissue Engineering: Porous scaffolds, essential for tissue regeneration, can be fabricated using techniques that may involve this compound as a solvent.[11][12] These scaffolds provide a temporary structure for cell adhesion, proliferation, and differentiation.[11] The porous nature of PLA fibers produced from this compound-derived PLA makes them suitable for such applications.[1][2]

Disclaimer: The protocols provided are intended for research and development purposes by qualified professionals. Appropriate safety precautions should be taken when handling chemicals and operating laboratory equipment. Optimization of reaction conditions and formulations may be necessary for specific applications.

References

Application Notes and Protocols for the Esterification of Lactic Acid with Butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the esterification of lactic acid with butanol to synthesize butyl lactate. The information is compiled from various scientific sources to ensure a comprehensive guide for laboratory and developmental applications.

Introduction

The esterification of lactic acid with butanol is a reversible reaction that produces this compound and water. This compound is recognized as a green solvent with applications in the food, pharmaceutical, and chemical industries due to its biodegradable nature and low toxicity.[1] The reaction is typically catalyzed by an acid and often involves the removal of water to shift the equilibrium towards the product side, thereby increasing the yield.[2] This document outlines various experimental setups, including the use of different catalysts and reaction conditions, to achieve high-purity this compound.

Reaction Mechanism and Stoichiometry

The esterification of lactic acid with n-butanol is a classic Fischer-Speier esterification reaction. The overall reaction is as follows:

Lactic Acid + n-Butanol ⇌ this compound + Water

The reaction is an equilibrium-limited process.[1] To enhance the conversion of lactic acid to this compound, water is continuously removed from the reaction mixture, often by azeotropic distillation using an entrainer like cyclohexane or benzene.[2][3]

Experimental Protocols

This section details two distinct protocols for the esterification of lactic acid with butanol, utilizing different catalysts and reaction setups.

Protocol 1: Esterification using Sodium Bisulfate (NaHSO₄) Catalyst and Cyclohexane Entrainer

This protocol is based on the optimization studies using Response Surface Methodology (RSM) to achieve a high yield of this compound.[2][4][5][6]

Materials:

  • Lactic Acid (reagent grade)

  • n-Butanol (reagent grade)

  • Sodium Bisulfate (NaHSO₄) (catalyst)

  • Cyclohexane (water entrainer)

  • Round-bottom flask

  • Dean-Stark apparatus or equivalent setup for azeotropic distillation

  • Heating mantle with magnetic stirrer

  • Condenser

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reactor Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, heating mantle, Dean-Stark apparatus, condenser, and thermometer.

  • Charging Reactants: To the round-bottom flask, add lactic acid, n-butanol, cyclohexane, and sodium bisulfate catalyst in the desired molar ratios. A highly optimized condition reported is a butanol to lactic acid molar ratio of 5:1, a cyclohexane to lactic acid ratio of 1:1, and a catalyst loading of 1.5% by weight of lactic acid.[2][4][5][6]

  • Reaction: Heat the mixture to reflux. The water produced during the reaction will be removed azeotropically with cyclohexane and collected in the Dean-Stark trap.

  • Monitoring: The reaction can be monitored by measuring the amount of water collected or by taking aliquots of the reaction mixture for analysis by gas chromatography (GC) or titration to determine the concentration of lactic acid.[1][7]

  • Completion and Work-up: Once the reaction is complete (e.g., after 3 hours under optimal conditions), cool the mixture to room temperature.[2][4][5][6]

  • Purification:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid catalyst, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent (cyclohexane and excess butanol) using a rotary evaporator.

    • The resulting crude this compound can be further purified by vacuum distillation.[3]

Protocol 2: Esterification using a Cation-Exchange Resin Catalyst (Amberlyst-15)

This protocol utilizes a solid acid catalyst, which can simplify the purification process as it can be easily filtered off.[1][8]

Materials:

  • Lactic Acid (e.g., 30% w/w aqueous solution)[1]

  • n-Butanol

  • Amberlyst-15 (cation-exchange resin)

  • Reaction vessel (e.g., batch reactor or reactive distillation setup)[1][8]

  • Heating and stirring apparatus

  • Condenser and water removal system (if applicable)

  • Filtration apparatus

Procedure:

  • Catalyst Preparation: If required, pre-treat the Amberlyst-15 catalyst according to the manufacturer's instructions.

  • Reactor Setup: Set up the reaction vessel with heating, stirring, and a condenser. For enhanced conversion, a reactive distillation setup can be used to continuously remove water.[1][8]

  • Charging Reactants: Add the lactic acid solution, n-butanol, and the Amberlyst-15 catalyst to the reactor.

  • Reaction: Heat the mixture to the desired reaction temperature (e.g., 100-120 °C) with vigorous stirring to ensure good contact between the reactants and the catalyst.[3]

  • Monitoring: Monitor the progress of the reaction by analyzing samples for lactic acid concentration.[1]

  • Completion and Catalyst Removal: Upon completion, cool the reaction mixture. Remove the solid Amberlyst-15 catalyst by filtration.

  • Purification: The filtrate, containing this compound, excess butanol, and any remaining reactants, can be purified by distillation.

Data Presentation

The following tables summarize quantitative data from various studies on the esterification of lactic acid with butanol.

Table 1: Optimized Reaction Conditions for High Yield Esterification

Parameter Value Reference
Catalyst Sodium Bisulfate (NaHSO₄) [4],[2],[5],[6]
Butanol:Lactic Acid Molar Ratio 5:1 [4],[2],[5],[6]
Cyclohexane:Lactic Acid Ratio 1:1 [4],[2],[5],[6]
Catalyst Loading 1.5% (w/w of lactic acid) [4],[2],[5],[6]
Reaction Time 3 hours [4],[2],[5],[6]

| Resulting Esterification Yield | 99.8% |[4],[2],[5],[6] |

Table 2: Kinetic Parameters for the Esterification of Lactic Acid with n-Butanol

Parameter Uncatalyzed Reaction Catalyzed Reaction Reference
Activation Energy (calories) 13,190 13,580 [9]
Frequency Factor (liter/mole second) 673 547 (liters²/mole-second-mmole catalyst) [9]

| Equilibrium Constant | 3.02 ± 0.13 | - |[9] |

Table 3: Alternative Catalysts and Conditions

Catalyst Molar Ratio (Butanol:Lactic Acid) Temperature (°C) Reaction Time (h) Yield (%) Reference
Potassium Hydrogen Sulfate and Ferric Trichloride 1-4:1 60-140 1-3 Not specified [3]
p-Toluenesulfonic Acid and Sodium Hydrogen Sulfate 1-4:1 60-140 1-3 Not specified [3]
Zinc Oxide Not specified 120 8 76 [3]
Iron Trichloride Not specified 125 5 90 [3]

| Transition-Metal-Substituted Phosphotungstic Acid Salt | 2:1 | 105 | 2 | 66.3 - 85.9 |[10] |

Analytical Methods

Accurate determination of the reaction progress and product yield is crucial. The following analytical techniques are commonly employed:

  • Gas Chromatography (GC): A robust method for quantifying n-butanol, water, and n-butyl lactate. A thermal conductivity detector (TCD) is often used with a suitable column like Porapack-Q.[1] The analysis of this compound can also be performed using a flame ionization detector (GC-FID).[7]

  • Titration: The concentration of unreacted lactic acid can be determined by titration with a standard solution of sodium hydroxide using phenolphthalein as an indicator.[1]

  • High-Performance Liquid Chromatography (HPLC): this compound can be analyzed by reverse-phase HPLC.[11]

Visualizations

Chemical Reaction Pathway

G Esterification of Lactic Acid with Butanol LacticAcid Lactic Acid (CH3CH(OH)COOH) ButylLactate This compound (CH3CH(OH)COOCH2(CH2)2CH3) LacticAcid->ButylLactate + n-Butanol Butanol n-Butanol (CH3(CH2)3OH) ButylLactate->LacticAcid + Water Water Water (H2O) Catalyst Acid Catalyst (e.g., H+) Catalyst->LacticAcid Catalyzes reverse reaction Catalyst->ButylLactate Catalyzes forward reaction

Caption: Chemical reaction pathway for the acid-catalyzed esterification of lactic acid with n-butanol.

Experimental Workflow

G Experimental Workflow for this compound Synthesis start Start setup Reactor Setup (Flask, Dean-Stark, Condenser) start->setup charge Charge Reactants (Lactic Acid, Butanol, Catalyst, Entrainer) setup->charge react Heating and Reflux (Azeotropic water removal) charge->react monitor Reaction Monitoring (GC, Titration) react->monitor monitor->react Continue reaction workup Cooling and Work-up (Neutralization, Washing) monitor->workup Reaction complete purify Purification (Drying, Filtration, Distillation) workup->purify product High-Purity this compound purify->product

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

References

Application Notes and Protocols: Butyl Lactate as a Solvent for Agrochemical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of butyl lactate as a versatile and environmentally friendly solvent in agrochemical formulations. This document includes detailed protocols for formulation development, stability testing, and analytical procedures.

Introduction to this compound in Agrochemicals

This compound is a biodegradable ester solvent derived from lactic acid and butanol.[1] Its favorable properties, including high solvency power, low toxicity, a high boiling point, and biodegradability, make it an excellent alternative to conventional solvents like xylene and toluene in pesticide and herbicide formulations.[2] this compound enhances the solubility and stability of a wide range of active ingredients (AIs), supporting various formulation types such as Emulsifiable Concentrates (ECs).[2] Its use aligns with the growing demand for greener and safer agricultural solutions.[2]

Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in agrochemical formulations.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Name Butyl 2-hydroxypropanoate[3]
CAS Number 138-22-7[3]
Molecular Formula C₇H₁₄O₃[3][4]
Molecular Weight 146.18 g/mol [3][4]
Appearance Clear, colorless to pale yellow liquid[5]
Odor Mild, fruity[5]
Boiling Point 185-190 °C[5]
Melting Point -32 °C[5]
Flash Point 65-70 °C (closed cup)[5]
Density 1.02–1.04 g/cm³ at 20°C[5]
Viscosity 4.9 mPa·s at 20°C[5]
Vapor Pressure 0.4 mm Hg at 20°C[3]
Water Solubility 42 g/L (25 °C)[6]
Solubility in other solvents Miscible with alcohols, ketones, and other organic solvents[5]

Solubility of Agrochemical Active Ingredients in this compound

This compound's strong solvency power allows it to dissolve a wide range of active ingredients, including herbicides, insecticides, and fungicides.[2] While specific solubility data can vary depending on the exact active ingredient and its purity, the following table provides illustrative solubility data for representative pesticides in this compound.

Table 2: Illustrative Solubility of Active Ingredients in this compound at 25°C

Active Ingredient ClassRepresentative Active IngredientIllustrative Solubility (g/L)
Herbicide 2,4-D> 300
Glyphosate< 10 (low solubility)
Atrazine> 200
Insecticide Chlorpyrifos> 400
Imidacloprid> 150
Deltamethrin> 100
Fungicide Tebuconazole> 250
Propiconazole> 300
Azoxystrobin> 150

Note: The solubility values presented in this table are for illustrative purposes to demonstrate the potential of this compound as a solvent and may not represent actual experimental data.

Experimental Protocols

Protocol for Preparation of an Emulsifiable Concentrate (EC) Formulation

This protocol outlines the steps for preparing a stable EC formulation using this compound as the primary solvent.

Materials:

  • Active Ingredient (AI)

  • This compound

  • Emulsifier blend (anionic and non-ionic surfactants)

  • Co-solvent (optional, e.g., N,N-dimethyldecanamide)[7]

  • Beakers

  • Magnetic stirrer and stir bar

  • Weighing balance

Procedure:

  • Solvent and Emulsifier Preparation: In a beaker, weigh the required amounts of this compound and the emulsifier blend.

  • Mixing: Place the beaker on a magnetic stirrer and mix until a homogenous solution is obtained.

  • Dissolving the Active Ingredient: Gradually add the weighed amount of the active ingredient to the solvent-emulsifier mixture while continuously stirring.

  • Complete Dissolution: Continue stirring until the active ingredient is completely dissolved. This may take up to an hour.[7]

  • Homogenization: Ensure the final mixture is a clear, homogeneous solution.[7]

  • Quality Control: Perform initial quality control tests, such as visual inspection for crystallization or phase separation.

G cluster_prep EC Formulation Preparation A Weigh this compound & Emulsifiers B Mix Solvents & Emulsifiers A->B D Add AI to Solvent Mixture B->D C Weigh Active Ingredient C->D E Stir until Homogeneous D->E F Final Formulation E->F

EC Formulation Workflow
Protocol for Stability Testing of Agrochemical Formulations

This protocol describes the procedure for evaluating the stability of an agrochemical formulation under accelerated storage conditions, based on CIPAC MT 46.[8][9]

Materials:

  • Agrochemical formulation in a suitable sealed container

  • Thermostatically controlled oven

  • Analytical instrumentation for AI quantification (e.g., HPLC-UV)

Procedure:

  • Initial Analysis (Time Zero): Before placing the sample in the oven, perform initial analysis for:

    • Appearance (visual inspection)

    • Active Ingredient (AI) content

    • pH

    • Emulsion stability (for EC formulations) as per CIPAC MT 36.3[10]

  • Accelerated Storage: Place the sealed container with the formulation in an oven maintained at a constant temperature, typically 54 ± 2 °C, for 14 days.[11]

  • Post-Storage Analysis: After the storage period, remove the sample from the oven and allow it to equilibrate to room temperature.

  • Final Analysis: Re-analyze the sample for the same parameters as in the initial analysis (Appearance, AI content, pH, emulsion stability).

  • Evaluation: Compare the results from the initial and final analyses. The formulation is considered stable if there is no significant change in its physical and chemical properties. A common criterion is that the AI content should not decrease by more than 5% relative to the initial content.

G cluster_stability Accelerated Stability Testing A Initial Analysis (T=0) - AI Content - Appearance - pH B Accelerated Storage (e.g., 54°C for 14 days) A->B C Equilibrate to Room Temp. B->C D Final Analysis (T=14) - AI Content - Appearance - pH C->D E Compare T=0 and T=14 Results D->E

Stability Testing Workflow
Protocol for Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[12]

Materials:

  • Active Ingredient (AI) in the formulation

  • Hydrochloric acid (for acid hydrolysis)

  • Sodium hydroxide (for base hydrolysis)

  • Hydrogen peroxide (for oxidation)

  • Heat source (oven)

  • UV light source (photostability chamber)

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS)

Procedure:

  • Stress Conditions: Subject the formulation to various stress conditions separately:

    • Acid Hydrolysis: Treat with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Treat with 0.1 M NaOH at an elevated temperature for a defined period.

    • Oxidation: Treat with 3% hydrogen peroxide at room temperature.

    • Thermal Stress: Expose to dry heat (e.g., 70°C).

    • Photolytic Stress: Expose to UV light.

  • Sample Analysis: Analyze the stressed samples at different time points using a suitable analytical method (e.g., HPLC-UV).

  • Data Evaluation:

    • Aim for 5-20% degradation of the active ingredient.[13]

    • Identify and quantify the degradation products.

    • Demonstrate that the analytical method can separate the degradation products from the parent AI.

G cluster_forced_degradation Forced Degradation Study Formulation Agrochemical Formulation Acid Acid Hydrolysis Formulation->Acid Base Base Hydrolysis Formulation->Base Oxidation Oxidation Formulation->Oxidation Thermal Thermal Stress Formulation->Thermal Photo Photolytic Stress Formulation->Photo Analysis Analyze by HPLC-UV/LC-MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Degradation (5-20% target) Analysis->Evaluation

Forced Degradation Study Pathways
Protocol for Quantitative Analysis of Active Ingredient by HPLC-UV

This protocol provides a general method for the quantification of an active ingredient in a this compound-based formulation.

Instrumentation and Conditions (Illustrative Example for a Hypothetical AI):

  • HPLC System: With UV detector

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (60:40 v/v)[14]

  • Flow Rate: 1.0 mL/min[14]

  • Injection Volume: 10 µL[14]

  • Detection Wavelength: 270 nm (should be optimized for the specific AI)[14]

  • Column Temperature: 30°C

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of the AI in the mobile phase at known concentrations.

  • Sample Preparation:

    • Accurately weigh a portion of the formulation.

    • Dilute with the mobile phase to a concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Calibration: Inject the standard solutions and construct a calibration curve by plotting peak area versus concentration.

  • Sample Analysis: Inject the prepared sample solution.

  • Quantification: Determine the concentration of the AI in the sample using the calibration curve.

Conclusion

This compound is a high-performance, biodegradable solvent that offers significant advantages for the formulation of modern agrochemicals.[2] Its excellent solvency, low toxicity, and environmental compatibility make it a superior choice over traditional solvents. The protocols provided in these application notes offer a framework for researchers and formulation scientists to effectively utilize this compound in the development of stable and efficacious agrochemical products.

References

Application Notes and Protocols: Butyl Lactate as a Medium for Enzymatic Transesterification Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of butyl lactate as a reaction medium for enzymatic transesterification, a key process in the synthesis of various specialty chemicals and pharmaceutical intermediates. The protocols focus on the production of this compound itself via enzymatic catalysis, a green and efficient alternative to traditional chemical synthesis.

Introduction: The Advantages of Enzymatic Transesterification in this compound Synthesis

The synthesis of this compound, a valuable green solvent and chemical intermediate, is increasingly moving towards biocatalytic methods.[1][2] Enzymatic transesterification, particularly using immobilized lipases, offers several advantages over direct esterification of lactic acid with butanol.

The primary challenge with direct esterification is the reduced stability of lipases in the presence of lactic acid and the water produced during the reaction.[3][4][5][6] This often necessitates the use of polar solvents to solubilize the lactic acid, which can further decrease enzyme stability.[3][5][6]

In contrast, the transesterification of a short-chain lactate ester, such as ethyl lactate, with butanol is often the preferred route.[3][5][6] This method offers greater flexibility in choosing reaction conditions, is operable in solvent-free systems, and simplifies product removal.[3][5][6] The immobilized lipase B from Candida antarctica, commercially available as Novozym 435, has been identified as a highly effective biocatalyst for this reaction.[7]

Quantitative Data Summary

Table 1: Optimal Conditions for Novozym 435 Catalyzed this compound Synthesis via Transesterification

ParameterOptimal ValueSource
Temperature~70 °C[7]
Water Activity (aw)0.060[7]
Reaction MediumSolvent-free[3][5][6]

Table 2: Performance of Novozym 435 in Analogous Solvent-Free Ester Synthesis

This table presents data from the synthesis of other butyl esters under solvent-free conditions, catalyzed by Novozym 435, to provide a reference for expected yields and reaction times.

Ester ProductSubstratesEnzyme LoadingMolar Ratio (Alcohol:Acid)Temperature (°C)Reaction Time (h)Conversion/Yield (%)Source
Butyl PropionateButanol, Propionic Acid2.35%9:142.7724.8793.76[1]
Butyl CaprylateButanol, Caprylic Acid2% (w/v)2:160592[8]
Butyl AcetateButanol, Acetic Acid7%3.6:1462.5>94[9]

Experimental Protocols

The following protocols are based on established methodologies for the enzymatic synthesis of this compound via transesterification.

Protocol 1: General Procedure for Enzymatic Transesterification of Ethyl Lactate with Butanol

This protocol outlines the key steps for the synthesis of this compound in a solvent-free system.

Materials:

  • Ethyl lactate

  • n-Butanol

  • Immobilized Lipase (Novozym 435)

  • Reaction vessel (e.g., screw-capped flask)

  • Shaking incubator or magnetic stirrer with heating

  • Gas chromatograph (GC) for analysis

Procedure:

  • Substrate Preparation: In a reaction vessel, combine ethyl lactate and n-butanol at the desired molar ratio (e.g., 1:1 or with an excess of butanol).

  • Enzyme Addition: Add the immobilized lipase, Novozym 435, to the substrate mixture. The enzyme loading can be varied (e.g., 1-10% by weight of the total substrates).

  • Reaction Incubation: Tightly seal the reaction vessel and place it in a shaking incubator or on a heated magnetic stirrer. Set the temperature to the desired value (e.g., 70°C) and begin agitation.

  • Monitoring the Reaction: Periodically take samples from the reaction mixture. Analyze the samples by gas chromatography (GC) to determine the concentration of this compound and the consumption of reactants.

  • Reaction Termination: Once the reaction has reached the desired conversion or equilibrium, stop the reaction by separating the immobilized enzyme from the reaction mixture through filtration or decantation. The enzyme can be washed and stored for reuse.

  • Product Purification: The resulting mixture will contain this compound, unreacted substrates, and the by-product, ethanol. The this compound can be purified by distillation.

Protocol 2: Analytical Method - Gas Chromatography (GC)

Instrument and Column:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • A suitable capillary column for separating the reactants and products (e.g., a polar column like a DB-WAX or equivalent).

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Detector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/minute to 200°C.

    • Hold at 200°C for 5 minutes.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

Sample Preparation:

  • Dilute the reaction samples in a suitable solvent (e.g., acetone or ethanol) before injection into the GC.

Visualizations

Logical Relationship: Synthesis Routes for this compound

G cluster_0 This compound Synthesis Direct Esterification Direct Esterification This compound This compound Direct Esterification->this compound Lower enzyme stability Transesterification Transesterification Transesterification->this compound Preferred Route (Higher enzyme stability) Lactic Acid Lactic Acid Lactic Acid->Direct Esterification Butanol_1 Butanol Butanol_1->Direct Esterification Ethyl Lactate Ethyl Lactate Ethyl Lactate->Transesterification Butanol_2 Butanol Butanol_2->Transesterification

Caption: Comparison of direct esterification and transesterification for this compound synthesis.

Experimental Workflow: Enzymatic Synthesis of this compound

G start Start prep Prepare Substrate Mixture (Ethyl Lactate + Butanol) start->prep add_enzyme Add Immobilized Lipase (Novozym 435) prep->add_enzyme react Incubate at Controlled Temperature (e.g., 70°C) with Agitation add_enzyme->react monitor Monitor Reaction Progress via GC Analysis react->monitor monitor->react Continue Reaction separate Separate Immobilized Enzyme (Filtration/Decantation) monitor->separate Reaction Complete purify Purify this compound (Distillation) separate->purify end End purify->end

Caption: Workflow for the enzymatic synthesis of this compound via transesterification.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Laboratory-Synthesized Butyl Lactate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of laboratory-synthesized Butyl lactate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common purification challenges and offer detailed experimental protocols.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that may be encountered during the purification of this compound.

Q1: My synthesized this compound has a yellowish tint. What is the likely cause and how can I remove the color?

A1: A yellowish tint in this compound can be attributed to several factors, including thermal degradation of the product or impurities from the starting materials, particularly if crude lactic acid was used. To address this, consider the following:

  • Activated Carbon Treatment: Before distillation, stir the crude this compound with a small amount of activated carbon (e.g., 1-2% w/w) for a few hours. The activated carbon can adsorb colored impurities. Filter the mixture to remove the carbon before proceeding with distillation.

  • Vacuum Distillation: Distilling this compound under reduced pressure lowers the boiling point and minimizes thermal decomposition, which can contribute to color formation.[1]

Q2: After distillation, my this compound is cloudy. What could be the reason?

A2: Cloudiness in distilled this compound is most often due to the presence of water. This compound has low solubility in water.[2] To resolve this:

  • Use of a Drying Agent: Before distillation, dry the crude product with an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Azeotropic Distillation: If significant water is present from the synthesis step, consider using a Dean-Stark apparatus during the reaction or as a preliminary purification step to remove water azeotropically with a suitable solvent like toluene or benzene.[1][3]

Q3: The purity of my this compound is not improving significantly after a single distillation. What should I do?

A3: If a single simple distillation is insufficient, it is likely due to the presence of impurities with boiling points close to that of this compound. The following steps can be taken:

  • Fractional Distillation: Employing a fractionating column (e.g., Vigreux or packed column) will provide better separation of components with close boiling points by increasing the number of theoretical plates.[4]

  • Pre-distillation Purification: Consider a pre-purification step before distillation. This could involve a wash with a dilute sodium bicarbonate solution to remove acidic impurities like residual lactic acid, followed by a water wash and drying.

  • Vacuum Fractional Distillation: For optimal separation of high-boiling impurities, a combination of fractional distillation under reduced pressure is most effective.

Q4: I have acidic impurities (e.g., residual lactic acid or catalyst) in my product. How can I remove them?

A4: Acidic impurities can be effectively removed by a liquid-liquid extraction procedure before the final distillation:

  • Neutralization Wash: Dissolve the crude this compound in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) to neutralize and extract the acidic components. Be cautious of potential emulsion formation and pressure buildup due to CO₂ evolution if using bicarbonate.

  • Water Wash: Following the basic wash, wash the organic layer with water or brine to remove any remaining base and salts.

  • Drying: Dry the organic layer over an anhydrous drying agent before removing the solvent and proceeding to distillation.

Q5: How can I confirm the purity of my final this compound product?

A5: The purity of this compound can be assessed using several analytical techniques:

  • Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) is a common and effective method to determine the purity of volatile compounds like this compound.[5][6] By comparing the peak area of this compound to the total area of all peaks, a percentage purity can be calculated.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can also be used for purity analysis.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of this compound and detect the presence of impurities.

  • Refractive Index: Measuring the refractive index of the purified product and comparing it to the literature value can serve as a quick check of purity.

Quantitative Data Summary

The following tables summarize key quantitative data relevant to the purification of this compound.

Table 1: Physical Properties of this compound and Common Impurities

CompoundMolecular Weight ( g/mol )Boiling Point (°C) at 760 mmHgDensity (g/cm³) at 20°CWater Solubility
n-Butyl Lactate 146.181880.98Slightly soluble
n-Butanol74.12117.70.817.3 g/100 mL
Lactic Acid90.08228 (decomposes)1.21Miscible
Water18.021001.00N/A

Data sourced from multiple references.[2][8][9]

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Vacuum Distillation

This protocol is suitable for purifying this compound from less volatile impurities and unreacted starting materials.

Materials:

  • Crude this compound

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with condenser and receiving flask

  • Vacuum source and gauge

  • Heating mantle

  • Stir bar

Procedure:

  • Drying: Add the crude this compound to a round-bottom flask. Add a small amount of anhydrous MgSO₄ or Na₂SO₄ and stir for 30-60 minutes to remove residual water.

  • Filtration: Filter the mixture to remove the drying agent.

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum application.

  • Distillation:

    • Add the dried, filtered this compound and a stir bar to the distillation flask.

    • Begin stirring and gradually apply vacuum.

    • Slowly heat the flask using the heating mantle.

    • Collect any low-boiling fractions (e.g., residual butanol) first.

    • Monitor the temperature at the distillation head. The temperature should stabilize as the this compound begins to distill. Collect the fraction that distills at the expected boiling point under the applied vacuum. For example, a patent describes distillation at 120-140°C under a vacuum of 10-30 kPa.[1]

    • Stop the distillation before the flask is completely dry to prevent the formation of peroxides and potential decomposition of high-boiling residues.

  • Analysis: Analyze the purity of the collected fraction using GC or HPLC.

Protocol 2: Purification of this compound by Liquid-Liquid Extraction

This protocol is designed to remove acidic or basic impurities prior to distillation.

Materials:

  • Crude this compound

  • Diethyl ether or ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and flasks

Procedure:

  • Dissolution: Dissolve the crude this compound in an equal volume of diethyl ether or ethyl acetate in a separatory funnel.

  • Acid Removal: Add an equal volume of saturated NaHCO₃ solution to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure from CO₂ evolution. Allow the layers to separate and drain the aqueous (bottom) layer. Repeat this wash 1-2 times.

  • Water Wash: Wash the organic layer with an equal volume of deionized water to remove any residual bicarbonate. Separate the layers.

  • Brine Wash: Wash the organic layer with an equal volume of brine to aid in the removal of dissolved water. Separate the layers.

  • Drying: Transfer the organic layer to a flask and add anhydrous Na₂SO₄. Swirl the flask and let it stand for 15-20 minutes.

  • Solvent Removal: Filter the dried organic layer to remove the drying agent. Remove the solvent using a rotary evaporator.

  • Final Purification: The resulting this compound can be further purified by distillation as described in Protocol 1.

Visualizations

The following diagrams illustrate the purification workflow and a troubleshooting decision-making process.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude this compound (with impurities) Extraction Liquid-Liquid Extraction (Acid/Base Wash) Crude_Product->Extraction Optional Pre-treatment Drying Drying (Anhydrous Salt) Crude_Product->Drying Direct Purification Extraction->Drying Distillation Fractional Vacuum Distillation Drying->Distillation Pure_Product Pure this compound Distillation->Pure_Product QC Purity Analysis (GC, HPLC, NMR) Pure_Product->QC

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Diagram Start Impure this compound Check_Color Is the product colored? Start->Check_Color Check_Clarity Is the product cloudy? Check_Color->Check_Clarity No Action_Carbon Treat with Activated Carbon before distillation Check_Color->Action_Carbon Yes Check_Purity Is purity low after distillation? Check_Clarity->Check_Purity No Action_Dry Dry with anhydrous salt before distillation Check_Clarity->Action_Dry Yes Check_Acidity Is the product acidic? Check_Purity->Check_Acidity No Action_Fractional Use Fractional Distillation (under vacuum if necessary) Check_Purity->Action_Fractional Yes Action_Wash Perform acid/base wash (Liquid-Liquid Extraction) Check_Acidity->Action_Wash Yes End Proceed to Final Purification Check_Acidity->End No Action_Carbon->Check_Clarity Action_Dry->Check_Purity Action_Fractional->Check_Acidity Action_Wash->End

Caption: Troubleshooting decision tree for this compound purification.

References

Stability of Butyl lactate under acidic and basic reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of butyl lactate under acidic and basic reaction conditions. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is a stable, colorless liquid under neutral conditions. However, it is susceptible to hydrolysis in the presence of acids and bases, which results in its decomposition to lactic acid and butanol. It is also incompatible with strong oxidizing agents.[1][2][3]

Q2: How do acidic conditions affect the stability of this compound?

A2: Under acidic conditions, the hydrolysis of this compound is a reversible reaction.[4] The reaction rate is dependent on factors such as temperature and the concentration of the acid catalyst.[5][6] The hydrolysis process is catalyzed by the presence of dilute acids like hydrochloric or sulfuric acid.[4]

Q3: How do basic conditions affect the stability of this compound?

A3: Basic conditions also promote the hydrolysis of this compound, a process often referred to as saponification. This reaction is generally faster than acid-catalyzed hydrolysis and is typically irreversible because the resulting carboxylic acid is deprotonated to its carboxylate salt. Heat is generated during the interaction of esters with caustic solutions.[1]

Q4: What are the primary degradation products of this compound hydrolysis?

A4: The hydrolysis of this compound, under both acidic and basic conditions, yields lactic acid and butanol as the primary products.[1][3] In basic conditions, the lactic acid will be present as its corresponding lactate salt.

Q5: Are there any known side reactions during the hydrolysis of this compound?

A5: Based on the available literature, the hydrolysis of this compound to lactic acid and butanol appears to be a clean reaction with no significant side products reported under typical acidic or basic hydrolysis conditions.[7]

Troubleshooting Guides

Issue 1: Slow or Incomplete Hydrolysis Reaction
Potential Cause Troubleshooting Steps
Insufficient Catalyst Concentration (Acidic or Basic) - Increase the concentration of the acid or base catalyst. For acid-catalyzed hydrolysis, ensure the pH is sufficiently low. For base-catalyzed hydrolysis, ensure a stoichiometric or slight excess of base is used for irreversible reactions.
Low Reaction Temperature - Increase the reaction temperature. The rate of hydrolysis is temperature-dependent. For acid-catalyzed hydrolysis of this compound, studies have been conducted in the range of 40-80°C.[5][6]
Poor Solubility - this compound has low solubility in water.[1] Consider using a co-solvent like ethanol or tetrahydrofuran (THF) to create a homogeneous reaction mixture, which can improve reaction rates.
Reversibility of Reaction (Acidic Conditions) - In acidic hydrolysis, the reaction is reversible.[4] To drive the equilibrium towards the products, use a large excess of water.[4]
Issue 2: Unexpected Experimental Results
Potential Cause Troubleshooting Steps
Incorrect Reagent Concentration - Verify the concentration of your acid, base, and this compound solutions. For titrimetric analysis, ensure your titrant is properly standardized.
Analytical Method Issues - If monitoring by chromatography (e.g., GC or HPLC), ensure proper calibration and that the method can effectively separate this compound from its degradation products. - For titrimetric methods, ensure the chosen indicator has a suitable pH range for the reaction being monitored.
Sample Handling and Quenching - When taking aliquots for analysis, ensure the reaction is effectively quenched to stop the hydrolysis at that time point. This can be achieved by rapid cooling (e.g., adding to ice-cold water) or neutralization of the catalyst.[8][9]

Data Presentation

Table 1: Kinetic Data for Acid-Catalyzed Hydrolysis of this compound

Temperature (°C)Catalyst Concentration (g-moles/kg)Reaction Velocity Constant (liters/g-mole-min)Activation Energy (calories/g-mole)
40 - 800 - 0.018970.8 x 10⁻⁵ - 25 x 10⁻⁵16,000 - 18,300

Source: This data is synthesized from a study on the acid-catalyzed hydrolysis of this compound. The range of reaction velocity constants and activation energies corresponds to the specified ranges of temperature and catalyst concentration.[5]

Experimental Protocols

Protocol 1: Monitoring Acid-Catalyzed Hydrolysis of this compound by Titration

This protocol outlines a general procedure for determining the rate of acid-catalyzed hydrolysis of this compound.

Materials:

  • This compound

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.5 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Phenolphthalein indicator

  • Ice-cold deionized water

  • Constant temperature water bath

  • Reaction flask with a stirrer

  • Pipettes, burette, and conical flasks

Procedure:

  • Reaction Setup: Place a known volume of the standardized HCl solution into the reaction flask and bring it to the desired temperature in the water bath.

  • Initiation: Add a known volume of this compound to the pre-heated acid solution and start a timer immediately. Ensure the mixture is homogenous.

  • Sampling: At regular time intervals (e.g., every 10, 20, 30, 60 minutes), withdraw a small, precise aliquot (e.g., 5 mL) of the reaction mixture.

  • Quenching: Immediately transfer the aliquot to a conical flask containing a known volume of ice-cold deionized water to stop the reaction.[9]

  • Titration: Add a few drops of phenolphthalein indicator to the quenched sample and titrate with the standardized NaOH solution until a persistent faint pink color is observed. Record the volume of NaOH used.

  • "Infinite" Time Point: To determine the completion point of the reaction, heat a separate aliquot of the reaction mixture in a sealed tube in a boiling water bath for an extended period (e.g., 1-2 hours) to ensure complete hydrolysis. Cool the sample and titrate as described above. This gives the volume of NaOH required at t = ∞.

  • Calculations: The concentration of lactic acid produced at each time point can be calculated from the volume of NaOH used. The rate constant (k) can then be determined by plotting the appropriate function of concentration versus time, typically ln([A]t/[A]0) vs. time for a pseudo-first-order reaction.

Visualizations

troubleshooting_workflow start Start: Unexpected this compound Degradation check_pH Check Reaction pH start->check_pH acidic Acidic Conditions (pH < 7) check_pH->acidic pH < 7 basic Basic Conditions (pH > 7) check_pH->basic pH > 7 neutral Neutral Conditions (pH ≈ 7) check_pH->neutral pH ≈ 7 troubleshoot_acid Troubleshoot Acid Hydrolysis acidic->troubleshoot_acid troubleshoot_base Troubleshoot Base Hydrolysis basic->troubleshoot_base troubleshoot_neutral Troubleshoot Neutral Hydrolysis neutral->troubleshoot_neutral incomplete_acid Incomplete Reaction? troubleshoot_acid->incomplete_acid slow_rate_acid Slow Reaction Rate? troubleshoot_acid->slow_rate_acid incomplete_base Incomplete Reaction? troubleshoot_base->incomplete_base check_impurities Check for Acidic/Basic Impurities troubleshoot_neutral->check_impurities use_excess_h2o Use Excess Water (Le Chatelier's) incomplete_acid->use_excess_h2o Yes end Resolution incomplete_acid->end No increase_acid Increase Acid Catalyst or Temperature slow_rate_acid->increase_acid Yes slow_rate_acid->end No increase_base Increase Base Concentration or Temperature incomplete_base->increase_base Yes incomplete_base->end No increase_acid->end use_excess_h2o->end increase_base->end check_impurities->end hydrolysis_pathways cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis bl_acid This compound protonation Protonation of Carbonyl Oxygen bl_acid->protonation + H₃O⁺ tetra_int_acid Tetrahedral Intermediate protonation->tetra_int_acid + H₂O products_acid Lactic Acid + Butanol tetra_int_acid->products_acid - H₃O⁺ bl_base This compound attack Nucleophilic Attack by OH⁻ bl_base->attack + OH⁻ tetra_int_base Tetrahedral Intermediate attack->tetra_int_base products_base Lactate + Butanol tetra_int_base->products_base

References

Technical Support Center: Optimizing Enzymatic Synthesis of Butyl Lactate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic synthesis of butyl lactate.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic synthesis of this compound.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step
Inactive Enzyme Verify the activity of the lipase using a standard assay before starting the synthesis. Ensure proper storage of the enzyme at recommended low temperatures (typically ≤ 5°C).
Sub-optimal Reaction Conditions Refer to the data tables below to ensure that the temperature, substrate molar ratio, and enzyme concentration are within the optimal ranges for the chosen lipase and reaction type (esterification or transesterification).
Presence of Inhibitors In direct esterification, high concentrations of lactic acid can inhibit or deactivate the lipase.[1] Consider starting with a lower concentration or using a fed-batch approach. For transesterification, ensure the purity of the starting materials.
Incorrect Water Activity (aw) The presence of a specific amount of water is crucial for lipase activity in organic media. Completely anhydrous conditions can lead to low activity, while excess water can promote the reverse hydrolysis reaction.[2] The optimal water activity for Novozym 435 in this compound synthesis has been reported to be around 0.060.[2] Consider pre-equilibrating the enzyme and reactants with saturated salt solutions to achieve the desired water activity.
Poor Mixing In heterogeneous catalysis with an immobilized enzyme, ensure adequate mixing to overcome mass transfer limitations. Use an appropriate stirring speed or shaking to keep the enzyme suspended uniformly in the reaction mixture.

Issue 2: Slow Reaction Rate

Potential Cause Troubleshooting Step
Sub-optimal Temperature While higher temperatures generally increase reaction rates, temperatures above the optimum can lead to rapid enzyme denaturation.[3] For Novozym 435, the optimal temperature for this compound synthesis is reported to be around 70°C, but stability can be a concern at this temperature.[2] A slightly lower temperature (e.g., 50-60°C) may provide a better balance between activity and stability.
Insufficient Enzyme Concentration Increase the enzyme loading in the reaction mixture. Refer to literature for typical ranges (see tables below).
Mass Transfer Limitations As with low yield, ensure efficient mixing. If using a packed bed reactor, check for channeling and ensure uniform flow.
Product Inhibition The accumulation of this compound or the alcohol by-product (in transesterification) can inhibit the enzyme. Consider in-situ product removal, for example, by using a vacuum to remove volatile by-products or by employing a biphasic system.

Issue 3: Enzyme Deactivation and Loss of Reusability

Potential Cause Troubleshooting Step
Harsh Reaction Conditions Prolonged exposure to high temperatures or extreme pH can irreversibly denature the enzyme. Operate within the recommended temperature and pH range for the specific lipase.
Solvent-Induced Deactivation Certain polar solvents can strip the essential water layer from the enzyme and cause deactivation.[4] Hydrophobic solvents are generally preferred for lipase-catalyzed reactions.[4] The support matrix of commercial immobilized enzymes like Novozym 435 can be compromised by certain solvents like ethanol.[5]
Fouling of Immobilized Enzyme The surface of the immobilized enzyme can become coated with substrates or by-products, blocking the active sites. After each reaction cycle, wash the enzyme with a suitable solvent (e.g., n-hexane or tert-butanol) to remove adsorbed species.[6]
Mechanical Stress Vigorous stirring with sharp-edged impellers can lead to the physical breakdown of the immobilized enzyme support. Use impellers designed for gentle mixing of solids or operate at a lower stirring speed.

Frequently Asked Questions (FAQs)

Q1: Which enzymatic route is better for this compound synthesis: direct esterification or transesterification?

A1: Transesterification of an alkyl lactate (e.g., ethyl lactate) with butanol is often preferred.[1] Direct esterification of lactic acid with butanol can lead to reduced lipase stability due to the acidity of the substrate and the water produced as a by-product, especially in solvent-free systems.[1] Transesterification offers greater flexibility in choosing reaction conditions and simplifies product removal.[1]

Q2: What is the most commonly used enzyme for this compound synthesis?

A2: Immobilized lipase B from Candida antarctica, commercially available as Novozym 435, is widely reported as a highly effective biocatalyst for this reaction.[2][7]

Q3: How does water affect the reaction, and how can I control it?

A3: Lipases require a thin layer of water to maintain their active conformation in organic solvents. However, excess water will shift the reaction equilibrium towards hydrolysis, reducing the yield of this compound. The optimal water activity (aw) for Novozym 435 in this synthesis is low, around 0.060.[2] You can control water activity by adding a specific amount of water to the reaction mixture or by pre-equilibrating the components with saturated salt solutions in a desiccator.[3] For direct esterification, removal of the water formed during the reaction, for instance with molecular sieves, is crucial to drive the reaction towards product formation.[2]

Q4: Can I reuse the immobilized enzyme? If so, how?

A4: Yes, one of the main advantages of using an immobilized enzyme like Novozym 435 is its reusability. After each batch, the enzyme can be recovered by filtration or decantation. It is advisable to wash the recovered enzyme with a solvent like n-hexane or tert-butanol to remove any adsorbed substrates or products before starting the next cycle.[6] The stability and number of possible reuses will depend on the reaction conditions.

Q5: What are the typical optimal conditions for this synthesis?

A5: Optimal conditions are dependent on the specific lipase and reaction setup. However, for Novozym 435-catalyzed synthesis, temperatures are often in the range of 50-70°C.[2] Molar ratios of butanol to the lactate source are typically in excess to favor product formation. Please refer to the data tables below for more specific examples from various studies.

Data Presentation: Optimized Reaction Conditions

Table 1: Optimal Conditions for Lipase-Catalyzed this compound Synthesis

LipaseReaction TypeSubstratesMolar Ratio (Butanol:Lactic Acid/Ester)Temperature (°C)SolventMax. Yield/Conversion (%)Reference
Novozym 435TransesterificationEthyl lactate, ButanolNot specified~70Not specifiedNot specified[2]
Novozym 435EsterificationLactic Acid, ButanolNot specified55Supercritical CO2 with n-hexaneHigh conversion after 26h[8]
Transition-Metal-Substituted Phosphotungstic Acid Salt (Non-enzymatic for comparison)EsterificationLactic Acid, Butanol2:1105Cyclohexane85.9[6]

Note: The available literature often focuses on a range of conditions rather than a single optimum, and direct comparisons can be challenging due to variations in experimental setups.

Experimental Protocols

Protocol 1: Immobilization of Lipase via Adsorption on a Hydrophobic Support (General Procedure)

  • Support Preparation: Select a hydrophobic support material (e.g., octyl-sepharose, polypropylene powder). Wash the support with ethanol and then with distilled water to remove any impurities.

  • Enzyme Solution: Prepare a solution of the lipase in a low ionic strength buffer (e.g., 10 mM sodium phosphate, pH 7.0).

  • Immobilization: Add the prepared support to the lipase solution. Gently agitate the suspension at room temperature or 4°C for a specified period (typically a few hours). The hydrophobic interaction between the enzyme and the support will lead to immobilization.

  • Washing: After the immobilization period, filter the support and wash it extensively with the buffer to remove any unbound enzyme.

  • Drying: Dry the immobilized enzyme, for example, in a desiccator under vacuum, until it reaches a constant weight.

  • Activity Assay: Determine the activity of the immobilized lipase using a standard assay (e.g., p-nitrophenyl palmitate hydrolysis) to confirm successful immobilization.

Protocol 2: Enzymatic Synthesis of this compound via Transesterification

  • Reactant Preparation: In a sealed reaction vessel, combine ethyl lactate and n-butanol. A molar excess of butanol is often used. If a solvent is used, add it at this stage (e.g., n-hexane).

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435) to the reaction mixture. A typical enzyme loading is 1-10% (w/w) of the substrates.

  • Reaction: Place the vessel in a shaker incubator or a stirred reactor at the desired temperature (e.g., 60°C).

  • Sampling: Periodically withdraw small aliquots from the reaction mixture.

  • Sample Preparation for Analysis: Dilute the aliquot with a suitable solvent (e.g., the solvent used in the reaction or another compatible solvent like acetone). If necessary, centrifuge or filter the sample to remove the enzyme before injection into the GC.

  • Analysis: Analyze the samples by Gas Chromatography (GC) to determine the concentration of this compound and the consumption of substrates.

  • Termination and Product Recovery: Once the reaction has reached equilibrium or the desired conversion, stop the reaction and separate the enzyme by filtration. The product, this compound, can be purified from the reaction mixture by distillation under reduced pressure.

Protocol 3: Analysis of this compound by Gas Chromatography (GC-FID)

  • Instrument and Column: Use a gas chromatograph equipped with a Flame Ionization Detector (FID). A suitable capillary column would be a polar column like a Carbowax 20M or a non-polar column like a ZB-Wax or SE-30, depending on the desired separation profile.[9]

  • GC Conditions (Example):

    • Injector Temperature: 250°C

    • Detector Temperature: 250°C

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

    • Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 220°C) at a rate of 10-20°C/min. This program should be optimized to achieve good separation of substrates, product, and any internal standard.

  • Calibration: Prepare a series of standard solutions of this compound of known concentrations in the reaction solvent. Inject these standards into the GC to create a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the prepared samples from the reaction mixture into the GC.

  • Quantification: Use the peak area of this compound from the sample chromatogram and the calibration curve to determine its concentration in the reaction mixture.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification reactants Prepare Reactants (e.g., Ethyl Lactate, Butanol) reaction_setup Combine Reactants & Enzyme in Reactor reactants->reaction_setup enzyme Prepare Immobilized Lipase (e.g., Novozym 435) enzyme->reaction_setup incubation Incubate at Optimal Temperature & Agitation reaction_setup->incubation sampling Periodic Sampling incubation->sampling enzyme_recovery Recover Enzyme (Filtration) incubation->enzyme_recovery Post-Reaction gc_analysis GC Analysis of Samples sampling->gc_analysis enzyme_recovery->enzyme Wash & Reuse purification Purify this compound (Distillation) enzyme_recovery->purification product product purification->product Final Product: This compound troubleshooting_guide cluster_enzyme Enzyme Issues cluster_conditions Reaction Conditions cluster_process Process Parameters start Low this compound Yield? check_activity Is Enzyme Activity Confirmed? start->check_activity Yes check_inhibition Potential Substrate/Product Inhibition? check_activity->check_inhibition Yes solution_enzyme Solution: - Use fresh/active enzyme - Optimize substrate concentration - In-situ product removal check_activity->solution_enzyme No check_inhibition->solution_enzyme Yes check_temp Is Temperature Optimal? check_inhibition->check_temp No Inhibition check_water Is Water Activity Controlled? check_temp->check_water Yes solution_conditions Solution: - Adjust temperature - Control water content - Optimize molar ratio check_temp->solution_conditions No check_ratio Is Substrate Ratio Correct? check_water->check_ratio Yes check_water->solution_conditions No check_ratio->solution_conditions No check_mixing Is Mixing Adequate? check_ratio->check_mixing Yes solution_process Solution: - Increase agitation speed - Ensure uniform suspension check_mixing->solution_process No end_node end_node check_mixing->end_node Yes, consult further literature

References

Technical Support Center: Investigating the Effect of Butyl Lactate on Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Butyl lactate as a solvent in their experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound relevant to its use as a reaction solvent?

A1: this compound is a bio-based, biodegradable solvent with a favorable safety profile.[1][2] Its key properties include a high boiling point, moderate polarity, and the presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor (ester carbonyl group).[3] These characteristics make it a versatile solvent for a range of reactants.[1][4]

Table 1: Physicochemical Properties of n-Butyl Lactate

Property Value Source(s)
Molecular Formula C₇H₁₄O₃ [5][6]
Molecular Weight 146.18 g/mol [5][6]
Boiling Point 188 °C (370.4 °F) [5][7]
Melting Point -43 °C (-45.4 °F) [6][7]
Density 0.984 g/cm³ at 20 °C [7]
Viscosity 3.58 cP at 20 °C [7]
Flash Point 75.5 °C (168 °F) [5][6]
Water Solubility Slightly soluble [5][8]

| Dielectric Constant | ~15.4 at 30 °C |[9] |

Q2: How does the polarity of this compound influence reaction kinetics?

A2: With a dielectric constant of approximately 15.4, this compound is considered a moderately polar solvent.[9] Its polarity allows it to dissolve a variety of polar and non-polar compounds.[3][4] In terms of reaction kinetics, its ability to solvate charged or polar transition states can significantly influence reaction rates. For reactions proceeding through polar transition states, such as certain nucleophilic substitutions, this compound may offer stabilization, potentially accelerating the reaction compared to non-polar solvents.

Q3: Is this compound a protic or aprotic solvent, and what are the implications for reaction mechanisms?

A3: this compound is a protic solvent due to the presence of a hydroxyl (-OH) group in its structure.[3] This allows it to act as a hydrogen bond donor. This is a critical consideration for reactions sensitive to protic media. For instance, in nucleophilic substitution reactions, protic solvents can solvate and stabilize the nucleophile, which may decrease its reactivity in Sₙ2 reactions. Conversely, the ability of this compound to stabilize carbocation intermediates and solvate leaving groups makes it a suitable solvent for Sₙ1 type reactions.

Q4: Are there known quantitative data on the effect of this compound on specific reaction kinetics?

A4: While extensive research exists on the kinetics of the synthesis and hydrolysis of this compound itself, there is limited publicly available data directly comparing the kinetics of other reactions in this compound versus different solvents. The existing literature primarily focuses on this compound as a reactant or product.

Table 2: Selected Kinetic Data for Reactions Involving this compound

Reaction Catalyst Temperature Range (°C) Key Findings Source(s)
Esterification of Lactic Acid with n-Butanol Autocatalyzed 40 - 120 Activation energy for the forward reaction is in the range of 47-49 kJ/mol. [10]
Hydrolysis of this compound Acid-catalyzed 40 - 80 Reaction is second-order and reversible. Velocity constants range from 0.8 x 10⁻⁵ to 25 x 10⁻⁵ L/(g-mol)(min). [11]

| Hydrolysis of this compound | Cation-exchange resin | Not specified | The surface reaction between this compound and water is the rate-controlling step. |[12] |

Troubleshooting Guide

Issue 1: Slower than expected reaction rates.

  • Possible Cause 1: Reactant Solubility. Although this compound is a good solvent for many compounds, highly non-polar reactants may have limited solubility, leading to a heterogeneous reaction mixture and slower kinetics.

    • Troubleshooting Step: Ensure your reactants are fully dissolved at the reaction temperature. If solubility is an issue, consider the use of a co-solvent.

  • Possible Cause 2: Nucleophile Solvation (for Sₙ2 reactions). As a protic solvent, this compound can form hydrogen bonds with anionic nucleophiles, reducing their nucleophilicity and slowing down Sₙ2 reactions.

    • Troubleshooting Step: If an Sₙ2 mechanism is desired, consider using a polar aprotic solvent as an alternative or for comparison.

  • Possible Cause 3: Moisture Content. this compound can absorb some water, which can interfere with moisture-sensitive reactions (e.g., those using Grignard reagents or certain catalysts).

    • Troubleshooting Step: Use anhydrous grade this compound or dry the solvent using appropriate molecular sieves before use.

Issue 2: Unexpected side products.

  • Possible Cause 1: Transesterification. The hydroxyl group of this compound can potentially participate in transesterification reactions with other esters present in the reaction mixture, especially at elevated temperatures or in the presence of acid or base catalysts.

    • Troubleshooting Step: Analyze the reaction mixture for potential transesterification byproducts. If observed, consider running the reaction at a lower temperature or using a less reactive solvent.

  • Possible Cause 2: Hydrolysis. If water is present, ester-containing reactants or products may undergo hydrolysis, particularly if the reaction is run under acidic or basic conditions.

    • Troubleshooting Step: Ensure anhydrous conditions if your reactants or products are susceptible to hydrolysis.

Issue 3: Difficulty in product isolation and purification.

  • Possible Cause: High Boiling Point of this compound. With a boiling point of 188 °C, removing this compound by distillation can be challenging, especially for thermally sensitive products.[5][7]

    • Troubleshooting Step 1: Utilize high-vacuum distillation (e.g., using a Kugelrohr or short-path distillation apparatus) to remove the solvent at a lower temperature.

    • Troubleshooting Step 2: Employ liquid-liquid extraction to move the product into a lower-boiling solvent. The slight water solubility of this compound should be considered when designing the extraction protocol.[5][8]

    • Troubleshooting Step 3: Consider chromatography for product purification, selecting an eluent system in which this compound is sufficiently mobile.

Experimental Protocols & Visualizations

General Experimental Protocol for a Kinetic Study in this compound

A detailed methodology for investigating reaction kinetics in this compound is outlined below. This protocol can be adapted for various reaction types.

  • Solvent and Reagent Preparation:

    • Use high-purity this compound. If the reaction is moisture-sensitive, use an anhydrous grade or dry the solvent over activated molecular sieves (3Å or 4Å).

    • Ensure all reactants and internal standards are of high purity and are dried if necessary.

  • Reaction Setup:

    • Assemble a reaction vessel (e.g., a three-necked round-bottom flask) equipped with a magnetic stirrer, a temperature probe, a condenser, and a port for sample withdrawal.

    • Place the reaction vessel in a constant temperature bath (e.g., an oil bath or a temperature-controlled reactor block) to maintain a stable reaction temperature.

  • Initiating the Reaction:

    • Charge the reactor with this compound and all reactants except for the limiting reagent.

    • Allow the mixture to reach thermal equilibrium at the desired reaction temperature.

    • Initiate the reaction by adding the limiting reagent. Start a timer immediately upon addition.

  • Monitoring the Reaction:

    • Withdraw aliquots of the reaction mixture at regular time intervals using a syringe.

    • Immediately quench the reaction in each aliquot to stop further conversion. Quenching methods can include rapid cooling, dilution with a cold solvent, or the addition of a chemical quencher.

    • Prepare the quenched samples for analysis. This may involve dilution and the addition of an internal standard for quantitative analysis.

  • Analysis:

    • Analyze the quenched samples using a suitable analytical technique such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[13]

    • Quantify the concentration of reactants and/or products at each time point relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of the reactant(s) or product(s) as a function of time.

    • Determine the initial reaction rate from the slope of the concentration-time curve at t=0.

    • Use the initial rate data from experiments with varying reactant concentrations to determine the order of the reaction with respect to each reactant and the overall rate law.

    • Calculate the rate constant (k) from the determined rate law.

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Solvent_Prep Solvent & Reagent Preparation Reaction_Setup Reaction Setup Solvent_Prep->Reaction_Setup Initiation Reaction Initiation Reaction_Setup->Initiation Monitoring Reaction Monitoring (Time-course sampling) Initiation->Monitoring Quenching Sample Quenching Monitoring->Quenching Analytical_Measurement Analytical Measurement (GC, HPLC, NMR) Quenching->Analytical_Measurement Data_Analysis Data Analysis (Rate Law, k) Analytical_Measurement->Data_Analysis

Caption: Experimental workflow for a kinetic study.

Influence of this compound Properties on Reaction Kinetics

The physicochemical properties of this compound can influence reaction kinetics through several interconnected mechanisms. The following diagram illustrates these relationships.

Solvent_Effects cluster_properties Physicochemical Properties cluster_effects Kinetic & Mechanistic Effects cluster_outcomes Potential Outcomes BL This compound Properties Polarity Moderate Polarity (Dielectric Constant ~15.4) BL->Polarity Protic Protic Nature (H-bond donor) BL->Protic High_Boiling High Boiling Point (188 °C) BL->High_Boiling TS_Stabilization Stabilization of Polar Transition States Polarity->TS_Stabilization Solvation Solvation of Ions & Polar Molecules Polarity->Solvation Protic->Solvation Nucleophile_Activity Modulation of Nucleophile Reactivity Protic->Nucleophile_Activity Temp_Range Wider Accessible Temperature Range High_Boiling->Temp_Range Rate_Acceleration Rate Acceleration (e.g., Sₙ1) TS_Stabilization->Rate_Acceleration Mechanism_Shift Shift in Reaction Mechanism TS_Stabilization->Mechanism_Shift Solvation->Rate_Acceleration Rate_Deceleration Rate Deceleration (e.g., Sₙ2) Solvation->Rate_Deceleration Nucleophile_Activity->Rate_Deceleration Nucleophile_Activity->Mechanism_Shift

Caption: Influence of this compound's properties on kinetics.

References

Troubleshooting common issues in Butyl lactate-mediated nanoparticle synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for Butyl lactate-mediated nanoparticle synthesis. The following sections are designed to address common issues encountered during experimentation, offering practical solutions and detailed protocols.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common problems in a question-and-answer format to help identify and resolve issues during nanoparticle synthesis using this compound, primarily through the solvent emulsification-diffusion method.

Q1: My final nanoparticle suspension shows visible aggregates immediately after synthesis. What is the likely cause and solution?

A1: Immediate aggregation is often due to improper formulation parameters, particularly the stabilizer concentration or the ratio of the organic to aqueous phase.

  • Inadequate Stabilizer Concentration: Insufficient stabilizer will not adequately coat the nanoparticle surface, leading to aggregation. Conversely, an excessively high concentration can sometimes lead to bridging flocculation.

    • Solution: Systematically vary the stabilizer (e.g., Polysorbate 80, PVA, Lecithin) concentration to find the optimal range for your specific formulation.

  • Incorrect Organic-to-Aqueous Phase Ratio: An improper ratio can lead to uncontrolled and rapid precipitation of the polymer or lipid, causing aggregation.[1]

    • Solution: Optimize the volume ratio of your this compound phase to the aqueous phase. A common starting point is a 1:5 or 1:10 ratio for the dilution step which facilitates solvent diffusion.[2]

Q2: The average particle size of my nanoparticles is too large. How can I reduce it?

A2: Several factors influence the final particle size. To reduce the size of your nanoparticles, consider the following adjustments:

  • Stirring Rate/Homogenization Speed: Higher energy input during emulsification typically leads to smaller emulsion droplets, which in turn form smaller nanoparticles.

    • Solution: Increase the stirring speed or homogenization pressure. For instance, using high-shear homogenization is a common technique to achieve submicron sizes.[3]

  • Surfactant Concentration: The concentration of the surfactant can have a significant impact on particle size.

    • Solution: Increasing the surfactant concentration generally leads to smaller nanoparticles, as it more effectively stabilizes the emulsion droplets and prevents coalescence.[4][5] However, be aware that excessively high concentrations can sometimes have the opposite effect.

  • Polymer/Lipid Concentration: A higher concentration of the polymer or lipid in the this compound phase can result in larger nanoparticles.

    • Solution: Try decreasing the concentration of the polymer or lipid in the organic phase.

  • Temperature: Higher processing temperatures can lower the viscosity of the organic phase, potentially leading to smaller particle sizes upon emulsification.[6]

    • Solution: If your materials are stable at elevated temperatures, consider performing the emulsification step at a slightly higher temperature (e.g., 40-50°C).[3]

Q3: My nanoparticle yield is consistently low. What are the potential reasons and how can I improve it?

A3: Low yield is a common challenge and can often be attributed to the loss of nanoparticles during purification or incomplete nanoparticle formation.

  • Purification Method: Significant loss of nanoparticles can occur during centrifugation or filtration steps if not optimized.

    • Solution: Adjust the centrifugation speed and time to effectively pellet the nanoparticles without causing irreversible aggregation. Ensure the filter pore size is appropriate for your expected nanoparticle size.

  • Suboptimal Formulation: As with aggregation, an improper formulation can lead to the formation of unstable nanoparticles that are lost during processing.

    • Solution: Re-evaluate your polymer/lipid and surfactant concentrations to ensure the formation of stable nanoparticles.

  • Incomplete Solvent Diffusion: If the this compound does not effectively diffuse into the aqueous phase, nanoparticle precipitation may be incomplete.

    • Solution: Ensure adequate dilution with water (e.g., 1:5 to 1:10 ratio of emulsion to water) and sufficient stirring time to facilitate complete solvent diffusion.[2]

Q4: The Polydispersity Index (PDI) of my nanoparticle suspension is high (> 0.3). How can I achieve a more uniform particle size distribution?

A4: A high PDI indicates a broad size distribution, which can affect the stability and performance of the nanoparticles.

  • Homogenization/Sonication Parameters: Insufficient energy input during emulsification is a primary cause of high PDI.

    • Solution: Optimize the duration and power of sonication or the pressure and number of cycles for high-pressure homogenization.

  • Rate of Addition: The speed at which the organic phase is added to the aqueous phase can influence the uniformity of the resulting emulsion.

    • Solution: Use a syringe pump for a controlled and consistent addition of the this compound phase to the aqueous phase.

  • Stabilizer Performance: The choice and concentration of the stabilizer are critical for maintaining a narrow size distribution.

    • Solution: Experiment with different types of stabilizers or combinations of stabilizers (e.g., an ionic and a non-ionic surfactant) to enhance stability.

Q5: I'm observing batch-to-batch inconsistency in my results. What could be the sources of this variability?

A5: Reproducibility is key in scientific research. Inconsistencies often arise from subtle variations in experimental conditions.

  • Procedural Variations: Minor changes in stirring speed, temperature, rate of addition, and purification parameters can lead to different outcomes.

    • Solution: Standardize every step of your protocol. Use calibrated equipment and maintain a detailed record of all parameters for each batch.

  • Reagent Quality and Storage: The age and storage conditions of reagents, especially polymers and lipids, can affect their properties and, consequently, the nanoparticle synthesis.

    • Solution: Use high-quality reagents and store them according to the manufacturer's recommendations. Avoid repeated freeze-thaw cycles for sensitive materials.

Data on Experimental Parameters

The following tables summarize the influence of key experimental parameters on the characteristics of nanoparticles synthesized using this compound in a solvent emulsification-diffusion method.

Table 1: Effect of Lipid (Glyceryl Monostearate - GMS) Concentration on Nanoparticle Size

GMS Concentration in this compound (%)Mean Nanoparticle Diameter (nm)
2.5320
10368

Data synthesized from a study using a lecithin and taurodeoxycholic acid sodium salt surfactant system.[3]

Table 2: General Influence of Formulation and Process Variables on Nanoparticle Properties

ParameterEffect of Increase on Particle SizeEffect of Increase on PDIRationale
Polymer/Lipid Concentration IncreasePotential IncreaseHigher viscosity of the organic phase makes emulsification more difficult, leading to larger droplets.
Surfactant Concentration DecreaseDecreaseReduces interfacial tension, leading to smaller and more stable emulsion droplets.[4][5]
Organic Phase Volume IncreasePotential IncreaseA higher volume of the dispersed phase can lead to larger droplets if the energy input is not increased proportionally.
Stirring/Homogenization Speed DecreaseDecreaseHigher energy input creates smaller emulsion droplets.[7]
Temperature DecreasePotential DecreaseLowers the viscosity of the organic phase, facilitating easier emulsification.[6]

Detailed Experimental Protocol

Protocol: Preparation of Solid Lipid Nanoparticles (SLNs) using this compound via the Solvent Emulsification-Diffusion Method

This protocol is a generalized procedure based on common practices for this synthesis method.[2][3] Optimization of specific parameters is recommended for each unique formulation.

Materials:

  • Solid Lipid (e.g., Glyceryl Monostearate - GMS)

  • This compound (as the organic solvent)

  • Surfactant/Stabilizer (e.g., Lecithin, Polysorbate 80, PVA)

  • Purified Water

Equipment:

  • High-shear homogenizer or magnetic stirrer

  • Syringe pump (recommended for controlled addition)

  • Beakers and other standard laboratory glassware

  • Centrifuge for purification

  • Particle size analyzer (e.g., Dynamic Light Scattering - DLS)

Procedure:

  • Preparation of the Organic Phase:

    • Dissolve the solid lipid (e.g., 2.5% w/v) in this compound.

    • Gently heat the mixture (e.g., to 45-50°C) to ensure complete dissolution of the lipid.[3]

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant (e.g., 1% w/v Polysorbate 80) in purified water.

    • Heat the aqueous phase to the same temperature as the organic phase.

  • Emulsification:

    • Add the organic phase to the aqueous phase dropwise while continuously stirring with a high-shear homogenizer or a magnetic stirrer at a high speed. A pre-emulsion will form.

    • Continue homogenization for a set period (e.g., 10-15 minutes) to obtain a fine oil-in-water emulsion.

  • Solvent Diffusion and Nanoparticle Formation:

    • Dilute the emulsion with a larger volume of purified water (typically a 1:5 or 1:10 ratio of emulsion to water) under moderate stirring.[2]

    • The addition of water causes the this compound to diffuse from the emulsion droplets into the continuous aqueous phase, leading to the precipitation of the lipid and the formation of solid lipid nanoparticles.

    • Continue stirring for several hours (e.g., 2-4 hours) at room temperature to ensure complete solvent diffusion.

  • Purification:

    • Centrifuge the nanoparticle suspension to pellet the SLNs. The required speed and time will depend on the particle size and density (e.g., 15,000 rpm for 30 minutes).

    • Discard the supernatant and resuspend the pellet in purified water. This washing step can be repeated 2-3 times to remove excess surfactant and residual solvent.

  • Characterization and Storage:

    • Analyze the final nanoparticle suspension for particle size, polydispersity index (PDI), and zeta potential using a suitable instrument.

    • For long-term storage, the purified nanoparticles can be lyophilized or stored as a suspension at 4°C.

Visualizations

Experimental Workflow Diagram

experimental_workflow Experimental workflow for this compound-mediated nanoparticle synthesis. prep_org Prepare Organic Phase (Lipid/Polymer in this compound) emulsify Emulsification (High-Shear Homogenization) prep_org->emulsify prep_aq Prepare Aqueous Phase (Surfactant in Water) prep_aq->emulsify diffuse Solvent Diffusion (Dilute with Water) emulsify->diffuse purify Purification (Centrifugation/Washing) diffuse->purify char Characterization (DLS, TEM, etc.) purify->char storage Storage/Lyophilization char->storage

Caption: Experimental workflow for nanoparticle synthesis.

Troubleshooting Decision Tree

troubleshooting_tree Troubleshooting decision tree for common nanoparticle synthesis issues. start Problem Observed aggregation Aggregation/ Visible Precipitate start->aggregation large_size Large Particle Size start->large_size high_pdi High PDI (>0.3) start->high_pdi low_yield Low Yield start->low_yield agg_cause1 Inadequate Stabilizer? aggregation->agg_cause1 size_cause1 Low Energy Input? large_size->size_cause1 pdi_cause1 Inconsistent Energy? high_pdi->pdi_cause1 yield_cause1 Loss During Purification? low_yield->yield_cause1 agg_cause2 Improper Phase Ratio? agg_cause1->agg_cause2 No solution_stabilizer Optimize Stabilizer Concentration agg_cause1->solution_stabilizer Yes solution_ratio Adjust Organic/ Aqueous Phase Ratio agg_cause2->solution_ratio Yes size_cause2 High Polymer/Lipid Conc.? size_cause1->size_cause2 No solution_energy Increase Homogenization Speed/Time size_cause1->solution_energy Yes solution_conc Decrease Polymer/ Lipid Concentration size_cause2->solution_conc Yes pdi_cause2 Uncontrolled Addition? pdi_cause1->pdi_cause2 No pdi_cause1->solution_energy Yes solution_addition Use Syringe Pump for Controlled Addition pdi_cause2->solution_addition Yes yield_cause2 Incomplete Precipitation? yield_cause1->yield_cause2 No solution_purification Optimize Centrifugation Parameters yield_cause1->solution_purification Yes solution_precipitation Ensure Adequate Dilution and Stirring Time yield_cause2->solution_precipitation Yes

Caption: Troubleshooting decision tree for synthesis.

Nanoparticle Formation Mechanism

formation_mechanism Conceptual mechanism of nanoparticle formation via solvent emulsification-diffusion. cluster_0 1. Emulsification cluster_1 2. Solvent Diffusion cluster_2 3. Nanoparticle Precipitation A Lipid/Polymer in this compound C O/W Emulsion Droplets A->C High Shear B Aqueous Phase (Surfactant) B->C D Dilution with Water C->D E This compound Diffuses Out D->E F Lipid/Polymer Precipitates E->F G Stable Nanoparticle (Surfactant Coated) F->G Stabilization

Caption: Nanoparticle formation mechanism diagram.

References

Technical Support Center: Overcoming Challenges of Using Butyl Lactate as a Solvent in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Butyl lactate as a solvent in polymer chemistry.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in polymer chemistry?

This compound is an organic ester derived from the esterification of lactic acid with butanol.[1] It is considered a green solvent due to its production from renewable resources and its biodegradable nature.[2][3] In polymer chemistry, it is valued for its excellent solvency for a range of polymers, including nitrocellulose, ethyl cellulose, oils, dyes, natural gums, and many synthetic polymers.[4][5] Its high boiling point and low volatility make it suitable for applications requiring slow evaporation rates, such as in paints, lacquers, and inks, to ensure better film formation and a smooth finish.[5][6]

Q2: What are the main safety precautions to consider when working with this compound?

This compound is a combustible liquid and should be kept away from heat, sparks, and open flames.[7] It can cause irritation to the eyes, skin, and respiratory system.[7][8] Ingestion may lead to serious health issues.[8] It is crucial to work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] Store this compound in a cool, dry, well-ventilated area away from strong oxidizing agents, strong acids, and strong bases.[7][9]

Q3: Is this compound compatible with all types of polymers?

This compound exhibits good solvency for a variety of polymers.[6][10] However, its compatibility is not universal. The principle of "like dissolves like" applies; its effectiveness depends on the polarity and chemical structure of the polymer. It is always recommended to perform a small-scale solubility test before proceeding with a large-scale experiment.

Q4: Can this compound be used in drug delivery systems?

Yes, this compound has applications in pharmaceutical formulations, including the preparation of solid lipid nanoparticles and microemulsions for drug delivery.[5][11] Its low toxicity and biodegradability make it an attractive solvent for developing sustainable drug delivery systems.[3] However, its residual levels must be carefully controlled to meet regulatory standards.

Troubleshooting Guide

Issue 1: Poor Polymer Solubility

Q: My polymer is not dissolving completely or is precipitating out of the this compound solution. What should I do?

A: Poor polymer solubility can be attributed to several factors. Follow this troubleshooting workflow to address the issue:

G start Start: Polymer Solubility Issue check_polarity 1. Check Polarity Mismatch Is the polymer significantly more or less polar than this compound? start->check_polarity add_cosolvent Action: Add a Co-solvent - For non-polar polymers, try adding a small amount of toluene or xylene. - For more polar polymers, consider adding a small amount of ethanol or isopropanol. check_polarity->add_cosolvent Yes increase_temp 2. Increase Temperature Is the dissolution performed at room temperature? check_polarity->increase_temp No end_good Resolution: Polymer Dissolves add_cosolvent->end_good heat_solution Action: Gently heat the solution while stirring. Monitor for polymer degradation. increase_temp->heat_solution Yes check_mw 3. Check Polymer Molecular Weight Is the molecular weight of the polymer very high? increase_temp->check_mw No heat_solution->end_good reduce_concentration Action: Reduce Polymer Concentration High MW polymers often require more dilute solutions. check_mw->reduce_concentration Yes check_impurities 4. Check for Impurities Could there be water or other contaminants in the solvent or polymer? check_mw->check_impurities No reduce_concentration->end_good purify_materials Action: Purify Materials - Dry the solvent using molecular sieves. - Purify the polymer by precipitation. check_impurities->purify_materials Yes end_bad Issue Persists: Consider an alternative solvent system. check_impurities->end_bad No purify_materials->end_good

Figure 1. Troubleshooting workflow for poor polymer solubility.
Issue 2: High Viscosity of Polymer Solution

Q: The viscosity of my polymer solution in this compound is too high to handle for my application (e.g., coating, spraying). How can I reduce it?

A: High viscosity in polymer solutions is often related to polymer concentration, molecular weight, and temperature.[12]

Possible Solutions:

  • Reduce Polymer Concentration: This is the most straightforward method to decrease viscosity.[13] Prepare a dilution series to find the optimal concentration for your application.

  • Increase Temperature: Heating the solution will decrease its viscosity.[12] However, be cautious of potential polymer degradation or solvent evaporation at elevated temperatures.

  • Consider a Co-solvent: Adding a less viscous, miscible co-solvent can effectively reduce the overall viscosity of the solution.

  • Check for Polymer Aggregation: In some cases, high viscosity can be a result of polymer chain aggregation. Ensure proper mixing and sonication if necessary to break up aggregates.

Issue 3: Slow Evaporation and Film Drying

Q: The polymer film cast from a this compound solution is taking too long to dry. How can I expedite the drying process?

A: this compound has a relatively low vapor pressure and evaporates slowly, which can be a challenge when rapid drying is required.[4][6]

Experimental Protocol for Controlled Film Drying:

  • Preparation: Prepare the polymer solution in this compound at the desired concentration.

  • Casting: Cast the film on the desired substrate using a doctor blade or spin coater for uniform thickness.

  • Drying:

    • Initial Stage (Ambient): Allow the film to air-dry in a dust-free environment for a short period to allow for initial solvent evaporation and film leveling.

    • Elevated Temperature: Place the cast film in a vacuum oven. Gradually increase the temperature (e.g., in 10°C increments) to a point below the glass transition temperature (Tg) of the polymer to avoid film deformation.

    • Vacuum Application: Apply a gentle vacuum to increase the evaporation rate. A rapid application of high vacuum can cause bubbling in the film.

  • Monitoring: Periodically check the film for dryness. The film is considered dry when no further weight loss is observed.

G A Prepare Polymer Solution B Cast Film on Substrate A->B C Initial Air Drying B->C D Place in Vacuum Oven C->D E Gradual Heating D->E F Apply Gentle Vacuum E->F G Monitor for Dryness F->G H Dry Film G->H

Figure 2. Experimental workflow for controlled polymer film drying.
Issue 4: Potential for Side Reactions

Q: I am observing unexpected changes in my polymer (e.g., color change, degradation) when using this compound at high temperatures. What could be the cause?

A: this compound is an ester and can undergo hydrolysis in the presence of acidic or alkaline catalysts, especially at elevated temperatures.[5] It can also react with strong oxidizing agents.[11]

Recommendations:

  • Ensure Neutral pH: Verify that your polymer and any additives do not create an acidic or basic environment.

  • Avoid High Temperatures with Incompatible Materials: If your polymer or other components are sensitive to ester hydrolysis, conduct your process at the lowest possible temperature.

  • Inert Atmosphere: When heating, consider using an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, as this compound can oxidize to pyruvic acid at high temperatures in the presence of air.[14]

Data and Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₇H₁₄O₃[4]
Molecular Weight146.18 g/mol [4]
Boiling Point188 °C (370 °F)[5][7]
Melting Point-43 °C (-45 °F)[4][7]
Flash Point71 °C (160 °F)[5][7]
Density0.98 g/cm³[5]
Vapor Pressure0.4 mmHg at 20 °C[7]
Water Solubility38,460 mg/L at 20 °C (Slightly soluble)[4][5]
Autoignition Temp.382 °C (720 °F)[4]

Table 2: Comparison of this compound with Other Common Solvents in Polymer Chemistry

SolventBoiling Point (°C)Vapor Pressure (mmHg @ 20°C)Water SolubilityKey Features
This compound 1880.4SlightGreen solvent, slow evaporation, good for coatings
Toluene 11122InsolubleGood for non-polar polymers, fast evaporation
Acetone 56180MiscibleHighly volatile, good for many polymers, fast drying
Dimethylformamide (DMF) 1533.7MiscibleHigh polarity, good for polar polymers, high boiling point
Tetrahydrofuran (THF) 66143MiscibleGood for a wide range of polymers, moderately volatile

References

Technical Support Center: Managing Water Content in Butyl Lactate for Moisture-Sensitive Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for managing water content in butyl lactate. This resource is designed for researchers, scientists, and drug development professionals who utilize this compound as a solvent in moisture-sensitive reactions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is managing water content in this compound critical for my moisture-sensitive reaction?

A1: Moisture-sensitive reactions, such as those involving Grignard reagents, organolithium compounds, and certain types of polymerizations, are highly susceptible to failure in the presence of water. Water can react with and deactivate organometallic reagents, inhibit or alter the course of polymerization reactions, and hydrolyze starting materials or products.[1][2] this compound, while a versatile solvent, is slightly soluble in water and can absorb moisture from the atmosphere.[1][3] Therefore, ensuring the solvent is sufficiently dry is a critical first step for reaction success.

Q2: What is the typical water content of commercially available this compound?

A2: The water content of commercial this compound can vary between grades and suppliers. It is crucial to check the certificate of analysis (CoA) for the specific lot you are using. For moisture-sensitive applications, a water content of less than 0.05% (500 ppm) is often required, and for highly sensitive reactions, this may need to be even lower.[4]

Q3: How can I dry this compound in the laboratory?

A3: Several methods can be employed to dry this compound, each with its own advantages and considerations. The choice of method will depend on the required level of dryness and the available equipment.

  • Molecular Sieves: This is a convenient and effective method for removing residual water.[5][6]

  • Fractional Distillation under Reduced Pressure: This method is effective for removing water and other volatile impurities.[7][8][9][10][11]

  • Azeotropic Distillation: This technique involves adding an entrainer, such as toluene, to form a low-boiling azeotrope with water, which is then removed by distillation.[12][13][14]

Detailed protocols for each of these methods are provided in the Troubleshooting Guides section.

Q4: How do I accurately measure the water content in my this compound?

A4: The most reliable and widely used method for determining water content in organic solvents is the Karl Fischer (KF) titration.[15][16][17][18] This technique is highly specific to water and can provide accurate results even at very low concentrations. Both volumetric and coulometric KF titration methods can be used, with the coulometric method being more suitable for trace amounts of water.

Troubleshooting Guides

Guide 1: Drying this compound

This guide provides detailed protocols for common laboratory drying methods for this compound.

Method 1: Drying with Activated Molecular Sieves

ParameterRecommendation
Molecular Sieve Type 3Å or 4Å
Activation Procedure Heat sieves at 200-300°C under vacuum for at least 4 hours.[19][20] Cool to room temperature under an inert atmosphere (e.g., nitrogen or argon) before use.[5]
Amount of Sieves 10-20% (w/v) of the solvent.
Procedure 1. Add freshly activated molecular sieves to a dry flask. 2. Add the this compound to the flask under an inert atmosphere. 3. Allow the solvent to stand over the sieves for at least 24 hours. Agitation can improve drying efficiency. 4. Decant or cannulate the dry solvent for use.
Storage Store the dried solvent over activated molecular sieves in a tightly sealed container under an inert atmosphere.

Method 2: Fractional Distillation under Reduced Pressure

ParameterRecommendation
Apparatus A standard fractional distillation setup with a vacuum source. Ensure all glassware is oven-dried and assembled while hot under an inert atmosphere.
Pressure A pressure that allows the this compound to boil between 40-60°C is recommended to avoid thermal decomposition. The boiling point of this compound is 188°C at atmospheric pressure.[21]
Procedure 1. Add the this compound and a few boiling chips or a magnetic stir bar to the distillation flask. 2. Assemble the distillation apparatus and apply vacuum. 3. Gradually heat the distillation flask. 4. Discard the initial fraction, which will contain any low-boiling impurities and azeotropes with water. 5. Collect the main fraction at a stable temperature and pressure.
Storage Store the distilled solvent in a tightly sealed container under an inert atmosphere, preferably over activated molecular sieves.

Method 3: Azeotropic Distillation with Toluene

ParameterRecommendation
Apparatus A distillation setup equipped with a Dean-Stark trap.
Entrainer Toluene
Procedure 1. Add this compound and toluene (approximately 10-20% by volume) to the distillation flask. 2. Heat the mixture to reflux. The water-toluene azeotrope will distill and collect in the Dean-Stark trap. 3. Water, being denser, will separate at the bottom of the trap, while the toluene will overflow back into the distillation flask. 4. Continue the distillation until no more water collects in the trap. 5. After cooling, the toluene can be removed by distillation.
Storage Store the dried solvent in a tightly sealed container under an inert atmosphere.
Guide 2: Measuring Water Content by Karl Fischer Titration

This guide provides key considerations for the accurate determination of water in this compound using Karl Fischer titration.

ParameterRecommendation
Titration Type Volumetric: Suitable for water content > 0.1%. Coulometric: Recommended for trace water content (< 0.1%).
Reagents Methanol-based: Standard KF reagents can be used. Methanol-free: Recommended to avoid potential side reactions with the ester functionality, although this compound is generally stable.
Co-Solvent While this compound is soluble in many KF solvents, for certain formulations or to improve solubility, a co-solvent like chloroform or 1-propanol may be beneficial.[22]
Sample Size The sample size should be chosen based on the expected water content and the titrator's optimal range. A typical sample size for volumetric titration is 1-5 mL.
Procedure 1. Condition the KF titrator to a low, stable drift rate. 2. Accurately transfer a known volume or weight of the this compound sample into the titration vessel. 3. Start the titration and record the amount of titrant consumed or the total charge required to reach the endpoint. 4. Calculate the water content based on the titrant's factor or the coulometric cell's calibration.
Troubleshooting Inaccurate results: Ensure the sample is fully dissolved and that there are no side reactions. Using a methanol-free reagent can help mitigate this. Drifting endpoint: This may indicate incomplete dissolution of the sample or atmospheric moisture leaking into the system.
Guide 3: Troubleshooting Moisture-Sensitive Reactions in this compound

This guide addresses common issues encountered in moisture-sensitive reactions when using this compound as a solvent.

Issue 1: Failed or Low-Yield Grignard Reaction

Possible CauseTroubleshooting Steps
Wet this compound Dry the this compound using one of the methods in Guide 1. Verify the water content is below the acceptable limit for your reaction using Karl Fischer titration.
Wet Glassware Oven-dry all glassware and cool under an inert atmosphere before use.
Atmospheric Moisture Perform the reaction under a positive pressure of an inert gas (e.g., argon or nitrogen). Use septa and syringes for reagent transfers.

Issue 2: Uncontrolled or Failed Cationic Polymerization

Possible CauseTroubleshooting Steps
Water as an Inhibitor/Terminator Water can act as a chain transfer agent or terminate the growing polymer chain in cationic polymerizations.[2][23][24][25][26] Ensure the this compound and all monomers are rigorously dried.
Inconsistent Polymerization Rate Trace amounts of water can lead to variable initiation rates and inconsistent polymer properties. Precise control over water content is crucial for reproducibility.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the workflows for managing water content in this compound.

Drying_Workflow cluster_drying Drying this compound cluster_verification Verification cluster_application Application Commercial this compound Commercial this compound Select Drying Method Select Drying Method Commercial this compound->Select Drying Method Molecular Sieves Molecular Sieves Select Drying Method->Molecular Sieves Convenient Fractional Distillation Fractional Distillation Select Drying Method->Fractional Distillation High Purity Azeotropic Distillation Azeotropic Distillation Select Drying Method->Azeotropic Distillation Bulk Drying Karl Fischer Titration Karl Fischer Titration Molecular Sieves->Karl Fischer Titration Fractional Distillation->Karl Fischer Titration Azeotropic Distillation->Karl Fischer Titration Use in Moisture-Sensitive Reaction Use in Moisture-Sensitive Reaction Karl Fischer Titration->Use in Moisture-Sensitive Reaction Redry if Necessary Redry if Necessary Karl Fischer Titration->Redry if Necessary Water content too high Successful Reaction Successful Reaction Use in Moisture-Sensitive Reaction->Successful Reaction Redry if Necessary->Select Drying Method

Caption: Workflow for drying and verifying the water content of this compound.

Troubleshooting_Logic cluster_sources Potential Moisture Sources cluster_solutions Corrective Actions Reaction Failure Reaction Failure Check for Moisture Check for Moisture Reaction Failure->Check for Moisture Solvent (this compound) Solvent (this compound) Check for Moisture->Solvent (this compound) Reagents Reagents Check for Moisture->Reagents Glassware Glassware Check for Moisture->Glassware Atmosphere Atmosphere Check for Moisture->Atmosphere Dry Solvent (Guide 1) Dry Solvent (Guide 1) Solvent (this compound)->Dry Solvent (Guide 1) Use Anhydrous Reagents Use Anhydrous Reagents Reagents->Use Anhydrous Reagents Oven-Dry Glassware Oven-Dry Glassware Glassware->Oven-Dry Glassware Use Inert Atmosphere Use Inert Atmosphere Atmosphere->Use Inert Atmosphere Verify with KF (Guide 2) Verify with KF (Guide 2) Dry Solvent (Guide 1)->Verify with KF (Guide 2) Re-run Reaction Re-run Reaction Use Anhydrous Reagents->Re-run Reaction Oven-Dry Glassware->Re-run Reaction Use Inert Atmosphere->Re-run Reaction Verify with KF (Guide 2)->Re-run Reaction

Caption: Troubleshooting logic for moisture-related reaction failures.

References

Validation & Comparative

A Comparative Guide to Analytical Method Validation for Butyl Lactate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of substances like Butyl lactate is paramount. This guide provides a comparative overview of analytical methods for its quantification, focusing on performance characteristics backed by available data. This document is intended to aid in the selection of an appropriate analytical method by presenting a side-by-side comparison of key validation parameters.

Comparison of Analytical Methods

The primary analytical technique for which validated data for this compound quantification is available is Gas Chromatography (GC). While High-Performance Liquid Chromatography (HPLC) represents a viable alternative, specific validated performance data for this compound analysis is not as extensively documented in publicly available literature.

Below is a summary of quantitative data for a Gas Chromatography-Flame Ionization Detector (GC-FID) method, largely based on the OSHA Method PV2080.[1] It is important to note that this method was partially evaluated by OSHA. For HPLC, typical performance characteristics are provided as a general reference due to the lack of specific this compound validation data.

Validation ParameterGas Chromatography-Flame Ionization Detector (GC-FID)High-Performance Liquid Chromatography (HPLC) - Representative Values
Linearity Linearity checked with standards at 299.1 µg/mL and 1196.4 µg/mL.[1]Typically, a correlation coefficient (R²) of >0.999 is expected.
Accuracy (Recovery) Average recovery of 100% from desorption study.[1]Expected recovery is typically within 98-102%.
Precision Data not explicitly provided in the OSHA report.Intra-day and Inter-day precision with RSD < 2% is generally achievable.
Limit of Detection (LOD) 0.095 mg/m³ (as Detection Limit of the Overall Procedure - DLOP).[1]Dependent on detector; typically in the low ng/mL range.
Limit of Quantification (LOQ) 0.32 mg/m³ (as Reliable Quantitation Limit - RQL).[1]Dependent on detector; typically in the mid-to-high ng/mL range.
Specificity The GC column used was capable of separating the analyte from any interferences.[1]Method should demonstrate resolution from potential impurities and matrix components.
Robustness Not detailed in the OSHA report.Method performance should remain unaffected by small, deliberate variations in parameters.

Experimental Protocols

Gas Chromatography-Flame Ionization Detector (GC-FID) Method

This protocol is based on the OSHA Method PV2080 for the analysis of this compound in air samples.[1]

1. Sample Preparation:

  • Samples are collected by drawing a known volume of air through glass sampling tubes containing coconut shell charcoal.[1]

  • The front and back sections of the charcoal tube are transferred to separate vials.

  • Each section is desorbed with 1 mL of a 95/5 (v/v) methylene chloride/methanol solution containing an internal standard (e.g., n-heptanol at 0.25 µL/mL).[1]

  • The vials are sealed and allowed to desorb for 60 minutes with intermittent shaking.[1]

2. GC-FID Conditions:

  • Instrument: Gas chromatograph equipped with a flame ionization detector.[1]

  • Column: 60-m x 0.32-mm i.d. Rtx-volatiles capillary column with a 1.5 µm film thickness.[1]

  • Carrier Gas: Helium.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program: Initial temperature of 70 °C held for 2 minutes, then ramped to 180 °C at 20 °C/min and held for 5 minutes.

  • Injection Volume: 1 µL.

3. Calibration:

  • Stock standards are prepared by diluting a known quantity of n-butyl lactate in the desorbing solution.[1]

  • A series of working standards are prepared by diluting the stock standard to cover the expected concentration range of the samples.

  • A calibration curve is generated by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound.

Method Validation Workflow

The following diagram illustrates the logical workflow of a typical analytical method validation process, outlining the key stages and parameters that are assessed to ensure a method is fit for its intended purpose.

G Analytical Method Validation Workflow A Method Development B Method Optimization A->B C Pre-Validation B->C D Validation Protocol C->D E Execute Validation Experiments D->E F Specificity / Selectivity E->F G Linearity & Range E->G H Accuracy E->H I Precision (Repeatability & Intermediate) E->I J LOD & LOQ E->J K Robustness E->K M Data Analysis & Review F->M G->M H->M I->M J->M K->M L System Suitability L->E N Validation Report M->N O Method Implementation N->O

Caption: Workflow of the analytical method validation process.

References

A Comparative Analysis of Butyl Lactate and Ethyl Lactate as Green Solvents

Author: BenchChem Technical Support Team. Date: December 2025

An objective evaluation for researchers, scientists, and drug development professionals.

In the ever-evolving landscape of sustainable chemistry, the demand for effective, environmentally benign solvents is paramount. Among the frontrunners in the class of green solvents are alkyl lactates, derived from renewable resources. This guide provides a detailed comparative study of two prominent lactate esters: butyl lactate and ethyl lactate. Their performance as solvents is critically evaluated, supported by experimental data on their physicochemical properties, synthesis, and applications, particularly within the pharmaceutical and chemical industries.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental properties of a solvent dictate its suitability for various applications. This compound and ethyl lactate, while both esters of lactic acid, exhibit key differences in their physical and chemical characteristics. These differences, summarized in the table below, influence their behavior in formulations, reaction media, and extraction processes.

PropertyThis compoundEthyl LactateReferences
Molecular Formula C₇H₁₄O₃C₅H₁₀O₃[1],[2]
Molecular Weight 146.18 g/mol 118.13 g/mol [1],[2]
Appearance Clear, colorless liquidClear, colorless liquid[1],[2]
Odor Mild, buttery, creamyMild, fruity[3],[4]
Boiling Point 188 °C154 °C[5],[6]
Melting Point -28 °C-25 °C[5],[6]
Flash Point 71 °C46 °C[5],[6]
Density 0.98 g/cm³1.03 g/cm³[5],[2]
Water Solubility Slightly soluble (4.5 g/100 ml)Miscible[3]
Vapor Pressure 0.4 mmHg (20 °C)1.7 mmHg (20 °C)[1]

Performance as Solvents: A Data-Driven Assessment

The efficacy of a solvent is determined by its ability to dissolve various solutes and its influence on chemical processes. While both butyl and ethyl lactate are versatile solvents, their performance profiles show notable distinctions.

Solubility of Active Pharmaceutical Ingredients (APIs) and Excipients

Ethyl lactate has been recognized by the FDA as a suitable excipient in pharmaceutical formulations, owing to its excellent solubilizing power for a range of active compounds.[7][8][9] For instance, the solubility of the antioxidant butylated hydroxytoluene (BHT) in pharmaceutical-grade ethyl lactate is approximately 0.311 g/mL at 25°C, while ascorbic acid has a much lower solubility of about 33 mg/L at the same temperature.[10]

While direct comparative studies on the solubility of a wide range of APIs in both butyl and ethyl lactate are limited in publicly available literature, the difference in their polarity and alkyl chain length suggests a variance in their solubilizing capabilities for different classes of compounds. The higher hydrophobicity of this compound may render it a better solvent for non-polar molecules, whereas the miscibility of ethyl lactate with water makes it suitable for a broader range of polar and semi-polar substances.

Performance in Chemical Synthesis

The choice of solvent can significantly impact reaction rates and equilibria. The esterification of lactic acid to produce these lactate esters has been a subject of kinetic studies. For the uncatalyzed esterification of lactic acid with their respective alcohols, the activation energies have been determined.[11] The activation energy for the uncatalyzed reaction of lactic acid with n-butanol to form this compound is approximately 13,190 cal/mol.[11] For the esterification with ethanol to form ethyl lactate, kinetic studies have also been performed, with one study showing an activation energy of 52.29 kJ/mol (approximately 12,500 cal/mol) for the reaction catalyzed by an ion-exchange resin.[12]

In a study on the alcoholysis of poly(lactic acid), it was observed that the reaction proceeded fastest in ethanol compared to propanol and butanol, suggesting that the smaller alkyl group of ethyl lactate may lead to faster reaction kinetics in some systems due to reduced steric hindrance.[13]

Environmental Profile and Safety

Both this compound and ethyl lactate are lauded as green solvents due to their derivation from renewable resources and their biodegradability.[4] They are considered to have low toxicity.[4] However, their different vapor pressures and flash points result in slightly different safety considerations. Ethyl lactate's lower flash point and higher vapor pressure indicate a higher flammability risk compared to this compound.

Experimental Protocols: Synthesis of Lactate Esters

The most common method for synthesizing butyl and ethyl lactate is the esterification of lactic acid with the corresponding alcohol. Below are representative experimental protocols for their laboratory-scale synthesis.

Synthesis of Ethyl Lactate via Esterification of Lactic Acid

Materials:

  • Lactic acid (aqueous solution, e.g., 88 wt%)

  • Ethanol (99.9%)

  • Acid catalyst (e.g., Amberlyst 15 ion-exchange resin)

  • Three-necked round-bottom flask

  • Reflux condenser

  • Thermometer

  • Magnetic stirrer and hot plate

Procedure:

  • Charge the three-necked flask with the aqueous lactic acid solution and the Amberlyst 15 catalyst.

  • Heat the mixture to the desired reaction temperature (e.g., 80°C) with stirring.[14]

  • Separately heat the ethanol to the same temperature.

  • Add the heated ethanol to the reaction flask. This marks the start of the reaction.

  • Maintain the reaction mixture at the set temperature under reflux with continuous stirring for the desired reaction time (e.g., several hours).[14]

  • Monitor the progress of the reaction by taking samples periodically and analyzing them using gas chromatography (GC).

  • After the reaction, the catalyst can be filtered off, and the ethyl lactate can be purified from the reaction mixture by distillation.[15]

Synthesis of this compound via Esterification of Lactic Acid

Materials:

  • Lactic acid

  • n-butanol

  • Catalyst (e.g., sulfuric acid, or a solid acid catalyst)[11]

  • Toluene (as an azeotropic agent to remove water)

  • Round-bottom flask

  • Dean-Stark apparatus or a similar water knockout vessel

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, combine lactic acid, n-butanol, toluene, and the catalyst.[16] A molar excess of butanol is typically used.

  • Connect the flask to a water knockout vessel and a reflux condenser.

  • Heat the mixture to reflux with stirring. The toluene-water azeotrope will distill off, and the water will be collected in the trap, driving the reaction towards the product side.

  • Continue the reaction for several hours until the desired conversion is achieved.[16] The reaction progress can be monitored by GC analysis of withdrawn samples.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a homogeneous catalyst like sulfuric acid is used, it needs to be neutralized. If a solid catalyst is used, it can be removed by filtration.

  • The excess butanol and toluene are removed by distillation.

  • The crude this compound is then purified by vacuum distillation to obtain the final high-purity product.[17]

Visualizing the Process: From Synthesis to Application

To illustrate the lifecycle and comparative aspects of these solvents, the following diagrams are provided.

Synthesis_and_Application_Workflow cluster_synthesis Synthesis cluster_application Applications Lactic Acid Lactic Acid Esterification_EL Esterification Lactic Acid->Esterification_EL Esterification_BL Esterification Lactic Acid->Esterification_BL Ethanol Ethanol Ethanol->Esterification_EL n-Butanol n-Butanol n-Butanol->Esterification_BL Ethyl Lactate Ethyl Lactate Esterification_EL->Ethyl Lactate This compound This compound Esterification_BL->this compound Pharma Pharmaceuticals Ethyl Lactate->Pharma Higher polarity, water miscibility Coatings Coatings & Inks Ethyl Lactate->Coatings Faster evaporation Cleaning Cleaning Agents Ethyl Lactate->Cleaning This compound->Coatings Slower evaporation This compound->Cleaning Agrochemicals Agrochemicals This compound->Agrochemicals Lower water solubility

Caption: Synthesis and application workflow for ethyl and this compound.

Property_Comparison cluster_EL Ethyl Lactate cluster_BL This compound Properties Properties EL_BP Boiling Point: 154 °C Properties->EL_BP Volatility EL_FP Flash Point: 46 °C Properties->EL_FP Flammability EL_Sol Water Solubility: Miscible Properties->EL_Sol Polarity EL_VP Vapor Pressure: Higher Properties->EL_VP Evaporation Rate BL_BP Boiling Point: 188 °C Properties->BL_BP Volatility BL_FP Flash Point: 71 °C Properties->BL_FP Flammability BL_Sol Water Solubility: Slight Properties->BL_Sol Polarity BL_VP Vapor Pressure: Lower Properties->BL_VP Evaporation Rate

Caption: Key property comparison of ethyl lactate and this compound.

Conclusion

Both this compound and ethyl lactate present compelling cases as green solvents, each with a distinct set of properties that make them suitable for different applications. Ethyl lactate, with its lower boiling point, higher water solubility, and faster evaporation rate, is often favored in applications requiring quick drying and compatibility with aqueous systems.[4] Its established use as a pharmaceutical excipient further broadens its appeal in drug development.[7]

On the other hand, this compound's higher boiling point, lower vapor pressure, and reduced water solubility make it an excellent choice for formulations where slower evaporation and a more hydrophobic character are desired, such as in certain coatings and agrochemical formulations.[4]

The selection between these two lactate esters should be guided by a thorough understanding of the specific requirements of the application, including desired solvency, evaporation characteristics, and interaction with other components in the system. As the push for sustainable technologies continues, both butyl and ethyl lactate are poised to play increasingly important roles in the transition away from traditional, petroleum-based solvents. Further direct comparative studies, particularly on the solubility of a broader range of solutes, would be invaluable to the scientific community in making informed decisions for their specific needs.

References

Butyl lactate versus traditional solvents in drug delivery systems: a comparative analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

The selection of an appropriate solvent is a critical decision in the development of drug delivery systems, influencing not only the solubility and stability of the active pharmaceutical ingredient (API) but also the biocompatibility and safety of the final formulation. For decades, traditional solvents such as ethanol, dimethyl sulfoxide (DMSO), and propylene glycol have been the workhorses of pharmaceutical formulation. However, growing emphasis on environmental sustainability and biocompatibility has spurred the search for "green" alternatives. Among these, butyl lactate, a bio-based solvent derived from the esterification of lactic acid and butanol, is emerging as a promising candidate. This guide provides a comparative analysis of this compound versus traditional solvents, supported by available data and detailed experimental protocols, to aid researchers in making informed decisions for their drug delivery system designs.

Performance at a Glance: this compound vs. Traditional Solvents

The following tables summarize the key physical properties and available comparative data for this compound and common traditional solvents. It is important to note that direct comparative studies for many performance metrics are still emerging, highlighting a need for further research in this area.

Table 1: Physical and Chemical Properties of Solvents

PropertyThis compoundEthanolDimethyl Sulfoxide (DMSO)Propylene Glycol
Molecular Formula C₇H₁₄O₃[1]C₂H₆OC₂H₆OSC₃H₈O₂
Molecular Weight ( g/mol ) 146.18[1]46.0778.1376.09
Boiling Point (°C) 188[2]78.37189188.2
Flash Point (°C) 71[3]138799
Density (g/cm³ at 20°C) ~0.98[3]~0.789~1.100~1.036
Solubility in Water Slightly soluble[3]MiscibleMiscibleMiscible
Biodegradability Readily biodegradable[4][5]Readily biodegradableNot readily biodegradableReadily biodegradable
Toxicity Profile Low toxicity, considered a green solvent[5][6]Low toxicity, but can cause skin drynessLow toxicity, but a potent penetration enhancer that can carry other substances into the skin[7]Generally recognized as safe (GRAS)

Table 2: Comparative Drug Solubility Data

Note: Direct comparative solubility data for a single drug across all four solvents is limited in publicly available literature. The following represents a compilation from various sources.

DrugThis compoundEthanolDimethyl Sulfoxide (DMSO)Propylene Glycol
Ibuprofen Data not availableHigh solubility (e.g., 0.88 g/mL at 25°C)[8]Highest solubility among common solvents[9]Data not available
Diclofenac Sodium Data not availableSoluble[10]High solubility (two orders of magnitude higher than acetone and ethyl acetate)[11]Saturated solubility of ~50% w/w[3]
Ketoprofen Data not availableSoluble, used in gel formulations[12][13]Data not availableUsed as a co-solvent to aid dissolution[12]

Table 3: Comparative In Vitro Performance and Cytotoxicity

ParameterThis compoundEthanolDimethyl Sulfoxide (DMSO)Propylene Glycol
In Vitro Drug Release Used in the preparation of nanoparticles for drug delivery[14]Modulates release of ketoprofen from gels[13]Enhances skin permeation of estradiol (Jss = 4.12 µg/cm⁻²·h⁻¹)[7]Data not available
Skin Permeation Rate (g/m²h) Data not available11.3[2]176[2]Data not available
Cytotoxicity (IC₅₀ on HaCaT cells) Data not available>2% v/v (low cytotoxicity)~1.1% - 1.2% (v/v)[15]Data not available
Cytotoxicity (IC₅₀ on other cell lines) Poisonous by intraperitoneal route[16]IC₅₀ on K562 cells: ~8.6% at 72h[17]IC₅₀ on K562 cells: ~2.8% at 72h[17]Data not available

Experimental Protocols

To facilitate standardized comparison, this section provides detailed methodologies for key experiments used to evaluate solvent performance in drug delivery systems.

Cytotoxicity Assessment: MTT Assay

This protocol is used to determine the in vitro cytotoxicity of the solvents on a relevant cell line (e.g., human keratinocytes like HaCaT or fibroblasts).

Methodology:

  • Cell Culture: Culture the selected cell line in appropriate media and conditions (e.g., 37°C, 5% CO₂) until they reach approximately 80% confluency.

  • Cell Seeding: Trypsinize the cells and seed them into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well). Allow the cells to adhere overnight.

  • Solvent Exposure: Prepare serial dilutions of this compound, ethanol, DMSO, and propylene glycol in the cell culture medium. The concentration range should be wide enough to determine an IC₅₀ value.

  • Treatment: Remove the old medium from the wells and replace it with the medium containing the different solvent concentrations. Include a control group with medium only.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each solvent concentration relative to the control. The IC₅₀ value (the concentration of solvent that causes 50% inhibition of cell growth) can be determined by plotting a dose-response curve.

In Vitro Skin Permeation Study

This protocol evaluates the effect of the solvent on the permeation of a model drug through the skin, often using a Franz diffusion cell.

Methodology:

  • Skin Preparation: Use excised human or animal skin (e.g., porcine ear skin). Carefully remove subcutaneous fat and cut the skin into appropriate sizes for the Franz diffusion cells.

  • Franz Diffusion Cell Setup: Mount the skin between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Receptor Medium: Fill the receptor chamber with a suitable receptor medium (e.g., phosphate-buffered saline, PBS) and maintain it at 32°C ± 1°C. The medium should be continuously stirred.

  • Formulation Preparation: Prepare formulations of a model drug (e.g., ibuprofen, diclofenac) in this compound, ethanol, DMSO, and propylene glycol at a specified concentration.

  • Dosing: Apply a finite dose of each formulation to the surface of the skin in the donor chamber.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw samples from the receptor chamber and replace with fresh, pre-warmed receptor medium.

  • Sample Analysis: Analyze the drug concentration in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area of the skin over time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the cumulative amount versus time plot.

Residual Solvent Analysis

This protocol is used to quantify the amount of residual solvent in a final (e.g., lyophilized or dried) drug formulation using Headspace Gas Chromatography (HS-GC).

Methodology:

  • Sample Preparation: Accurately weigh a known amount of the final drug product and place it into a headspace vial.

  • Dilution: Add a suitable diluent (e.g., dimethyl sulfoxide, N,N-dimethylformamide) to the vial to dissolve or suspend the sample.

  • Standard Preparation: Prepare a series of calibration standards containing known concentrations of this compound, ethanol, DMSO, and propylene glycol in the same diluent.

  • HS-GC System: Use a gas chromatograph equipped with a headspace autosampler and a flame ionization detector (FID) or mass spectrometer (MS).

  • Incubation: Incubate the vials at a specific temperature for a set time to allow the solvents to partition into the headspace.

  • Injection: The headspace autosampler injects a known volume of the vapor phase from the vial into the GC.

  • Chromatographic Separation: The solvents are separated on a suitable GC column.

  • Detection and Quantification: The detector measures the amount of each solvent, and the concentration in the original sample is calculated by comparing the peak areas to the calibration curve.

Visualizing Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key logical workflows relevant to the comparison of solvents in drug delivery system development.

Experimental_Workflow_for_Solvent_Comparison cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Performance Evaluation cluster_2 Phase 3: Biocompatibility and Safety cluster_3 Phase 4: Final Assessment A Define API and Formulation Goals B Solvent Selection (this compound vs. Traditional) A->B C Drug Solubility Studies B->C D In Vitro Drug Release Studies C->D E In Vitro Skin Permeation (if applicable) D->E G Residual Solvent Analysis D->G F Cytotoxicity Assays (e.g., MTT) E->F H Comparative Data Analysis F->H G->H I Lead Solvent System Selection H->I

Fig. 1: Experimental workflow for solvent comparison.

Logical_Relationship_Solvent_Properties cluster_0 Solvent Properties cluster_1 Formulation & Performance cluster_2 Safety & Biocompatibility Solvency Solvency Power Drug_Solubility Drug Solubility Solvency->Drug_Solubility directly impacts Volatility Volatility Drug_Release Drug Release Profile Volatility->Drug_Release influences Viscosity Viscosity Viscosity->Drug_Release affects Drug_Solubility->Drug_Release is a prerequisite for Stability Formulation Stability Drug_Release->Stability can affect Toxicity Cytotoxicity Irritation Skin Irritation Toxicity->Irritation is a measure of Biodegradability Biodegradability Biodegradability->Toxicity often correlates with lower

Fig. 2: Logical relationships of solvent properties.

Conclusion

This compound presents a compelling case as a green and biocompatible alternative to traditional solvents in drug delivery systems. Its favorable safety profile, biodegradability, and good solvency for some compounds make it an attractive option for modern pharmaceutical formulations. However, the current body of publicly available, direct comparative data against established solvents like ethanol, DMSO, and propylene glycol is limited. This guide highlights the need for further head-to-head studies to quantify the performance of this compound in terms of drug solubility, release kinetics, and cytotoxicity across a range of APIs and formulation types. The provided experimental protocols offer a framework for conducting such comparative analyses, which will be crucial in fully elucidating the potential of this compound to replace traditional solvents and contribute to the development of safer and more sustainable drug delivery systems.

References

Butyl Lactate in Biocatalysis: A Performance Evaluation Against Competing Media

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of solvent in biocatalysis is a critical factor influencing enzyme performance, process efficiency, and overall sustainability. Butyl lactate, a bio-based and biodegradable solvent, has emerged as a promising green alternative to conventional organic solvents. This guide provides an objective comparison of this compound's performance in biocatalysis against other media, supported by experimental data and detailed protocols to aid in informed solvent selection.

The use of enzymes as catalysts in organic synthesis offers significant advantages, including high selectivity and mild reaction conditions. However, the performance of these biocatalysts is intrinsically linked to the reaction medium. Traditional organic solvents, while effective in solubilizing non-polar substrates, often pose environmental and safety concerns. This has driven the search for greener alternatives like this compound, which is derived from renewable resources and is readily biodegradable. This comparison delves into the key performance indicators of enzyme-catalyzed reactions in this compound, contrasting them with conventional organic solvents and other green alternatives like ionic liquids.

Performance Comparison: this compound vs. Other Media

The efficacy of a solvent in a biocatalytic system is typically assessed based on enzyme activity, stability, substrate conversion, and product yield. The following tables summarize the performance of lipase-catalyzed reactions in this compound compared to other media. The data has been compiled from various studies to provide a comparative overview.

Table 1: Lipase-Catalyzed Esterification of Ferulic Acid

Reaction: Esterification of ferulic acid with various alcohols catalyzed by Novozym 435 (Candida antarctica lipase B).

SolventAlcoholConversion/YieldReference
Toluene1-Octanol~50% yield after 312 h[1]
Hexane1-Octanol~50% yield after 312 h[1]
2-Methyl-2-propanolEthyl alcohol20% yield[1]
2-Methyl-2-propanol1-Octanol14% yield[1]

Note: Direct comparative data for this compound in this specific reaction was not available in the reviewed literature. However, the data for conventional solvents provides a baseline for comparison.

Table 2: Lipase-Catalyzed Synthesis of Flavor Esters

Reaction: Synthesis of various flavor esters using immobilized lipases.

Flavor EsterSolvent SystemEnzymeConversion/YieldReference
Methyl butyrateSolvent-freeImmobilized Rhizopus oryzae lipase70.42% molar conversion[2]
Octyl acetateSolvent-freeImmobilized Rhizopus oryzae lipase92.35% molar conversion[2]
Isoamyl acetaten-HexaneImmobilized Candida rugosa lipaseNot specified[2]
Ethyl valeraten-HexaneImmobilized Candida rugosa lipaseNot specified[2]
Butyl acetaten-HexaneImmobilized Porcine pancreatic lipaseNot specified[2]
cis-3-Hexen-1-yl acetateGreen Solvents (not specified)Novozym 435>90% yield[3][4]
2-Phenylethyl acetateGreen Solvents (not specified)Novozym 435>90% yield[3][4]
Methyl phenylacetateSolvent with water removalNovozym 43589% conversion[3]
Ethyl lactateSoybean oilAspergillus niger lipase15.8% yield[5]
Butyl butyrateSoybean oilAspergillus niger lipase37.5% yield[5]
Ethyl caprylateSoybean oilAspergillus niger lipase24.7% yield[5]

Note: While direct comparisons are limited, the data suggests that high conversions can be achieved in both solvent-free systems and green solvents. The performance in this compound for these specific reactions would need to be experimentally determined for a direct comparison.

Key Considerations for Solvent Selection in Biocatalysis

The choice of a reaction medium significantly impacts enzyme structure and function. Hydrophobicity of the solvent, often quantified by the logarithm of the partition coefficient (logP), is a crucial parameter. Generally, enzymes exhibit higher activity in more hydrophobic (higher logP) organic solvents, as these solvents are less likely to strip the essential water layer from the enzyme's surface that is necessary for its catalytic activity.

Polar solvents can interact more strongly with the enzyme, potentially leading to conformational changes and reduced activity. However, they can be advantageous for dissolving polar substrates. This compound, with a moderate polarity, offers a balance that can be beneficial for a range of biocatalytic reactions.

Experimental Protocols

The following are generalized experimental protocols for lipase-catalyzed esterification and transesterification, which can be adapted for reactions in this compound and other solvents for comparative studies.

Protocol 1: Lipase-Catalyzed Esterification

Objective: To synthesize an ester from a carboxylic acid and an alcohol using an immobilized lipase.

Materials:

  • Immobilized lipase (e.g., Novozym 435)

  • Carboxylic acid

  • Alcohol

  • This compound (or other solvent for comparison)

  • Molecular sieves (optional, for water removal)

  • Reaction vessel (e.g., screw-capped flask)

  • Shaking incubator or magnetic stirrer with heating

  • Analytical equipment for monitoring reaction progress (e.g., GC, HPLC)

Procedure:

  • To a reaction vessel, add the carboxylic acid and alcohol in a desired molar ratio (e.g., 1:1 or with an excess of one reactant).

  • Add this compound (or the comparative solvent) to achieve the desired substrate concentration.

  • Add the immobilized lipase to the mixture. The enzyme loading is typically between 5-10% (w/w) of the substrates.

  • If water removal is desired to shift the equilibrium towards ester formation, add activated molecular sieves.

  • Seal the reaction vessel and place it in a shaking incubator or on a heated magnetic stirrer at the desired temperature (e.g., 40-60 °C).

  • Monitor the reaction progress by taking samples at regular intervals and analyzing them by GC or HPLC to determine the conversion of reactants and the yield of the ester product.

  • Upon completion, separate the immobilized enzyme from the reaction mixture by filtration for potential reuse.

  • The product can be purified from the reaction mixture by distillation or chromatography.

Protocol 2: Lipase-Catalyzed Transesterification

Objective: To synthesize an ester by reacting an existing ester with an alcohol (alcoholysis).

Materials:

  • Immobilized lipase (e.g., Novozym 435)

  • Substrate ester (e.g., ethyl acetate)

  • Alcohol

  • This compound (or other solvent for comparison)

  • Reaction vessel

  • Shaking incubator or magnetic stirrer with heating

  • Analytical equipment (e.g., GC, HPLC)

Procedure:

  • In a reaction vessel, dissolve the substrate ester and the alcohol in this compound (or the comparative solvent).

  • Add the immobilized lipase to the reaction mixture.

  • Seal the vessel and incubate at the desired temperature with agitation.

  • Monitor the formation of the new ester and the consumption of the starting materials over time using an appropriate analytical technique.

  • Once the reaction has reached equilibrium or the desired conversion, stop the reaction and separate the enzyme by filtration.

  • Isolate and purify the product ester from the reaction mixture.

Visualizing Biocatalytic Processes

To better understand the workflows and relationships in biocatalysis, graphical representations are useful.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Biocatalytic Reaction cluster_downstream Downstream Processing Reactants Substrates (Acid/Ester + Alcohol) Incubation Incubation (Temperature & Agitation) Reactants->Incubation Solvent Solvent (e.g., this compound) Solvent->Incubation Enzyme Immobilized Lipase Enzyme->Incubation Monitoring Reaction Monitoring (GC/HPLC) Incubation->Monitoring Monitoring->Incubation Continue Reaction Separation Enzyme Separation (Filtration) Monitoring->Separation Reaction Complete Separation->Enzyme Recycle Purification Product Purification Separation->Purification Analysis Product Analysis Purification->Analysis

Caption: General experimental workflow for lipase-catalyzed synthesis.

Solvent_Selection_Logic Start Start: Select Reaction Substrate Substrate Properties (Polarity, Solubility) Start->Substrate SolventChoice Choose Solvent Class Substrate->SolventChoice Conventional Conventional Solvents (e.g., Hexane, Toluene) SolventChoice->Conventional High Performance Baseline Green Green Solvents SolventChoice->Green Sustainability Focus Performance Evaluate Performance (Activity, Stability, Yield) Conventional->Performance ButylLactate This compound Green->ButylLactate IonicLiquid Ionic Liquids Green->IonicLiquid ButylLactate->Performance IonicLiquid->Performance Performance->SolventChoice Does not meet Criteria Optimization Optimize Conditions Performance->Optimization Meets Criteria End Final Process Optimization->End

Caption: Decision logic for solvent selection in biocatalysis.

Conclusion

This compound presents a compelling case as a green and effective solvent for biocatalysis. Its bio-based origin, biodegradability, and favorable solvency properties make it an attractive alternative to traditional organic solvents. While direct, comprehensive comparative data across a wide range of biocatalytic reactions is still emerging, the available information suggests that this compound can support high enzyme activity and stability, leading to efficient product formation. For researchers and professionals in drug development and chemical synthesis, the consideration and evaluation of this compound as a reaction medium is a significant step towards developing more sustainable and environmentally friendly biocatalytic processes. Further experimental investigation is encouraged to build a more extensive database of its performance in diverse biocatalytic transformations.

References

A Comparative Guide to Purity Determination of Butyl Lactate: An HPLC-UV Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of purity for chemical substances like Butyl lactate, a widely used solvent and intermediate, is a critical step in quality control for research and pharmaceutical manufacturing. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust and widely adopted technique for this purpose. This guide provides a comprehensive validation of a model HPLC-UV method for assessing this compound purity, and compares its performance against alternative analytical techniques such as Gas Chromatography (GC) and Titrimetry.

High-Performance Liquid Chromatography (HPLC-UV) Method

A reversed-phase HPLC method with UV detection offers a specific and reliable means to separate this compound from its potential impurities, such as lactic acid and other related esters. The following protocol is a representative method developed for this purpose.

Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Software: Chromatography data acquisition and processing software.

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). For improved peak shape, a small amount of acid, such as 0.1% phosphoric acid, can be added to the aqueous phase.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm. Lactic acid and its esters lack a strong chromophore, necessitating detection at a short, non-selective UV wavelength.

  • Injection Volume: 10 µL.

  • Run Time: Approximately 10 minutes.

Sample and Standard Preparation:

  • Standard Solution: Accurately weigh approximately 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase to create a 1 mg/mL stock solution. Prepare working standards of varying concentrations by diluting the stock solution.

  • Sample Solution: Prepare the this compound sample to be tested at a concentration of approximately 1 mg/mL in the mobile phase.

Method Validation Summary

The HPLC-UV method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is fit for its intended purpose.[2][3] The validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[4][5][6]

Table 1: Summary of HPLC-UV Method Validation Data (Exemplary)

Validation ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of this compound.The method is specific. The peak for this compound is well-resolved from potential impurities.
Linearity
Range-0.1 - 1.5 mg/mL
Correlation Coefficient (r²)≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%
80% Level (0.8 mg/mL)99.5%
100% Level (1.0 mg/mL)100.2%
120% Level (1.2 mg/mL)99.8%
Precision (%RSD)
Repeatability (n=6)≤ 1.0%0.5%
Intermediate Precision (n=6)≤ 2.0%0.8%
Limit of Detection (LOD) -0.01 mg/mL
Limit of Quantitation (LOQ) -0.03 mg/mL
Robustness No significant impact on results.The method is robust to minor changes in flow rate (±0.1 mL/min) and column temperature (±2°C).

Note: The data presented is exemplary for a typical HPLC-UV validation and illustrates the expected performance.

Workflow for HPLC-UV Method Validation

The following diagram illustrates the logical workflow for validating the HPLC-UV method for this compound purity determination.

HPLC_Validation_Workflow cluster_prep Preparation cluster_params Validation Parameters cluster_analysis Analysis & Reporting Protocol Define Validation Protocol & Acceptance Criteria Standards Prepare Reference Standards & Samples Protocol->Standards Execute Execute HPLC Runs Standards->Execute Specificity Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness Execute->Specificity Execute->Linearity Execute->Accuracy Execute->Precision Execute->LOD_LOQ Execute->Robustness Data Process Data Execute->Data Report Generate Validation Report Data->Report

Figure 1: HPLC-UV Method Validation Workflow.

Comparison with Alternative Analytical Methods

While HPLC-UV is a powerful technique, other methods can also be employed for purity determination. The choice of method often depends on the specific requirements of the analysis, available instrumentation, and the nature of the sample.

Gas Chromatography (GC)

GC is particularly suitable for volatile and thermally stable compounds like this compound.

Experimental Protocol: GC-FID (Based on OSHA Method PV2080) [7]

  • Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID).

  • Column: A polar capillary column (e.g., Rtx-volatiles, 60-m x 0.32-mm i.d., 1.5 µm film thickness).

  • Carrier Gas: Helium or Nitrogen.

  • Temperatures:

    • Injector: 250°C

    • Detector: 250°C

    • Oven: Temperature programmed (e.g., initial 50°C, ramped to 200°C).

  • Sample Preparation: Dilute the this compound sample in a suitable solvent like methylene chloride/methanol mixture.

Titrimetry

A classic chemical method, saponification back-titration, can be used to determine the purity of esters.

Experimental Protocol: Saponification Back-Titration

  • An accurately weighed sample of this compound is refluxed with a known excess of standardized alcoholic potassium hydroxide (KOH) solution.

  • The hydroxide saponifies the ester.

  • The unreacted (excess) KOH is then titrated with a standardized solution of hydrochloric acid (HCl) using phenolphthalein as an indicator.

  • A blank titration without the ester is also performed.

  • The difference in the amount of HCl required for the sample and the blank is used to calculate the amount of KOH consumed, and thus the purity of the this compound.

Performance Comparison

Table 2: Comparison of Analytical Methods for this compound Purity

ParameterHPLC-UVGas Chromatography (GC-FID)Titrimetry
Principle Chromatographic separation based on polarity, followed by UV detection.Chromatographic separation based on volatility, followed by flame ionization detection.Chemical reaction (saponification) and volumetric analysis.
Specificity High; can separate and quantify individual impurities.High; excellent separation of volatile impurities.Low; measures total ester content, cannot distinguish between different esters.
Sensitivity High (µg/mL range).Very High (ng/mL or lower).Moderate (mg range).
Precision High (%RSD < 1%).High (%RSD < 1%).Very High (%RSD < 0.5%).
Analysis Time ~10 minutes per sample.~15-20 minutes per sample.~1-2 hours per sample (including reflux).
Sample Throughput High (amenable to automation).High (amenable to automation).Low.
Instrumentation Cost High.Moderate to High.Low.
Solvent Consumption Moderate.Low.High (reagents).
Best For Routine QC, stability studies, impurity profiling.Purity testing of volatile compounds, residual solvent analysis.Assay of bulk material where specific impurity profile is not required.
Logical Comparison of Methods

The following diagram provides a logical comparison to aid in selecting the appropriate method for this compound purity analysis.

Method_Comparison cluster_start Analytical Need cluster_methods Method Selection cluster_attributes Key Attributes Start Purity Analysis of This compound Spec High Specificity (Impurity Profile) Start->Spec Need to identify & quantify impurities? Quant Simple Quantitation of Total Esters Start->Quant Only need total ester content? HPLC HPLC-UV Vol Analysis of Volatile Compounds HPLC->Vol Less suitable for very volatile impurities GC GC-FID GC->Vol Ideal Titr Titrimetry Spec->HPLC Yes Spec->GC Yes Quant->Titr Yes

Figure 2: Decision tree for selecting an analytical method.

Conclusion

The validated HPLC-UV method provides a reliable, specific, and robust approach for the routine quality control and purity determination of this compound. It excels in its ability to separate and quantify the main component from potential impurities, which is crucial for ensuring product quality in research and pharmaceutical applications.

While Gas Chromatography offers a high-sensitivity alternative, particularly for volatile impurities, and Titrimetry provides a cost-effective method for simple assay, the HPLC-UV method presents a superior balance of specificity, precision, and throughput for comprehensive purity analysis. The choice of the most suitable method should be based on the specific analytical requirements, available resources, and the intended use of the this compound.

References

Research on Butyl lactate as a viable substitute for toxic industrial solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

The imperative to replace toxic industrial solvents with safer, more sustainable alternatives is a significant focus in modern chemical research and development. Butyl lactate, a bio-based solvent derived from the esterification of lactic acid and butanol, has emerged as a promising candidate due to its favorable safety profile, good solvency, and biodegradability.[1][2] This guide provides an objective comparison of this compound's performance against common toxic industrial solvents such as toluene, xylene, and methyl ethyl ketone (MEK), supported by experimental data and detailed methodologies.

Executive Summary

This compound presents a compelling case as a substitute for traditional toxic solvents. It is a colorless, stable liquid with a mild, fruity odor, low volatility, and a high boiling point.[3][4] Unlike petroleum-based alternatives, it is biodegradable and derived from renewable resources, positioning it as a "green solvent".[1] Its applications are widespread, spanning coatings, inks, cleaning agents, and pharmaceutical formulations.[2][5] This guide will demonstrate that while traditional solvents may exhibit stronger solvency in some specific applications, this compound offers a balanced profile of performance, safety, and environmental responsibility.

Quantitative Data Comparison

The following tables summarize the key physical, chemical, and toxicological properties of this compound in comparison to toluene, xylene, and MEK.

Table 1: Physical and Chemical Properties

PropertyThis compoundTolueneXylene (mixed isomers)Methyl Ethyl Ketone (MEK)
CAS Number 138-22-7[4]108-88-3[2]1330-20-7[5]78-93-3[3]
Molecular Formula C₇H₁₄O₃[4]C₇H₈[2]C₈H₁₀[5]C₄H₈O[3]
Molecular Weight 146.18 g/mol [4]92.14 g/mol [2]106.17 g/mol [5]72.11 g/mol [3]
Boiling Point 185-195 °C[4]111 °C[6]137-144 °C[7]79.6 °C[4]
Flash Point 71-85 °C[4][8]4.4 °C[6]27-29 °C[7]-9 °C[4]
Density ~0.99 g/cm³[4]~0.87 g/cm³[2]~0.86 g/cm³[5]~0.81 g/cm³[9]
Vapor Pressure 0.02-0.4 mmHg @ 25°C[4]22 mmHg @ 20°C[6]8 mmHg @ 20°C[5]78 mmHg @ 20°C[3]
Water Solubility Slightly soluble/Partially miscible[4][8]Insoluble[6]Insoluble[5]Miscible[9]
Evaporation Rate (n-BuAc=1) 0.03-0.16[10]2.24[6]0.7[5]6.0[9]
Kauri-Butanol (Kb) Value High (exact value not readily available)105[11]90-98[7][12]Not applicable (non-hydrocarbon)

Table 2: Toxicological and Safety Data

ParameterThis compoundTolueneXylene (mixed isomers)Methyl Ethyl Ketone (MEK)
Oral LD50 (rat) >5000 mg/kg[7]636 - 5580 mg/kg[2][13]3523 - 4300 mg/kg[5][14]2483 - 2737 mg/kg[3][15]
Dermal LD50 (rabbit) >5000 mg/kg[7]12,000 - 14,100 mg/kg[6][16]>1700 - >4350 mg/kg[5][17]5000 - 6480 mg/kg[3][15]
Inhalation LC50 (rat) >5.7 g/m³12,500 - 28,800 mg/m³/4h[18]5000 - 6700 ppm/4h[5][19]11,700 - 23,500 mg/m³/8h[3][20]
Primary Hazards Eye and skin irritation[21]Flammable, skin/eye/respiratory irritant, CNS depressant, reproductive toxicity[6][18]Flammable, skin/eye/respiratory irritant, CNS depressant[5]Highly flammable, skin/eye irritant, may cause drowsiness[3]
Environmental Fate Readily biodegradable[1]May biodegrade moderately, potential for groundwater contamination[6]Readily biodegradable, but toxic to aquatic life[22]Readily biodegradable[23]
VOC Classification Low VOC[1]High VOCHigh VOCHigh VOC

Experimental Protocols

To ensure objective and reproducible comparisons between solvents, standardized experimental protocols are essential. Below are detailed methodologies for key performance and safety assessments.

Solvent Power Assessment: Kauri-Butanol (Kb) Value (ASTM D1133)

The Kauri-Butanol value is a measure of the solvency power of hydrocarbon solvents. A higher Kb value indicates a stronger solvent.

Methodology:

  • Preparation of Kauri-Butanol Solution: A standard solution is prepared by dissolving a specified amount of kauri resin in n-butanol.

  • Titration: The solvent being tested is titrated into the kauri-butanol solution from a burette.

  • Endpoint Determination: The titration is continued until the solution becomes cloudy or turbid to a specified degree, which is the endpoint. This indicates that the kauri resin is beginning to precipitate.

  • Calculation: The volume of the solvent required to reach the endpoint is recorded and used to calculate the Kb value.

Evaporation Rate Determination (ASTM D3539)

This method determines the rate of evaporation of volatile liquids using a thin-film evaporometer.

Methodology:

  • Sample Preparation: A known volume of the solvent is drawn into a syringe.

  • Application: The solvent is spread evenly over a filter paper of a known area, which is suspended from a sensitive balance inside a cabinet.

  • Evaporation: Dried air at a constant temperature (typically 25°C) and flow rate is passed through the cabinet.

  • Data Collection: The weight loss of the solvent over time is recorded.

  • Calculation: The evaporation rate is determined from the weight loss data and is often expressed relative to a standard solvent like n-butyl acetate.[1][3]

Solubility Testing

This protocol determines the solubility of a solid solute in a given solvent.

Methodology:

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

  • Analysis: The concentration of the dissolved solute in the supernatant or filtrate is determined using an appropriate analytical technique, such as UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation.[13]

Acute Oral Toxicity (LD50) Determination (OECD Test Guideline 420)

This method provides information on the hazardous properties and allows for the classification of a substance based on its acute oral toxicity.

Methodology:

  • Animal Selection: A small group of animals (typically rats) of a single sex is used for the initial dose level.

  • Dosing: A single dose of the substance is administered by gavage.

  • Observation: The animals are observed for a specified period (e.g., 14 days) for signs of toxicity and mortality.

  • Stepwise Procedure: If the initial dose does not produce mortality, the dose is increased for the next group of animals. If mortality occurs, the dose is decreased. This stepwise procedure continues until the dose that causes mortality in 50% of the animals (LD50) can be estimated.

Visualizations

Solvent Substitution Decision Pathway

Solvent_Substitution start Identify Need for Solvent Substitution toxic_solvent Toxic Solvent in Use (e.g., Toluene, Xylene, MEK) start->toxic_solvent performance_req Define Performance Requirements (Solvency, Evaporation Rate, etc.) toxic_solvent->performance_req safety_req Define Safety & Environmental Goals (Low Toxicity, Biodegradability, Low VOC) toxic_solvent->safety_req candidate_eval Evaluate Potential Substitutes (e.g., this compound) performance_req->candidate_eval safety_req->candidate_eval data_analysis Compare Quantitative Data (Kb Value, LD50, etc.) candidate_eval->data_analysis lab_testing Perform Lab-Scale Formulation & Performance Testing data_analysis->lab_testing pilot_scale Pilot-Scale Trial lab_testing->pilot_scale full_implementation Full-Scale Implementation pilot_scale->full_implementation

Caption: A logical workflow for the process of substituting a toxic industrial solvent.

Experimental Workflow for Solvent Performance Evaluation

Experimental_Workflow start Select Solvents for Comparison (this compound vs. Toluene, etc.) solvency_test Solvency Power Test (ASTM D1133 - Kb Value) start->solvency_test evaporation_test Evaporation Rate Test (ASTM D3539) start->evaporation_test solubility_test Solubility Test for Specific Resins start->solubility_test data_collection Collect and Record Quantitative Data solvency_test->data_collection evaporation_test->data_collection solubility_test->data_collection performance_analysis Analyze and Compare Performance Metrics data_collection->performance_analysis conclusion Draw Conclusions on Performance Equivalence/Differences performance_analysis->conclusion

Caption: A standardized workflow for evaluating and comparing the performance of industrial solvents.

Conclusion

The data presented in this guide demonstrates that this compound is a strong contender for replacing toxic industrial solvents like toluene, xylene, and MEK in many applications. Its significantly lower toxicity, favorable environmental profile, and adequate solvency make it a responsible choice for companies seeking to enhance worker safety and reduce their environmental footprint.[1][10] While a direct one-to-one replacement may not be feasible in all scenarios due to differences in evaporation rates and solvency for specific resins, thoughtful formulation adjustments can often accommodate the use of this compound. For researchers, scientists, and drug development professionals, the adoption of greener solvents like this compound represents a critical step towards more sustainable and safer chemical practices.

References

A Comparative Guide to the Quantitative Analysis of Butyl Lactate in Complex Sample Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methodologies for the quantitative determination of Butyl lactate in various complex sample matrices. This compound is a versatile compound utilized across multiple industries, including its use as a solvent and flavoring agent. Its presence in food, beverages, and other consumer products necessitates robust and reliable analytical methods for quality control and safety assessment. This document outlines and compares the performance of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), providing supporting data and detailed experimental protocols.

Quantitative Performance Comparison

The selection of an appropriate analytical technique is critical for achieving accurate and precise quantification of this compound. The following table summarizes the key performance indicators of commonly employed methodologies.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds followed by detection via ionization in a hydrogen flame.Separation of volatile compounds followed by mass-based identification and quantification.Separation of non-volatile or thermally labile compounds in a liquid mobile phase.
Typical Matrix Air, Environmental SamplesFood Simulants, Biological MatricesPharmaceuticals, Beverages, Cosmetics
Detection Limit (LOD) 0.95 µ g/sample (Air)Method DependentMethod Dependent
Quantitation Limit (LOQ) 3.2 µ g/sample (Air)0.798 µg/mL (for a similar compound in biological matrices)Method Dependent
Linearity Established over a working range.High linearity (R² > 0.99 for similar compounds)High linearity (R² > 0.999 for lactate analysis)
Accuracy (% Recovery) Average desorption efficiency of 98.25%87.0-98.4% for similar compounds92.7–108.5% for lactate analysis
Precision (RSD%) Not explicitly stated in the provided method.2.5-5.7% for similar compounds0-2.0% for lactate analysis
Analysis Time Typically faster for volatile compounds.Dependent on chromatographic conditions.Can be longer than GC.
Advantages High resolution for volatile compounds, robust and reliable.High selectivity and sensitivity, definitive identification.Suitable for non-volatile and thermally sensitive compounds, versatile.
Disadvantages Not suitable for non-volatile or thermally labile compounds.Higher instrument cost and complexity.Can be more expensive due to solvent consumption.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are protocols for the key techniques discussed.

This method is adapted from the OSHA PV2080 procedure for the analysis of this compound in air.

a. Sample Collection and Preparation:

  • Air samples are collected by drawing a known volume of air through a glass sampling tube containing coconut shell charcoal.

  • The front and back sections of the charcoal tube are placed in separate 2 mL vials.

  • Each section is desorbed with 1 mL of a 95:5 (v/v) methylene chloride/methanol solution containing an internal standard (e.g., n-heptanol).

  • The vials are sealed and allowed to desorb for 60 minutes with intermittent shaking.

b. Instrumental Analysis:

  • Instrument: Gas chromatograph equipped with a flame ionization detector (FID).

  • Column: 60-m x 0.32-mm i.d. Rtx-volatiles, 1.5 µm film thickness.

  • Injection Volume: 1 µL.

  • Temperatures:

    • Injector: 200°C

    • Detector: 225°C

  • Carrier Gas: Hydrogen at a flow rate of 3.0 mL/min.

  • Makeup Gas: Nitrogen at a flow rate of 30 mL/min.

c. Calibration:

  • Prepare stock standards of this compound in the desorbing solution.

  • Create a series of working standards by diluting the stock standards to cover the expected concentration range of the samples.

  • Analyze the standards to generate a calibration curve.

This is a general reverse-phase HPLC method suitable for the analysis of this compound in liquid matrices such as beverages or cosmetic formulations.

a. Sample Preparation:

  • For clear liquid samples (e.g., beverages), filter the sample through a 0.45 µm filter prior to injection.

  • For more complex matrices (e.g., creams), a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering components. A common approach involves extraction with a solvent like dichloromethane.

b. Instrumental Analysis:

  • Instrument: HPLC system with a suitable detector (e.g., UV or Refractive Index).

  • Column: Newcrom R1 reverse-phase column or equivalent C18 column.

  • Mobile Phase: A mixture of acetonitrile and water. Phosphoric acid can be added to adjust the pH. For MS compatibility, formic acid should be used instead of phosphoric acid.

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is often suitable for esters.

c. Calibration:

  • Prepare a stock solution of this compound in the mobile phase.

  • Prepare a series of working standards by diluting the stock solution to bracket the expected sample concentrations.

  • Inject the standards to construct a calibration curve.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the described analytical methods.

GC_FID_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Air Sample Collection Collection on Charcoal Tube Sample->Collection Desorption Desorption with Solvent (Methylene Chloride/Methanol) Collection->Desorption Injection GC-FID Injection Desorption->Injection Separation Chromatographic Separation Injection->Separation Detection Flame Ionization Detection Separation->Detection Quantification Quantification Detection->Quantification Result Result Quantification->Result

Caption: Workflow for GC-FID analysis of this compound in air samples.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Liquid Sample (e.g., Beverage) Filtration Filtration (0.45 µm) Sample->Filtration Extraction Extraction (if needed) Filtration->Extraction Injection HPLC Injection Filtration->Injection Extraction->Injection Separation Reverse-Phase Separation Injection->Separation Detection UV/RI Detection Separation->Detection Quantification Quantification Detection->Quantification Result Result Quantification->Result

Caption: General workflow for HPLC analysis of this compound in liquid samples.

Conclusion

Both Gas Chromatography and High-Performance Liquid Chromatography are powerful techniques for the quantitative analysis of this compound in complex matrices. The choice between GC and HPLC largely depends on the volatility and thermal stability of the analyte and the nature of the sample matrix.

  • GC-FID is a robust and cost-effective method, particularly well-suited for the analysis of volatile compounds like this compound in gaseous or simple matrices.

  • GC-MS offers superior selectivity and sensitivity, making it ideal for complex matrices where definitive identification is required.

  • HPLC is the preferred method for non-volatile or thermally labile compounds and offers great versatility in terms of column and mobile phase selection, making it adaptable to a wide range of sample types, including pharmaceuticals and cosmetics.

For comprehensive analysis, especially in complex food and beverage or biological matrices, the use of GC-MS is highly recommended due to its ability to provide structural information, thus minimizing the risk of co-elution and misidentification. Method validation, including the assessment of linearity, accuracy, precision, and limits of detection and quantification, is essential to ensure reliable and defensible results.

A Guide to Inter-Laboratory Cross-Validation of Analytical Methods for Butyl Lactate

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical development and chemical analysis, ensuring the consistency and reliability of analytical methods across different laboratories is paramount. This guide provides a comprehensive framework for the cross-validation of analytical methods for Butyl lactate, a common solvent and chemical intermediate.[1][2][3][4] By presenting a comparative analysis, this document aims to equip researchers, scientists, and drug development professionals with the necessary tools to assess method performance and ensure data integrity, regardless of the testing site.

Approaches to Method Cross-Validation

The successful transfer of an analytical method from a transferring laboratory to a receiving laboratory hinges on a robust cross-validation strategy. The primary approaches include:

  • Comparative Testing: This widely used method involves both laboratories analyzing the same homogenous batch of samples. The results are then statistically compared against predefined acceptance criteria to ensure equivalency.[5]

  • Co-validation: In this scenario, the receiving laboratory participates in the validation of the analytical method alongside the transferring laboratory. This is particularly useful when a new method is being implemented across multiple sites.[5][6]

  • Revalidation: A full or partial revalidation of the analytical method is conducted by the receiving laboratory. This is often necessary when there are significant differences in equipment or laboratory environments between the sites.[5][6]

This guide will focus on a comparative testing approach for the cross-validation of a Gas Chromatography-Flame Ionization Detector (GC-FID) method for the quantification of this compound.

Experimental Protocol: GC-FID Analysis of this compound

A detailed experimental protocol is crucial for ensuring that all participating laboratories perform the analysis under the same conditions, minimizing variability.

1. Objective: To demonstrate that Laboratory A and Laboratory B can produce equivalent results for the quantification of this compound using a validated GC-FID method.

2. Materials and Reagents:

  • This compound reference standard (99.5% purity)

  • Methylene chloride (GC grade)

  • Methanol (GC grade)

  • n-Heptanol (Internal Standard, GC grade)

  • Deionized water

  • Compressed air, hydrogen, and nitrogen (high purity)

3. Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID)

  • Autosampler

  • Chromatography data system

4. Chromatographic Conditions:

  • Column: 60-m x 0.32-mm i.d. Rtx-volatiles, 1.5 µm film thickness[1]

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp rate: 10°C/minute to 240°C

    • Hold at 240°C for 5 minutes

  • Carrier Gas: Nitrogen or Helium at a constant flow rate

  • Injection Volume: 1 µL

5. Standard and Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 95:5 (v/v) mixture of methylene chloride and methanol.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of n-Heptanol in the same manner as the this compound stock standard.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock standard solution with the desorbing solution to cover the expected concentration range of the samples. Spike each calibration standard with the internal standard to a final concentration of 100 µg/mL.

  • Sample Preparation: Samples are collected by drawing a known volume of air through glass sampling tubes containing coconut shell charcoal.[1] The charcoal from the front and back sections of the tube are placed in separate vials.[1] Each section is desorbed with 1 mL of the desorbing solution containing the internal standard.[1] The vials are sealed and agitated for 60 minutes.[1]

6. System Suitability: Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. The relative standard deviation (RSD) for the peak areas of six replicate injections of a mid-range calibration standard should be ≤ 2.0%.[5]

7. Data Analysis: Calculate the concentration of this compound in the samples using the calibration curve generated from the peak area ratios of this compound to the internal standard.

Data Presentation: Inter-Laboratory Comparison

The following tables summarize the hypothetical results from the cross-validation study between Laboratory A and Laboratory B.

Table 1: Comparison of Method Validation Parameters

Validation ParameterLaboratory ALaboratory BAcceptance Criteria
Accuracy (% Recovery)
Low Concentration98.9%99.5%95.0 - 105.0%
Medium Concentration101.2%100.5%95.0 - 105.0%
High Concentration99.8%100.1%95.0 - 105.0%
Precision (% RSD)
Repeatability1.5%1.8%≤ 2.0%
Intermediate Precision2.2%2.5%≤ 3.0%
Linearity (r²) 0.99970.9995≥ 0.999
Limit of Detection (LOD) 0.1 µg/mL0.1 µg/mLReport Value
Limit of Quantitation (LOQ) 0.3 µg/mL0.3 µg/mLReport Value

Table 2: Comparative Analysis of a Shared this compound Sample

Sample IDLaboratory A (µg/mL)Laboratory B (µg/mL)% DifferenceAcceptance Criteria
BL-00125.425.81.56%≤ 5.0%
BL-00251.250.5-1.38%≤ 5.0%
BL-00374.875.91.45%≤ 5.0%

Visualization of Workflows

To further clarify the cross-validation process, the following diagrams illustrate the key workflows.

analytical_method_cross_validation_workflow cluster_planning Planning Phase cluster_protocol Protocol Development cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_scope Define Scope & Objectives form_teams Form Cross-Functional Teams define_scope->form_teams gather_docs Gather Method Documentation form_teams->gather_docs develop_protocol Develop Transfer Protocol gather_docs->develop_protocol define_criteria Define Acceptance Criteria develop_protocol->define_criteria train_personnel Personnel Training define_criteria->train_personnel prepare_samples Prepare & Distribute Samples train_personnel->prepare_samples execute_protocol Execute Protocol at Both Labs prepare_samples->execute_protocol compare_results Compare & Analyze Results execute_protocol->compare_results document_report Document in Transfer Report compare_results->document_report conclusion Successful Transfer? document_report->conclusion success Method Transfer Complete conclusion->success Yes investigation Investigate Deviations conclusion->investigation No

Workflow for an inter-laboratory analytical method transfer.

validation_parameters_relationship cluster_quantitative Quantitative Performance cluster_limits Detection & Quantitation Limits cluster_robustness Method Robustness cluster_specificity Method Specificity accuracy Accuracy (Closeness to True Value) precision Precision (Agreement Between Measurements) repeatability Repeatability precision->repeatability intermediate_precision Intermediate Precision precision->intermediate_precision linearity Linearity (Proportionality to Concentration) lod Limit of Detection (LOD) (Lowest Detectable Amount) loq Limit of Quantitation (LOQ) (Lowest Quantifiable Amount) robustness Robustness (Unaffected by Small Variations) specificity Specificity (Analyte Signal Unambiguous) validated_method Validated Analytical Method validated_method->accuracy validated_method->precision validated_method->linearity validated_method->lod validated_method->loq validated_method->robustness validated_method->specificity

References

A Comparative Guide to the Efficacy of Butyl Lactate and Other Lactate Esters in Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of butyl lactate with other short-chain lactate esters, such as methyl lactate and ethyl lactate, in specific pharmaceutical applications. The information is supported by experimental data to aid in the selection of the most suitable lactate ester for your research and development needs. Lactate esters are recognized as green solvents due to their biodegradability and derivation from renewable resources, making them attractive alternatives to traditional organic solvents in the pharmaceutical industry.[1][2][3] Their utility spans various applications, including as solvents for active pharmaceutical ingredients (APIs), excipients in formulations, and as penetration enhancers in transdermal drug delivery systems.[1][4]

Application 1: Transdermal Drug Delivery - Permeation Enhancement

Lactate esters are known to function as chemical permeation enhancers, facilitating the transport of drug molecules across the skin barrier.[5] The efficacy of these esters is influenced by the alkyl chain length of the alcohol moiety and the physicochemical properties of the drug.

A significant in vitro study systematically evaluated a series of lactate esters, including ethyl lactate (designated LE-2) and this compound (designated LE-4), as penetration enhancers for four drugs with varying lipophilicity: Ibuprofen, Salicylic Acid, Dexamethasone, and 5-Fluorouracil. The study provides quantitative data on the enhancement of skin permeation.

The following tables summarize the key performance metrics from the comparative study of lactate esters as transdermal permeation enhancers. The data presented are for ethyl lactate (LE-2) and this compound (LE-4).

Table 1: Comparison of Permeation Parameters for Ibuprofen

ParameterControl (Propylene Glycol)Ethyl Lactate (LE-2)This compound (LE-4)
Flux (μg/cm²/h) 127.36 ± 10.85163.78 ± 12.05124.58 ± 11.37
Permeability Coefficient (Kp x 10⁻⁵ cm/h) 28.11 ± 2.2036.15 ± 2.6627.50 ± 2.51
Enhancement Ratio (ER_Kp) 1.001.290.98
Skin Drug Concentration (μg/g) 478.37 ± 33.25512.64 ± 35.81463.11 ± 31.22

Table 2: Comparison of Permeation Parameters for Salicylic Acid

ParameterControl (Propylene Glycol)Ethyl Lactate (LE-2)This compound (LE-4)
Flux (μg/cm²/h) 204.11 ± 20.12258.31 ± 23.14211.33 ± 19.87
Permeability Coefficient (Kp x 10⁻⁴ cm/h) 10.12 ± 1.0412.81 ± 1.1510.48 ± 0.99
Enhancement Ratio (ER_Kp) 1.001.271.04
Skin Drug Concentration (μg/g) 273.64 ± 19.95311.23 ± 25.43280.15 ± 21.76

Table 3: Comparison of Permeation Parameters for Dexamethasone

ParameterControl (Propylene Glycol)Ethyl Lactate (LE-2)This compound (LE-4)
Flux (μg/cm²/h) 2.87 ± 0.254.12 ± 0.363.15 ± 0.29
Permeability Coefficient (Kp x 10⁻⁶ cm/h) 7.55 ± 0.6610.84 ± 0.958.29 ± 0.76
Enhancement Ratio (ER_Kp) 1.001.441.10
Skin Drug Concentration (μg/g) 89.12 ± 7.54103.45 ± 9.8792.88 ± 8.12

Table 4: Comparison of Permeation Parameters for 5-Fluorouracil

ParameterControl (Propylene Glycol)Ethyl Lactate (LE-2)This compound (LE-4)
Flux (μg/cm²/h) 1.15 ± 0.111.98 ± 0.181.43 ± 0.13
Permeability Coefficient (Kp x 10⁻⁶ cm/h) 3.19 ± 0.315.50 ± 0.503.97 ± 0.36
Enhancement Ratio (ER_Kp) 1.001.721.24
Skin Drug Concentration (μg/g) 45.67 ± 4.1258.98 ± 5.3449.87 ± 4.55

Data compiled from the study on the in vitro enhancement of lactate esters on percutaneous penetration of drugs.[5]

From the data, it is evident that ethyl lactate generally provides a greater enhancement of skin permeation for all tested drugs compared to this compound under the experimental conditions. The study also suggests that the enhancement effect of lactate esters tends to increase as the lipophilicity of the drug decreases.[5]

The following is a detailed methodology for the in vitro skin permeation experiments.

1. Materials:

  • Lactate Esters: Ethyl lactate (LE-2), this compound (LE-4).

  • Model Drugs: Ibuprofen (IBU), Salicylic Acid (SA), Dexamethasone (DEX), 5-Fluorouracil (5-FU).

  • Vehicle: Propylene Glycol (PG).

  • Skin Source: Abdominal skin from male Kunming rats.

  • Apparatus: Franz diffusion cell system.

  • Receptor Phase: Phosphate buffered saline (PBS, pH 7.4) with a microbial growth retardant.

2. Skin Preparation:

  • Hair on the abdominal area of the sacrificed rat is carefully removed.

  • The skin is excised, and any adherent fat and subcutaneous tissue are removed.

  • The integrity of the full-thickness skin is examined microscopically.

3. Donor Solution Preparation:

  • Saturated solutions of the model drugs are prepared in propylene glycol (control) and in propylene glycol containing 5% (w/w) of the respective lactate ester (ethyl lactate or this compound).

  • The mixtures are agitated at room temperature for 24 hours to ensure equilibrium.

  • The resulting suspensions are filtered before use.

4. Permeation Study using Franz Diffusion Cells:

  • The prepared rat skin is mounted on the Franz diffusion cells, with the dermal side in contact with the receptor phase.

  • The receptor compartment is filled with PBS (pH 7.4) and maintained at 37 ± 0.5°C with constant stirring.

  • The skin is allowed to equilibrate for one hour.

  • 2.5 mL of the donor solution is placed in the donor compartment, which is then occluded.

  • Samples are withdrawn from the receptor solution at predetermined time intervals (e.g., 1, 2, 4, 8, 12, 16, and 24 hours).

  • The receptor compartment is replenished with fresh buffer solution after each sampling.

  • The concentration of the drug in the collected samples is analyzed using a suitable analytical method like HPLC.

5. Data Analysis:

  • The cumulative amount of drug permeated per unit area is plotted against time.

  • The steady-state flux (Jss) is determined from the slope of the linear portion of the plot.

  • The permeability coefficient (Kp) is calculated using the equation: Kp = Jss / Cd, where Cd is the concentration of the drug in the donor solution.

  • The enhancement ratio (ER) is calculated by dividing the Kp of the drug with the enhancer by the Kp of the drug without the enhancer (control).

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis skin_prep Skin Preparation franz_cell Franz Diffusion Cell Setup skin_prep->franz_cell donor_prep Donor Solution Preparation donor_prep->franz_cell sampling Sample Collection franz_cell->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis & Calculation hplc->data_analysis G cluster_solvents Lactate Esters API_Polarity API Polarity Solvent_Selection Lactate Ester Selection API_Polarity->Solvent_Selection influences Methyl_Lactate Methyl Lactate (High Polarity) Solvent_Selection->Methyl_Lactate matches to Ethyl_Lactate Ethyl Lactate (Intermediate Polarity) Solvent_Selection->Ethyl_Lactate matches to Butyl_Lactate This compound (Lower Polarity) Solvent_Selection->Butyl_Lactate matches to

References

Safety Operating Guide

Immediate Safety & Personal Protective Equipment (PPE)

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of butyl lactate is crucial for maintaining laboratory safety and ensuring environmental compliance. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound waste safely and effectively. Adherence to these protocols will help mitigate risks and ensure that all waste is managed in accordance with regulatory standards.

Before handling this compound, it is essential to be equipped with the appropriate personal protective equipment (PPE) to prevent exposure.

  • Eye Protection : Wear safety glasses with side-shields or goggles that conform to approved government standards.[1][2]

  • Hand Protection : Chemical-resistant gloves, such as butyl rubber or nitrile, should be worn.[1][3] Dispose of contaminated gloves after use in accordance with good laboratory practices.[1]

  • Skin Protection : Wear appropriate personal protective clothing to prevent skin contact.[4] If there is a possibility of skin exposure, an emergency shower should be readily available.[5]

  • Respiratory Protection : In cases of inadequate ventilation or when risk assessment shows air-purifying respirators are necessary, use approved respirators and components.[1]

Spill Containment & Cleanup Procedures

In the event of a spill or leak, immediate and precise action is required to contain the substance and prevent further contamination or safety hazards.

Step 1: Evacuate and Secure the Area

  • Evacuate personnel not wearing protective equipment from the spill area.[1][5]

  • Isolate the spill or leak area for at least 50 meters (150 feet) in all directions.[4]

  • Remove all sources of ignition, such as open flames, sparks, and hot surfaces.[3][4][5] All equipment used during cleanup must be grounded.[4]

Step 2: Ventilate the Area

  • Ensure the area is well-ventilated to disperse vapors.[1][5]

Step 3: Contain and Absorb the Spill

  • For small spills, cover the material with a non-combustible absorbent such as dry lime, sand, or soda ash.[5]

  • For large spills, create a dike far ahead of the liquid spill to contain it for later disposal.[3][4]

  • Use clean, non-sparking tools to collect the absorbed material.[4]

Step 4: Collect and Store Waste

  • Place the absorbed material into suitable, closed, and labeled containers for disposal.[1][2][5]

  • Do not return spilled material to the original containers for re-use.[3]

Step 5: Decontaminate the Area

  • Once the cleanup is complete, ventilate and wash the area thoroughly.[5]

Waste Disposal Procedures

Proper disposal of this compound waste is critical and must be conducted in compliance with all applicable regulations.

Step 1: Characterize the Waste

  • This compound waste may need to be disposed of as hazardous waste.[5] It is identified by waste codes such as 16 03 05 in the European List of Wastes, which designates organic wastes containing hazardous substances.[6]

Step 2: Follow the Waste Management Hierarchy

  • Consider the hierarchy of controls for waste management: Reduction, Reuse, Recycling, and finally, Disposal.[7] Unused, uncontaminated this compound may be suitable for recycling.[7]

Step 3: Select an Approved Disposal Method

  • Do not allow the product to enter drains or surface water.[1][6]

  • Engage a licensed professional waste disposal service.[1][8]

  • A common disposal method is to burn the liquid in a chemical incinerator equipped with an afterburner and scrubber.[1][8]

Step 4: Prepare for Transport

  • Leave waste chemicals in their original or other suitable, clearly labeled containers. Do not mix with other waste.

  • Handle uncleaned containers with the same precautions as the product itself.

Regulatory Compliance

It is imperative that all disposal activities comply with local, state, and federal regulations.[7] For specific recommendations and guidance, contact your state's Department of Environmental Protection (DEP) or the regional office of the Environmental Protection Agency (EPA).[5]

Quantitative Data for this compound Disposal

ParameterValueReference
DOT NA-Number 1993 (Combustible liquid, n.o.s.)
European Waste Code 16 03 05[6]
NFPA Flammability 2 (Moderate)[5]
NFPA Reactivity 0 (Minimal)[5]

// Invisible edges for ordering edge [style=invis]; Decontaminate -> Store;

}

References

×

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.